molecular formula C18H34O2 B15557148 Elaidic acid-d9

Elaidic acid-d9

货号: B15557148
分子量: 291.5 g/mol
InChI 键: ZQPPMHVWECSIRJ-HNDVTFKNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Elaidic acid-d9 is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 291.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H34O2

分子量

291.5 g/mol

IUPAC 名称

(E)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i1D3,2D2,3D2,4D2

InChI 键

ZQPPMHVWECSIRJ-HNDVTFKNSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Elaidic Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of elaidic acid-d9, a deuterated form of elaidic acid, which is the principal trans fatty acid found in industrially hydrogenated vegetable oils. Given the significant interest in the metabolic fate and physiological effects of trans fatty acids, this compound serves as a crucial tracer for in-depth metabolic studies. This document outlines a proposed synthetic pathway, details experimental protocols, and presents relevant data in a structured format. Additionally, it explores the role of elaidic acid in cellular signaling pathways, providing visual representations to facilitate understanding.

Introduction to Isotopic Labeling and Elaidic Acid

Isotopic labeling is a powerful technique used to trace the metabolic journey of molecules within biological systems. By replacing one or more atoms of a molecule with their stable isotopes, researchers can track the molecule's absorption, distribution, metabolism, and excretion without altering its chemical properties. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. Deuterium-labeled compounds, such as this compound, can be readily detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Elaidic acid ((9E)-octadec-9-enoic acid) is the trans isomer of oleic acid.[1] Its consumption has been linked to adverse health effects, including an increased risk of cardiovascular disease, primarily through its impact on cholesterol levels.[2] Understanding the precise mechanisms of its metabolic processing is therefore of high importance. This compound, with nine deuterium atoms, provides an invaluable tool for these investigations.[3]

Proposed Synthesis of this compound

  • Synthesis of deuterated oleic acid ([D₁₇]oleic acid): This is achieved by first deuterating the saturated precursors, nonanoic acid and azelaic acid, followed by a series of reactions to form the cis-double bond. This method avoids direct deuteration of an unsaturated fatty acid, which can lead to unwanted side reactions like double bond reduction and isomerization.[3][4]

  • Isomerization of deuterated oleic acid to deuterated elaidic acid: The synthesized deuterated oleic acid is then isomerized to its trans form, this compound.

Experimental Protocol: Synthesis of [D₁₇]Oleic Acid

This protocol is adapted from the synthesis of [D₃₂]oleic acid.[3][4] For this compound, we will focus on the deuteration of the 9-carbon fragment.

Step 1: Deuteration of Nonanoic Acid

  • Objective: To produce [D₁₇]nonanoic acid via a metal-catalyzed hydrothermal H/D exchange reaction.

  • Materials: Nonanoic acid, D₂O (99.8%), Platinum on carbon (Pt/C) catalyst.

  • Procedure:

    • In a high-pressure reactor, combine nonanoic acid, D₂O, and a catalytic amount of Pt/C.

    • Seal the reactor and heat to a specified temperature (e.g., 200-250 °C) for a designated time (e.g., 24-48 hours) to facilitate H/D exchange.

    • After cooling, extract the deuterated nonanoic acid with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • The process can be repeated to achieve higher deuterium incorporation.

Step 2: Conversion to [D₁₇]Nonan-1-ol

  • Objective: To reduce the deuterated carboxylic acid to an alcohol.

  • Materials: [D₁₇]Nonanoic acid, Lithium aluminum deuteride (LAD), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve [D₁₇]nonanoic acid in anhydrous THF.

    • Slowly add this solution to a suspension of LAD in anhydrous THF under an inert atmosphere and cool in an ice bath.

    • Reflux the mixture overnight.

    • Carefully quench the reaction with D₂O, followed by the addition of a dilute acid.

    • Extract the product, [D₁₇]nonan-1-ol, with diethyl ether.

    • Wash, dry, and concentrate the organic extract.

Step 3 & 4: Bromination and Conversion to Phosphonium Salt

  • Objective: To create a Wittig reagent from the deuterated alcohol.

  • Materials: [D₁₇]Nonan-1-ol, Phosphorus tribromide (PBr₃), Triphenylphosphine (PPh₃).

  • Procedure:

    • React [D₁₇]nonan-1-ol with PBr₃ to yield [D₁₇]1-bromononane.

    • React the resulting [D₁₇]1-bromononane with PPh₃ to form the corresponding triphenylphosphonium bromide salt.

Step 5: Wittig Reaction with Methyl 9-oxononanoate

  • Objective: To form the carbon backbone of oleic acid with a cis-double bond.

  • Materials: The synthesized [D₁₇]nonyltriphenylphosphonium bromide, Methyl 9-oxononanoate, a strong base (e.g., n-butyllithium).

  • Procedure:

    • Treat the phosphonium salt with a strong base to generate the ylide.

    • React the ylide with methyl 9-oxononanoate in a suitable solvent at low temperature. This reaction predominantly forms the cis-alkene.

    • The product is methyl [D₁₇]oleate.

Step 6: Saponification

  • Objective: To hydrolyze the methyl ester to the free fatty acid.

  • Materials: Methyl [D₁₇]oleate, Potassium hydroxide (KOH), Methanol/Water.

  • Procedure:

    • Reflux the methyl [D₁₇]oleate with a solution of KOH in methanol/water.

    • After the reaction is complete, acidify the mixture to protonate the carboxylate.

    • Extract the [D₁₇]oleic acid, wash, dry, and purify (e.g., by chromatography).

Experimental Protocol: Isomerization to [D₉]Elaidic Acid

This protocol is based on the isomerization of oleic acid using nitrogen oxides.[5]

  • Objective: To convert the cis-double bond of deuterated oleic acid to a trans-double bond.

  • Materials: [D₉]Oleic acid (assuming deuteration on one side of the double bond for simplicity, as in this compound), Sodium nitrite (NaNO₂), Concentrated nitric acid (HNO₃).

  • Procedure:

    • Heat a mixture of [D₉]oleic acid and a solution of sodium nitrite in water to approximately 58-62 °C.

    • Add a 50/50 mixture of concentrated nitric acid and water to the heated solution.

    • Stir the mixture for about 15 minutes and then allow it to stand for one hour. The fatty acid layer should solidify at room temperature.

    • Dissolve the solid in diethyl ether, wash with water to remove mineral acid, and dry the solution.

    • Crystallize the [D₉]elaidic acid from the solution by cooling to -25 °C.

Quantitative Data

The following tables summarize expected quantitative data for the synthesis of this compound, based on reported values for similar syntheses.

Table 1: Expected Yields and Purity for the Synthesis of [D₁₇]Oleic Acid

StepProductStarting MaterialExpected Yield (%)Expected Isotopic Purity (%D)
1[D₁₇]Nonanoic acidNonanoic acid>70>98
2-6[D₁₇]Oleic acid[D₁₇]Nonanoic acid~40-50 (overall)~94

Data are estimated based on the synthesis of [D₃₂]oleic acid.[3][4]

Table 2: Expected Yield and Purity for the Isomerization to [D₉]Elaidic Acid

StepProductStarting MaterialExpected Yield (%)Expected Purity (%)
Isomerization[D₉]Elaidic acid[D₉]Oleic acid>50>95

Yields are estimated based on the isomerization of non-deuterated oleic acid.[5]

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The overall synthetic workflow for this compound can be visualized as a series of sequential steps, starting from the deuteration of the precursor and culminating in the final isomerization.

Synthesis_Workflow cluster_deuteration Deuteration of Precursor cluster_oleic_synthesis Deuterated Oleic Acid Synthesis cluster_isomerization Isomerization Nonanoic_Acid Nonanoic Acid Deuterated_Nonanoic_Acid [D17]Nonanoic Acid Nonanoic_Acid->Deuterated_Nonanoic_Acid H/D Exchange (Pt/C, D2O) Deuterated_Alcohol [D17]Nonan-1-ol Deuterated_Nonanoic_Acid->Deuterated_Alcohol Reduction (LAD) Wittig_Reagent Wittig Reagent Deuterated_Alcohol->Wittig_Reagent Bromination & PPh3 Deuterated_Oleic_Ester Methyl [D17]Oleate Wittig_Reagent->Deuterated_Oleic_Ester Wittig Reaction Deuterated_Oleic_Acid [D17]Oleic Acid Deuterated_Oleic_Ester->Deuterated_Oleic_Acid Saponification Elaidic_Acid_d9 This compound Deuterated_Oleic_Acid->Elaidic_Acid_d9 Isomerization (NaNO2, HNO3)

Caption: Proposed synthetic workflow for this compound.

Elaidic Acid and SREBP Signaling Pathway

Elaidic acid has been shown to influence hepatic lipogenesis by modulating the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[6][7] Unlike its cis-isomer oleic acid, which tends to suppress SREBP-1c, elaidic acid upregulates its transcription and the expression of its downstream target genes involved in fatty acid synthesis.[6]

SREBP_Pathway Elaidic_Acid Elaidic Acid SREBP1c_mRNA SREBP-1c mRNA Elaidic_Acid->SREBP1c_mRNA Upregulates Transcription SREBP1c_Protein SREBP-1c Precursor (in ER) SREBP1c_mRNA->SREBP1c_Protein Translation SREBP1c_Active Active SREBP-1c (nSREBP-1c in Nucleus) SREBP1c_Protein->SREBP1c_Active Proteolytic Cleavage & Nuclear Translocation Lipogenic_Genes Lipogenic Gene Expression (FAS, SCD1, ACC) SREBP1c_Active->Lipogenic_Genes Activates Transcription Fatty_Acid_Synthesis Increased de novo Fatty Acid Synthesis Lipogenic_Genes->Fatty_Acid_Synthesis Leads to

Caption: Elaidic acid's effect on the SREBP-1c signaling pathway.

Conclusion

The synthesis of this compound, while not described in a single dedicated protocol, can be reliably achieved through a well-reasoned, multi-step synthetic pathway. This involves the initial deuteration of a saturated precursor followed by the construction of the fatty acid backbone and a final isomerization step to yield the desired trans-isomer. The availability of this compound is paramount for researchers in nutrition, metabolism, and drug development to accurately trace the metabolic fate of this important trans fatty acid and to further elucidate its role in cellular signaling and the pathogenesis of metabolic diseases. The provided protocols and workflows offer a solid foundation for the successful synthesis and application of this valuable research tool.

References

An In-depth Technical Guide to Elaidic Acid-d9: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Elaidic acid-d9, a deuterated form of elaidic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

This compound serves as an invaluable internal standard for the accurate quantification of elaidic acid in various biological matrices through mass spectrometry-based techniques.[1] Its physical and chemical properties are fundamentally similar to its non-deuterated counterpart, with the key difference being the increased mass due to the deuterium atoms.

Core Physical and Chemical Data

The quantitative data for this compound and its non-deuterated form, Elaidic acid, are summarized below for comparative analysis. The properties of the deuterated form are expected to be very similar to the non-deuterated analog.

PropertyThis compoundElaidic acidReferences
Molecular Formula C₁₈H₂₅D₉O₂C₁₈H₃₄O₂[2]
Molar Mass 291.52 g/mol 282.46 g/mol [2][3]
Melting Point Not explicitly available42 - 44 °C[4]
Boiling Point Not explicitly available288 °C at 100 mmHg[5]
Appearance Crystalline solidWhite crystalline solid[6]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (~100 mg/ml). Insoluble in water. Soluble in 0.15 M Tris-HCl buffer (pH 8.5) at approximately 1 mg/ml.[5][6][7]
Storage Temperature -20°C-20°C[6]
Stability ≥ 1 year at -20°C≥ 1 year at -20°C[6][8]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the analysis of elaidic acid.[1]

General Protocol for Fatty Acid Analysis using a Deuterated Internal Standard

This protocol outlines a general procedure for the extraction and analysis of fatty acids from biological samples using a deuterated internal standard like this compound.

1. Sample Preparation and Lipid Extraction:

  • Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue, or cells) in an appropriate buffer.[9]

  • Addition of Internal Standard: Add a known amount of this compound to the homogenized sample at the beginning of the extraction process to account for analyte loss during sample preparation.[9]

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or hexane/isopropanol to separate the lipids from other cellular components.[9]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lipids, including the analyte and the internal standard, will be in the organic phase.[9]

  • Solvent Evaporation: Evaporate the organic solvent under a stream of nitrogen to obtain the lipid extract.[9]

2. Saponification (for total fatty acid analysis):

  • To release fatty acids from complex lipids (e.g., triglycerides, phospholipids), resuspend the lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester bonds.[9]

  • Neutralize the solution with an acid, such as hydrochloric acid.[9]

3. Derivatization (for GC-MS analysis):

  • For GC-MS analysis, convert the fatty acids to their more volatile methyl ester (FAMEs) or pentafluorobenzyl (PFB) ester derivatives.[10][11] This is typically achieved by reacting the fatty acids with a derivatizing agent like BF₃-methanol or PFB-Br.

4. Instrumental Analysis (GC-MS or LC-MS):

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC column (e.g., a fused silica capillary column) for separation.[12]

    • The separated compounds are then introduced into the mass spectrometer for detection and quantification.

  • LC-MS Analysis:

    • Dissolve the extracted fatty acids in a suitable solvent and inject them into a liquid chromatograph equipped with a C18 reversed-phase column for separation.[13]

    • The eluent from the LC is directed to a mass spectrometer for detection. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]

5. Quantification:

  • Quantify the amount of endogenous elaidic acid in the sample by comparing the peak area of the analyte to the peak area of the known concentration of the this compound internal standard.[9] A calibration curve is generated using known concentrations of non-deuterated elaidic acid and a fixed concentration of the internal standard.

Visualizing Workflows and Pathways

Experimental Workflow for Fatty Acid Quantification

The following diagram illustrates a typical workflow for the quantification of fatty acids in a biological sample using a deuterated internal standard.

Fatty_Acid_Quantification_Workflow Experimental Workflow for Fatty Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue, Cells) Add_IS Add Known Amount of This compound (Internal Standard) Sample->Add_IS Homogenize Homogenize Sample Add_IS->Homogenize Extract Lipid Extraction (e.g., Chloroform/Methanol) Homogenize->Extract Evaporate Evaporate Solvent Extract->Evaporate Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Evaporate->Derivatization Optional for GC-MS Analysis GC-MS or LC-MS Analysis Evaporate->Analysis Derivatization->Analysis Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) Analysis->Quantification Result Concentration of Endogenous Elaidic Acid Quantification->Result

Caption: A generalized workflow for quantifying fatty acids using an internal standard.

Signaling Pathways Influenced by Elaidic Acid

While this compound is primarily used as a tracer, its non-deuterated form, elaidic acid, has been shown to influence several cellular signaling pathways. These pathways are relevant to researchers studying the biological effects of trans fatty acids.

1. Elaidic Acid and Pro-Metastatic Signaling in Colorectal Cancer

Elaidic acid has been found to promote metastasis in colorectal cancer cells by integrating into lipid rafts and activating Epidermal Growth Factor Receptor (EGFR) signaling.[14]

Elaidic_Acid_Metastasis_Signaling Elaidic Acid Induced Pro-Metastatic Signaling EA Elaidic Acid LipidRaft Lipid Raft Integration EA->LipidRaft EGFR EGFR Activation LipidRaft->EGFR Stemness Increased Stemness (Nanog, c-Myc) EGFR->Stemness Metastasis Enhanced Metastasis Stemness->Metastasis

Caption: Elaidic acid promotes cancer metastasis via lipid raft-mediated EGFR activation.

2. Elaidic Acid, Cellular Senescence, and Inflammation

Elaidic acid can amplify interleukin-1 receptor (IL-1R) signaling in response to DNA damage, leading to cellular senescence and the senescence-associated secretory phenotype (SASP).[15]

Elaidic_Acid_Senescence_Signaling Elaidic Acid, Cellular Senescence, and Inflammation EA Elaidic Acid LipidRaft Integration into Lipid Rafts EA->LipidRaft DNADamage DNA Damage IL1R IL-1R Signaling Amplification DNADamage->IL1R LipidRaft->IL1R Potentiates Senescence Cellular Senescence IL1R->Senescence SASP Senescence-Associated Secretory Phenotype (SASP) IL1R->SASP Inflammation Chronic Inflammation Senescence->Inflammation SASP->Inflammation

Caption: Elaidic acid enhances inflammatory signaling and cellular senescence.

3. Elaidic Acid-Induced Apoptosis via ER Stress

In neuronal cells, elaidic acid has been shown to induce apoptosis by promoting the accumulation of reactive oxygen species (ROS) and activating the endoplasmic reticulum (ER) stress pathway.[16][17]

Elaidic_Acid_Apoptosis_Signaling Elaidic Acid Induced Apoptosis via ER Stress EA Elaidic Acid ROS Increased ROS Accumulation EA->ROS ER_Stress ER Stress Activation ROS->ER_Stress GRP78 GRP78 Upregulation ER_Stress->GRP78 ATF4 ATF4 Upregulation GRP78->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Cellular Apoptosis CHOP->Apoptosis

Caption: Elaidic acid triggers apoptosis through ROS and ER stress pathways.

References

Decoding the Certificate of Analysis for Elaidic Acid-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a specific chemical substance.[1][2][3][4][5] When working with isotopically labeled compounds such as Elaidic acid-d9, which serves as an internal standard for quantitative analysis, a thorough understanding of its CoA is paramount for ensuring the accuracy and reproducibility of experimental results.[6] This in-depth guide provides a detailed explanation of a representative Certificate of Analysis for this compound, including data presentation, experimental protocols, and visual workflows.

Representative Certificate of Analysis: this compound

Product Name: this compound CAS Number: [Not typically available for deuterated standards] Lot Number: XXXX-YYYY Molecular Formula: C₁₈H₂₅D₉O₂ Molecular Weight: 291.5 g/mol Storage: -20°C

Table 1: Product Identification and Properties
PropertySpecification
Molecular FormulaC₁₈H₂₅D₉O₂
Molecular Weight291.5 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in Ethanol, DMSO, DMF
Table 2: Analytical Test Results
TestMethodSpecificationTypical Result
Identity
¹H-NMRNMRConforms to structureConforms
Mass SpectrometryMSConforms to structureConforms
Purity
Chemical PurityHPLC≥98%99.5%
Isotopic PurityMS≥98% Deuterated forms99.2%
Physical Properties
Melting PointUSP ‹741›43-45 °C44.1 °C
Residual Solvents GC-HSMeets USP ‹467› limitsConforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

¹H-NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and the position of deuterium labeling.

Methodology:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in an NMR tube.

  • Instrumentation: A 500 MHz Nuclear Magnetic Resonance (NMR) spectrometer is used for analysis.[7]

  • Data Acquisition:

    • A standard proton NMR spectrum is acquired.

    • The spectral width is set to cover the expected chemical shift range for all protons (typically 0-10 ppm).

    • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic proton signals. For this compound, the signals corresponding to the protons on the deuterated methyl and methylene groups should be significantly reduced or absent compared to the spectrum of unlabeled Elaidic acid. The presence of the olefinic protons and protons on the carboxyl end of the molecule confirms the backbone structure.

Mass Spectrometry for Molecular Weight and Isotopic Purity

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition:

    • The mass spectrometer is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Data is acquired over a mass range that includes the expected mass-to-charge ratio (m/z) of the deuterated and any residual non-deuterated compound.

  • Data Analysis: The mass spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound. The isotopic distribution is examined to calculate the percentage of the d9 isotopologue, which determines the isotopic purity.

HPLC for Chemical Purity

Objective: To determine the chemical purity of the this compound sample by separating it from any impurities.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount of the compound in a suitable solvent, such as n-hexane.[8] Working solutions are prepared by diluting the stock solution.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column is used.[8][9][10]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of acetic acid (e.g., 0.1%) is commonly used.[8][9][10]

    • Flow Rate: A typical flow rate is 1.0-2.0 mL/min.[8][9]

    • Detection Wavelength: UV detection is set to around 205 nm.[8][9][10]

    • Injection Volume: A standard injection volume of 20-50 µL is used.[8][9]

  • Data Analysis: The chromatogram is analyzed to determine the area of the peak corresponding to this compound relative to the total area of all peaks. The chemical purity is expressed as a percentage of the main peak area.

Visualizations

Diagram 1: Experimental Workflow for Purity and Identity Confirmation

G cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Results cluster_3 Certificate of Analysis Reporting Sample This compound Lot XXXX-YYYY Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in Methanol Sample->Prep_MS Prep_HPLC Dissolve in n-Hexane Sample->Prep_HPLC NMR 1H-NMR Spectroscopy Prep_NMR->NMR MS Mass Spectrometry Prep_MS->MS HPLC HPLC-UV Prep_HPLC->HPLC Identity Structural Confirmation NMR->Identity Purity_Iso Isotopic Purity MS->Purity_Iso Purity_Chem Chemical Purity HPLC->Purity_Chem CoA Final CoA Generation Identity->CoA Purity_Iso->CoA Purity_Chem->CoA

Caption: Workflow for identity and purity testing of this compound.

Diagram 2: Logical Relationship of a Certificate of Analysis

G cluster_0 Product Information cluster_1 Analytical Results cluster_2 Specifications and Approval CoA Certificate of Analysis Prod_Info Product Name CAS Number Lot Number CoA->Prod_Info Phys_Prop Molecular Formula Molecular Weight Appearance CoA->Phys_Prop Identity Identity Tests (NMR, MS) CoA->Identity Purity Purity Tests (HPLC, MS) CoA->Purity Other Other Tests (Residual Solvents, etc.) CoA->Other Approval Quality Assurance Approval CoA->Approval Specs Test Specifications Identity->Specs Results Actual Test Results Identity->Results Purity->Specs Purity->Results Other->Specs Other->Results Specs->Approval Results->Approval

Caption: Hierarchical structure of a Certificate of Analysis.

By carefully examining each section of the Certificate of Analysis and understanding the underlying experimental methodologies, researchers can confidently use this compound in their quantitative studies, leading to more reliable and reproducible scientific outcomes.

References

Understanding the Mass Spectrum of Elaidic Acid-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Elaidic acid-d9, a deuterated isotopologue of elaidic acid. This guide is intended to assist researchers, scientists, and drug development professionals in understanding its fragmentation patterns, interpreting mass spectra, and applying appropriate experimental protocols.

Introduction to Elaidic Acid and its Deuterated Analog

Elaidic acid is the trans isomer of oleic acid, a monounsaturated omega-9 fatty acid.[1] It is a major trans fatty acid found in partially hydrogenated vegetable oils and has been a subject of interest in metabolic and cardiovascular disease research.[1][2] Deuterium-labeled fatty acids, such as this compound, serve as valuable tools in metabolic studies, allowing researchers to trace the uptake, distribution, and transformation of fatty acids in biological systems using mass spectrometry-based techniques.[3][4] The incorporation of deuterium atoms results in a mass shift, enabling the differentiation of the labeled fatty acid from its endogenous, unlabeled counterparts.

Mass Spectrometric Analysis of this compound

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its increased mass due to the nine deuterium atoms. The fragmentation pattern is expected to be analogous to that of unlabeled elaidic acid, with fragment ions shifted by a mass corresponding to the number of deuterium atoms retained on the fragment. The precise fragmentation will depend on the ionization technique employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a commonly used technique for the analysis of fatty acids, which are typically derivatized to their more volatile methyl esters (FAMEs) or other esters prior to analysis.[5][6] Electron ionization (EI) is a common ionization method in GC-MS.

Expected Fragmentation Pattern (Electron Ionization):

The EI mass spectrum of a fatty acid methyl ester is characterized by a series of hydrocarbon fragments and fragments resulting from cleavages around the functional groups. For the methyl ester of this compound, the following key ions would be expected:

Ion DescriptionExpected m/z (Elaidic Acid Methyl Ester)Expected m/z (this compound Methyl Ester)
Molecular Ion [M]⁺•296305
[M-31]⁺ (Loss of •OCH₃)265274
[M-74]⁺• (McLafferty rearrangement)222231 (if D are not on C2-C6)
Aliphatic hydrocarbon fragmentsSeries of CnH2n+1, CnH2n-1, etc.Shifted by a variable number of Da

Note: The exact m/z values of the deuterated fragments will depend on the specific positions of the deuterium atoms on the elaidic acid molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with electrospray ionization (ESI), is another powerful technique for the analysis of fatty acids, often in their free acid form.[3][7][8] ESI is a soft ionization technique that typically results in less fragmentation in the source compared to EI.

Expected Ions (Electrospray Ionization - Negative Ion Mode):

In negative ion mode ESI, fatty acids are readily deprotonated to form the [M-H]⁻ ion.

Ion DescriptionExpected m/z (Elaidic Acid)Expected m/z (this compound)
Deprotonated Molecule [M-H]⁻281290

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M-H]⁻ ion, providing structural information. The fragmentation of the carboxylate anion of elaidic acid typically involves charge-remote fragmentations along the alkyl chain.

Experimental Protocols

The following are generalized protocols for the analysis of this compound by GC-MS and LC-MS. These should be optimized for specific instrumentation and experimental goals.

GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted from standard methods for fatty acid analysis.[9][10]

  • Lipid Extraction: Extract total lipids from the sample (e.g., plasma, cells, tissue) using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification and Methylation:

    • Saponify the lipid extract using methanolic NaOH or KOH to release the fatty acids from their esterified forms.

    • Methylate the free fatty acids using a reagent such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl.

  • Extraction of FAMEs: Extract the resulting FAMEs into a nonpolar solvent like hexane or iso-octane.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A polar capillary column suitable for FAME separation (e.g., SP-2560 or similar).[6]

      • Injector: Split/splitless injector, typically operated at 250°C.

      • Oven Program: A temperature gradient to separate the FAMEs (e.g., initial temperature of 100°C, ramp to 240°C).

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.[5]

      • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

      • Scan Range: m/z 50-500.

LC-MS Analysis of Free Fatty Acids

This protocol is based on established methods for free fatty acid analysis.[3][7]

  • Sample Preparation:

    • Extract free fatty acids from the sample using a suitable solvent system, often after acidification to ensure the fatty acids are in their protonated form.

    • Deuterated internal standards, including a known amount of a different deuterated fatty acid, should be added at the beginning of the extraction process for quantification.[9][11]

  • LC-MS Analysis:

    • Liquid Chromatograph (LC) Conditions:

      • Column: A reversed-phase C18 or C8 column.

      • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an additive like formic acid or ammonium acetate to improve ionization.

      • Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electrospray Ionization (ESI) in negative ion mode.

      • Mass Analyzer: Triple Quadrupole, QTOF, or Orbitrap.

      • Analysis Mode: Full scan for identification or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

Proposed Fragmentation Pathway of this compound Methyl Ester (EI)

M [C19H29D9O2]⁺• m/z = 305 (Molecular Ion) frag1 [C18H29D9O]⁺ m/z = 274 M->frag1 - •OCH3 frag2 [C15H22D9]⁺• m/z = 231* M->frag2 - C3H6O2 (McLafferty) frag3 Hydrocarbon Fragments M->frag3 - CnH2n+1•, etc. cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Cells, etc.) extraction Lipid Extraction (+ Internal Standard) sample->extraction lc Reversed-Phase LC Separation extraction->lc ms ESI-MS (Negative Ion Mode) lc->ms msms Tandem MS (MS/MS) of [M-H]⁻ ms->msms identification Compound Identification (m/z, RT) msms->identification quantification Quantification msms->quantification

References

The Role of Elaidic Acid-d9 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of elaidic acid-d9 in metabolic research, providing a comprehensive resource for its use in quantitative analysis and as a metabolic tracer. Elaidic acid, the primary trans fatty acid found in partially hydrogenated vegetable oils, has been a subject of intense research due to its implications for cardiovascular health and metabolic diseases. The deuterium-labeled analog, this compound, serves as a powerful tool for researchers to precisely study its metabolic fate and quantify its presence in complex biological samples.

Core Applications in Metabolic Research

This compound is primarily utilized in two key areas of metabolic research:

  • Internal Standard for Quantitative Analysis: The most common application of this compound is as an internal standard for the accurate quantification of endogenous elaidic acid in biological matrices such as plasma, serum, tissues, and cells.[1] By adding a known amount of this compound to a sample at the beginning of the extraction process, researchers can correct for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements. This technique is crucial for studies investigating the correlation between dietary intake of trans fats and their circulating levels, as well as for monitoring changes in elaidic acid concentrations in response to therapeutic interventions.

  • Metabolic Tracer: While less commonly documented in readily available literature, the principles of stable isotope labeling make this compound a potential tracer for elucidating the metabolic pathways of elaidic acid.[2] By introducing this compound into a biological system (in vivo or in vitro), researchers can track its incorporation into various lipid species, such as triglycerides, phospholipids, and cholesteryl esters. This allows for the investigation of its absorption, distribution, metabolism, and excretion (ADME), providing insights into how this trans fatty acid is processed by the body and its impact on lipid metabolism.

Quantitative Analysis Using this compound as an Internal Standard

The use of deuterated internal standards, such as this compound, is a cornerstone of robust quantitative lipidomics. The following table summarizes the performance characteristics that can be expected when using such standards in mass spectrometry-based assays.

Performance MetricTypical ValueReference
Precision (Relative Standard Deviation, RSD) < 15%[3]
Accuracy (Relative Error, RE) Within ±15%[3]
Linearity (Coefficient of Determination, r²) > 0.99[4]
Limit of Detection (LOD) Low nM to µM range[4]
Experimental Protocols

The following are detailed methodologies for the quantification of elaidic acid in biological samples using this compound as an internal standard, adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Total Fatty Acids (including Elaidic Acid)

This protocol is adapted from established methods for fatty acid analysis using a deuterated internal standard.

1. Sample Preparation and Lipid Extraction:

  • For Plasma/Serum: To 100 µL of plasma or serum, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • For Tissues: Homogenize a known weight of tissue (e.g., 50 mg) in a suitable buffer. Add a known amount of this compound.

  • For Cells: Lyse a known number of cells and add a known amount of this compound.

  • Lipid Extraction: Perform a Folch or Bligh-Dyer extraction using a chloroform:methanol mixture to separate the lipid-containing organic phase.

2. Saponification (Hydrolysis):

  • Evaporate the organic solvent from the lipid extract under a stream of nitrogen.

  • Add 1 mL of 0.5 M NaOH in methanol and heat at 80°C for 10 minutes to hydrolyze the esterified fatty acids.

  • Cool the sample and add 1 mL of water.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Add 2 mL of 14% boron trifluoride (BF3) in methanol and heat at 80°C for 5 minutes.

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

4. GC-MS Analysis:

  • Inject 1 µL of the hexane extract onto a suitable GC column (e.g., a polar capillary column like SP-2560).

  • Use a temperature gradient to separate the FAMEs.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both elaidic acid methyl ester and this compound methyl ester.

5. Quantification:

  • Generate a calibration curve using known concentrations of unlabeled elaidic acid standard spiked with the same amount of this compound as the samples.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

  • Determine the concentration of elaidic acid in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids (including Elaidic Acid)

This protocol is a more direct method for analyzing non-esterified fatty acids.

1. Sample Preparation and Extraction:

  • To 50 µL of plasma, serum, or cell lysate, add a known amount of this compound.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

2. Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol:water 80:20 v/v).

  • Inject an aliquot (e.g., 5-10 µL) onto a reverse-phase C18 column.

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both elaidic acid and this compound.

3. Quantification:

  • Quantification is performed similarly to the GC-MS protocol, using a calibration curve prepared with standards and the internal standard, and calculating the peak area ratios.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the metabolic context of elaidic acid, the following diagrams have been generated using the DOT language.

G Lipidomics Workflow with this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) IS_Spike Spike with This compound Sample->IS_Spike Extraction Lipid Extraction (Folch/Bligh-Dyer) IS_Spike->Extraction Hydrolysis Saponification (for Total FAs) Extraction->Hydrolysis Optional LCMS LC-MS/MS Extraction->LCMS Derivatization Derivatization (e.g., FAMEs for GC-MS) Hydrolysis->Derivatization GCMS GC-MS Derivatization->GCMS Quant Quantification (Peak Area Ratio vs. Calibration Curve) GCMS->Quant LCMS->Quant

Caption: Workflow for quantifying elaidic acid using this compound as an internal standard.

Metabolic Impact: Elaidic Acid and the SREBP-1c Signaling Pathway

Elaidic acid has been shown to exert significant effects on hepatic lipid metabolism, in part through its influence on the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway.[5][6] SREBP-1c is a key transcription factor that regulates the expression of genes involved in de novo lipogenesis (fatty acid synthesis) and triglyceride synthesis.

Studies have demonstrated that elaidic acid can increase the expression of SREBP-1c mRNA and its downstream target genes, leading to an upregulation of hepatic lipogenesis.[5] This contrasts with the effects of its cis-isomer, oleic acid, which tends to suppress this pathway. The following diagram illustrates the proposed mechanism by which elaidic acid influences this pathway.

G Elaidic Acid's Effect on SREBP-1c Pathway cluster_cell Hepatocyte EA Elaidic Acid SREBP1c_mRNA SREBP-1c mRNA EA->SREBP1c_mRNA Upregulates Transcription SREBP1c_protein SREBP-1c Protein (Nuclear) SREBP1c_mRNA->SREBP1c_protein Translation Lipogenic_Genes Lipogenic Genes (e.g., FAS, SCD1, ACC) SREBP1c_protein->Lipogenic_Genes Activates Transcription Lipogenesis Increased de novo Lipogenesis (Fatty Acid & Triglyceride Synthesis) Lipogenic_Genes->Lipogenesis

Caption: Elaidic acid upregulates hepatic lipogenesis via the SREBP-1c signaling pathway.

Conclusion

This compound is an indispensable tool for researchers investigating the metabolic roles and health impacts of trans fatty acids. Its primary application as an internal standard enables the highly accurate and precise quantification of endogenous elaidic acid, a critical capability for clinical and nutritional research. Furthermore, its potential as a metabolic tracer offers a means to unravel the complex pathways through which elaidic acid influences lipid metabolism. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to incorporate this compound into their metabolic research programs.

References

The Role of Elaidic Acid-d9 in Trans Fatty Acid Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate quantification of trans fatty acids (TFAs) in biological and food matrices is critical for understanding their impact on human health and for regulatory compliance. Elaidic acid, the trans isomer of oleic acid, is a primary TFA found in industrially hydrogenated vegetable oils. Its analysis is often complicated by sample matrix effects and losses during sample preparation. This technical guide details the pivotal role of Elaidic acid-d9, a deuterium-labeled internal standard, in overcoming these challenges. It provides an in-depth overview of the analytical principles, a detailed experimental workflow, and key performance data, establishing this compound as an indispensable tool for robust and reliable TFA quantification via isotope dilution mass spectrometry.

Core Principle: Isotope Dilution Mass Spectrometry

This compound is the deuterium-labeled analogue of elaidic acid.[1] Its fundamental role in TFA studies is to serve as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] The technique of choice is isotope dilution, which is considered the gold standard for quantitative analysis due to its high precision and accuracy.[2]

The principle relies on the near-identical physicochemical properties of the deuterated standard and the native analyte. This compound is added at a known concentration to the sample at the very beginning of the workflow.[3] It behaves identically to the endogenous elaidic acid throughout all subsequent steps, including extraction, derivatization, and injection. Consequently, it experiences the same degree of sample loss or degradation.

Within the mass spectrometer, the deuterated standard is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z). By measuring the ratio of the MS signal from the native analyte to that of the known amount of internal standard, the concentration of the native elaidic acid in the original sample can be calculated with high precision, effectively correcting for any procedural variations.[2][4]

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Procedure cluster_result Quantification Analyte Elaidic Acid (Analyte) (Unknown Amount) Extraction Extraction Analyte->Extraction Spiked with IS IS This compound (IS) (Known Amount) IS->Extraction Deriv Derivatization Extraction->Deriv Sample Loss Affects Both GCMS GC-MS Analysis Deriv->GCMS Quant Accurate Concentration Determined from (Analyte Signal / IS Signal) GCMS->Quant Ratio Measurement

Caption: Principle of Isotope Dilution using this compound.

General Analytical Workflow

The quantification of elaidic acid using this compound involves a multi-step process designed to isolate, derivatize, and analyze fatty acids from a complex matrix. The workflow ensures that both the analyte and the internal standard are processed identically.

G Sample 1. Sample Collection (Plasma, Tissue, Food) Spike 2. Spiking with This compound IS Sample->Spike Extract 3. Lipid Extraction (e.g., Folch/Bligh-Dyer) Spike->Extract Hydrolysis 4. Saponification/Hydrolysis (to release FAs) Extract->Hydrolysis Deriv 5. Derivatization (e.g., PFB esters or FAMEs) Hydrolysis->Deriv Analysis 6. GC-MS Analysis Deriv->Analysis Data 7. Data Processing (Ratio Integration) Analysis->Data Result 8. Final Quantification Data->Result

Caption: Standard workflow for TFA analysis using an internal standard.

Detailed Experimental Protocol (Synthesized)

This protocol is a representative example for the analysis of trans fatty acids in human plasma, synthesized from established methodologies.[2][4][5]

3.1. Materials and Reagents

  • Internal Standard (IS) Stock: this compound in ethanol (e.g., 10 µg/mL).

  • Calibration Standards: High-purity elaidic acid.

  • Solvents: Methanol, iso-octane, acetonitrile (HPLC grade).

  • Reagents: Hydrochloric acid (HCl), diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFB-Br).

  • Sample Matrix: Human plasma.

3.2. Sample Preparation and Extraction

  • Aliquoting: To a 2 mL glass vial, add 200 µL of human plasma.

  • Internal Standard Spiking: Add 100 µL of the this compound internal standard stock solution to the plasma. Vortex briefly.

  • Hydrolysis & Extraction:

    • Add 1 mL of methanol and vortex to lyse cells and precipitate proteins.

    • Acidify the mixture with HCl to a final concentration of approximately 25 mM to protonate the fatty acids.

    • Add 1 mL of iso-octane to the vial.

    • Vortex vigorously for 5 minutes to extract the lipids and free fatty acids into the organic layer.

    • Centrifuge at 3,000 rpm for 5 minutes to achieve phase separation.

  • Collection: Carefully transfer the upper iso-octane layer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

3.3. Derivatization to PFB Esters Derivatization is crucial for enhancing the volatility and detection sensitivity of fatty acids for GC-MS analysis, particularly in negative chemical ionization mode.[2][5]

  • Reconstitute the dried lipid extract in 25 µL of a 1% DIPEA solution in acetonitrile.

  • Add 25 µL of a 1% PFB-Br solution in acetonitrile.

  • Cap the vial and incubate at room temperature for 20-30 minutes.

  • Dry the sample again under a stream of nitrogen.

  • Reconstitute the final derivatized sample in 50 µL of iso-octane for injection.

3.4. GC-MS Analysis Optimal separation of fatty acid isomers requires a long, specialized capillary column.[5][6]

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: Agilent Select FAME (200 m x 0.25 mm x 0.25 µm) or similar long bis-cyanopropyl polysiloxane column.[3]

  • Carrier Gas: Hydrogen or Helium.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 100 °C.

    • Ramp 1: Increase at 10 °C/min to 160 °C.

    • Ramp 2: Increase at 3 °C/min to 220 °C, hold for 5 minutes.[7]

  • Mass Spectrometer: Agilent 5977 or equivalent.

  • Ionization Mode: Negative Chemical Ionization (NCI) with methane as the reagent gas.[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for the PFB derivatives of elaidic acid and this compound.

Data Presentation: Method Performance

The use of this compound facilitates the development of highly sensitive and robust analytical methods. The following tables summarize quantitative performance data from various studies.

Table 1: Limits of Detection (LOD) & Quantification (LOQ)

Analyte Method Matrix LOD LOQ Citation
Elaidic Acid ID-GC-NCI-MS Human Plasma 0.28 µM Not Reported [5]
Elaidic Acid GCxGC-TOFMS Food/Oils 2.20 µg/mL 4.38 µg/mL [8]
Vaccenic Acid GCxGC-TOFMS Food/Oils 6.66 µg/mL 13.27 µg/mL [8]

| Palmitelaidic Acid | ID-GC-NCI-MS | Human Plasma | 0.07 µM | Not Reported |[5] |

Table 2: Method Linearity & Precision

Parameter Method Analyte(s) Value Citation
Linearity (r²) GCxGC-TOFMS Elaidic Acid 0.9997 [8]
Linearity (r²) RP-HPLC Elaidic Acid > 0.999 [9]
Intra-day Precision (RSD%) GCxGC-TOFMS Elaidic Acid ≤ 9.56% [10]
Inter-day Precision (RSD%) GCxGC-TOFMS Elaidic Acid ≤ 8.49% [10]
Repeatability (RSD%) GC-FID Multiple FAs 0.89% - 2.34% [7]

| Reproducibility (RSD%) | GC-FID | Multiple FAs | 1.46% - 3.72% |[7] |

Conclusion

This compound is a cornerstone for the accurate and reliable quantification of elaidic acid in complex biological and food samples. Its use as an internal standard in isotope dilution mass spectrometry methods effectively mitigates analytical variability introduced during sample preparation and analysis. The ability to achieve low limits of detection and high precision makes it an essential tool for researchers investigating the metabolic fate and health implications of trans fatty acids, for drug development professionals studying lipid metabolism, and for regulatory agencies monitoring the food supply. The methodologies enabled by this compound provide the robust data necessary to advance our understanding of these critical dietary components.

References

Elaidic Acid-d9 as a Biomarker for Dietary Intake of Trans Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid (trans-9-octadecenoic acid) is the predominant isomer of industrially produced trans fatty acids (TFAs), commonly found in partially hydrogenated vegetable oils.[1] The consumption of IP-TFAs has been linked to an increased risk of cardiovascular disease.[2][3] This has led to a growing need for accurate and reliable biomarkers to assess dietary intake of these harmful fats. Elaidic acid levels in biological samples, such as plasma and adipose tissue, have been shown to be a reliable biomarker of TFA intake. To ensure the accuracy of these measurements, a stable isotope-labeled internal standard, Elaidic acid-d9, is employed in quantitative analyses. This technical guide provides an in-depth overview of the use of this compound as a biomarker, including detailed experimental protocols, quantitative data, and relevant metabolic pathways.

Quantitative Data

The concentration of elaidic acid in plasma or red blood cells is a reliable indicator of dietary intake of industrially produced trans fatty acids. The following table summarizes findings from a study that quantified TFA levels in human blood samples.

AnalyteSample TypeMedian Concentration (μM)As % of Total Fatty Acids (Median)
Total TFAs Plasma17.70.20%
Serum19.60.20%
Red Blood Cells21.50.30%
Elaidic Acid Plasma--
Serum--
Red Blood Cells--
(Data adapted from a study on the quantitative analysis of 27 fatty acids, including 4 major TFAs, in human plasma, serum, and red blood cells from 66 donors. Specific median concentrations for elaidic acid alone were not detailed in the provided summary but are a major component of the total TFAs.)[4]

Experimental Protocols

The accurate quantification of elaidic acid in biological samples necessitates robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose, with this compound serving as an essential internal standard.

Sample Collection and Preparation (Plasma)
  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Extraction:

    • To 200µL of plasma, add 300µL of phosphate-buffered saline (dPBS).

    • Add 100µL of the internal standard solution containing a known concentration of this compound.

    • Mix with one volume of methanol.

    • Acidify the mixture with HCl to a final concentration of 25 mM.[5]

Lipid Extraction

A common method for lipid extraction is a modified Folch or Bligh-Dyer procedure.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the prepared plasma sample.

  • Vortex thoroughly to ensure complete mixing and precipitation of proteins.

  • Add water or a saline solution to induce phase separation.

  • Centrifuge to pellet the protein precipitate and clearly separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids.[6]

Derivatization

For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) or other derivatives. A highly sensitive method involves derivatization to pentafluorobenzyl (PFB) esters.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a solution containing 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile.

  • Incubate at room temperature for approximately 20 minutes to allow for complete derivatization.

  • Dry the sample again under vacuum.

  • Reconstitute the derivatized sample in iso-octane for injection into the GC-MS.[5][7]

GC-MS Analysis
  • Gas Chromatograph (GC) System: An Agilent 6890N or similar, equipped with a highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.2 µm film thickness) is suitable for separating fatty acid isomers.[8]

  • Injection: Use a splitless injection mode.

  • Oven Temperature Program:

    • Initial temperature: 160°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 20°C/min, hold for 4 minutes.

    • Ramp 2: Increase to 270°C at a rate of 5°C/min, hold for 23 minutes.[9]

  • Mass Spectrometer (MS): A mass spectrometer operating in negative chemical ionization (NCI) mode provides high sensitivity for PFB-derivatized fatty acids.[4]

  • Data Acquisition: Monitor the specific ions for elaidic acid and the deuterated internal standard, this compound.

  • Quantification: Create a standard curve using known concentrations of elaidic acid and a fixed concentration of this compound. The concentration of elaidic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Elaidic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure SampleCollection Plasma Sample Collection InternalStandard Spike with this compound SampleCollection->InternalStandard Extraction Lipid Extraction InternalStandard->Extraction Derivatization Derivatization (e.g., PFB esters) Extraction->Derivatization Lipid Extract GCMS GC-MS Analysis (NCI mode) Derivatization->GCMS Quantification Quantification using Standard Curve GCMS->Quantification Result Result Quantification->Result Elaidic Acid Concentration

Caption: Workflow for quantifying elaidic acid using this compound.

Metabolic Pathway

metabolic_pathway Incomplete β-Oxidation of Elaidic Acid ElaidicAcid Elaidic Acid (9-trans-octadecenoic acid) ElaidoylCoA Elaidoyl-CoA ElaidicAcid->ElaidoylCoA BetaOxidation1 β-Oxidation Cycles (2x) ElaidoylCoA->BetaOxidation1 Metabolite 5-trans-tetradecenoyl-CoA BetaOxidation1->Metabolite LCAD Long-Chain Acyl-CoA Dehydrogenase (LCAD) Metabolite->LCAD Poor Substrate Accumulation Accumulation in Mitochondrial Matrix LCAD->Accumulation Hydrolysis Hydrolysis Accumulation->Hydrolysis Carnitine Conversion to 5-trans-tetradecenoylcarnitine Accumulation->Carnitine Escape Escape from Mitochondria Hydrolysis->Escape Carnitine->Escape

Caption: The incomplete mitochondrial β-oxidation of elaidic acid.[10]

Discussion

The use of this compound as an internal standard is crucial for the accurate quantification of elaidic acid in biological matrices. Deuterated standards are ideal as they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by mass spectrometry. This allows for the correction of sample loss during extraction and derivatization, as well as variations in instrument response.

The metabolic fate of elaidic acid is also an important consideration. Studies have shown that the β-oxidation of elaidic acid in mitochondria is incomplete.[10] The presence of the trans double bond leads to the accumulation of the metabolite 5-trans-tetradecenoyl-CoA, which is a poor substrate for long-chain acyl-CoA dehydrogenase.[10] This accumulation can lead to the formation of other metabolites that can exit the mitochondria, potentially contributing to the adverse health effects associated with TFA consumption.[10]

Conclusion

This compound is an indispensable tool for researchers and scientists studying the impact of dietary trans fatty acids on human health. Its use as an internal standard in GC-MS and other analytical methods allows for the precise and accurate quantification of elaidic acid in biological samples. This, in turn, provides a reliable biomarker for assessing dietary TFA intake and its association with various disease states. A thorough understanding of the analytical methodologies and the metabolic pathways of elaidic acid is essential for advancing research in this critical area of public health.

References

An In-depth Technical Guide to Investigating Lipid Metabolism with Elaidic Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid (C18:1 trans-9) is the principal trans fatty acid found in industrially produced, partially hydrogenated vegetable oils.[1] Its consumption has been linked to adverse health outcomes, particularly cardiovascular disease, primarily through its effects on plasma lipoprotein profiles.[2] Understanding the precise molecular mechanisms by which elaidic acid influences lipid metabolism is a critical area of research.

This technical guide focuses on the application of Elaidic acid-d9 , a deuterium-labeled stable isotope of elaidic acid, as a powerful tool for investigating these metabolic pathways. Stable isotope labeling allows for the precise tracing and quantification of metabolites through complex biological systems.[3] this compound serves as an ideal internal standard for mass spectrometry-based quantitative analysis, enabling accurate measurement of its incorporation into various lipid species and its influence on metabolic fluxes.[3] Its biological activity is considered identical to its unlabeled counterpart, making it a perfect surrogate for metabolic studies.

Core Applications of this compound in Research

This compound is primarily utilized in two key applications in metabolic research:

  • Tracer for Metabolic Fate: By introducing this compound into in vitro or in vivo models, researchers can track the atoms of the labeled fatty acid as it is incorporated into complex lipids such as phospholipids, triglycerides, and cholesteryl esters. This provides direct insight into the pathways of lipid synthesis, remodeling, and storage.

  • Internal Standard for Quantification: In quantitative lipidomics, the addition of a known amount of this compound to a sample at the beginning of the extraction process allows for the correction of sample loss during preparation and variations in instrument response. This ensures high accuracy and reproducibility in the quantification of elaidic acid and related lipid species by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

Key Metabolic Effects of Elaidic Acid

Studies using both labeled and unlabeled elaidic acid have elucidated its significant impact on several aspects of lipid metabolism.

Impact on Plasma Lipoproteins and Cholesterol Transport

Elaidic acid consumption adversely affects plasma lipid profiles. A key finding from a study in cebus monkeys showed that replacing dietary palmitic acid with elaidic acid led to a significant depression of High-Density Lipoprotein (HDL) cholesterol.[5] This effect was attributed to an increase in the activity of Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins, and an increased fractional catabolic rate of HDL.[1][5]

Modulation of Hepatic Lipogenesis

In hepatic cell models (e.g., HepG2, HuH-7), elaidic acid has been shown to upregulate the synthesis of fatty acids and cholesterol.[2][6] This occurs through the activation of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[6] Unlike its cis-isomer oleic acid, which tends to inhibit SREBP-1 activity, elaidic acid promotes the expression of SREBP-1c and its target lipogenic genes.[6] This leads to an increased abundance of enzymes involved in cholesterol synthesis, such as HMG-CoA reductase.[2]

Influence on Adipokine and Myokine Expression

Elaidic acid exerts distinct effects on signaling proteins secreted by adipose tissue (adipokines) and skeletal muscle (myokines). In C2C12 myotubes, elaidic acid treatment increased the expression of the pro-inflammatory cytokine TNF-α and reduced levels of IL-15 mRNA.[7] In contrast, its cis-isomer oleic acid increased IL-6 expression and enhanced insulin-stimulated glucose uptake, effects not observed with elaidic acid.[7] In 3T3-L1 adipocytes, oleic acid, but not elaidic acid, beneficially increased adiponectin gene expression and reduced resistin expression.[7]

Induction of Cellular Stress and Apoptosis

At higher concentrations, elaidic acid can induce cellular stress pathways. In SH-SY5Y neuroblastoma cells, treatment with elaidic acid led to an accumulation of Reactive Oxygen Species (ROS) and induced endoplasmic reticulum (ER) stress.[8] These events culminated in the activation of apoptotic pathways, leading to a significant reduction in cell viability.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from referenced studies, illustrating the metabolic impact of elaidic acid.

Table 1: Effects of Elaidic Acid on Plasma Lipids in Cebus Monkeys[5]

Diet GroupTotal Cholesterol (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)TC/HDL-C RatioCETP Activity (% transfer)
Control 124 +/- 17117 +/- 18-1.89 +/- 0.30-
Palmitate Significantly Reduced117 +/- 18Significantly Reduced1.68 +/- 0.1791 +/- 7
Trans (Elaidic) Significantly Reduced106 +/- 13Significantly Reduced1.81 +/- 0.20114 +/- 7

Table 2: Effects of Elaidic Acid on Gene/Protein Expression in Cell Models

Cell LineTreatmentTarget Gene/ProteinEffectReference
HepG2 Elaidic AcidEnzymes in Cholesterol Synthesis (e.g., HMGCR)Up-regulated (1.5 to 4.1-fold)[2]
HuH-7 Elaidic AcidSREBP-1c mRNAIncreased[6]
C2C12 Myotubes Elaidic AcidTNF-α ExpressionIncreased[7]
C2C12 Myotubes Elaidic AcidIL-15 mRNAReduced[7]
SH-SY5Y 100 µM Elaidic AcidApoptotic CellsSignificantly Increased[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the role of elaidic acid. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

SREBP1c_Pathway EA Elaidic Acid SREBP1c_mRNA SREBP-1c mRNA Expression EA->SREBP1c_mRNA Induces SREBP1c_Protein SREBP-1 Protein (Mature form) SREBP1c_mRNA->SREBP1c_Protein Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1) SREBP1c_Protein->Lipogenic_Genes Activates Cholesterol_Genes Cholesterol Synthesis Genes (e.g., HMGCR) SREBP1c_Protein->Cholesterol_Genes Activates Lipogenesis Increased de novo Fatty Acid & Cholesterol Synthesis Lipogenic_Genes->Lipogenesis Cholesterol_Genes->Lipogenesis

Caption: SREBP-1c mediated induction of hepatic lipogenesis by elaidic acid.

ROS_Apoptosis_Pathway EA Elaidic Acid (High Concentration) ROS Reactive Oxygen Species (ROS) Accumulation EA->ROS ER_Stress Endoplasmic Reticulum (ER) Stress EA->ER_Stress Apoptosis Apoptosis ROS->Apoptosis Induces ER_Stress->Apoptosis Induces

Caption: Cellular stress and apoptosis induction by elaidic acid in SH-SY5Y cells.

Experimental Workflow

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells, Plasma, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch/MTBE) Spike->Extraction Derivatization Derivatization (e.g., FAMEs for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Processing Peak Integration & Quantification Analysis->Processing Normalization Normalization to This compound Signal Processing->Normalization Result Quantitative Results of Lipid Species Normalization->Result

Caption: A typical quantitative lipidomics workflow using this compound.

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Cell Culture Treatment

This protocol is based on methods used for treating cell lines like HepG2, C2C12, and SH-SY5Y.[2][7][8]

  • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in appropriate well plates (e.g., 6-well or 96-well) at a density that allows for optimal growth and treatment response (e.g., 1x10⁴ cells/well for viability assays).[8]

  • Cell Culture: Culture cells in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO₂ incubator.[8]

  • Preparation of Fatty Acid Solution: Prepare a stock solution of Elaidic acid or this compound. The fatty acid is typically complexed to bovine serum albumin (BSA) to facilitate its solubility and delivery to cells.

  • Treatment: Once cells reach the desired confluency (e.g., 70-80%), replace the growth medium with a treatment medium containing the desired concentrations of elaidic acid (e.g., 50-200 µM) or vehicle control (medium with BSA only).[8]

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 to 48 hours).[8]

  • Harvesting: After incubation, harvest the cells for downstream analysis. For lipidomics, wash cells with ice-cold PBS and quench metabolism. For protein analysis, lyse the cells directly in RIPA buffer.[8]

Protocol 2: Lipid Analysis by GC-MS or LC-MS

This protocol outlines the general steps for extracting and analyzing lipids using this compound as an internal standard.

  • Internal Standard Spiking: To the biological sample (e.g., cell pellet, 100 µL plasma), add a precise amount of this compound in a suitable solvent (e.g., methanol).

  • Lipid Extraction: Perform a biphasic lipid extraction. A common method is the Folch extraction using chloroform:methanol (2:1, v/v) or a methyl-tert-butyl ether (MTBE) based method.

  • Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases. Carefully collect the lower organic phase.

  • Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for the analytical instrument (e.g., methanol/chloroform for LC-MS).

  • Derivatization (for GC-MS): For GC-MS analysis of fatty acids, convert the lipids to fatty acid methyl esters (FAMEs) by transesterification using a reagent like methanolic HCl or BF₃-methanol.

  • Mass Spectrometry Analysis:

    • GC-MS: Analyze FAMEs on a system equipped with a suitable column (e.g., SP-2560).[4] Use selected ion monitoring (SIM) or full scan mode to detect the characteristic ions for both the analyte and the deuterated standard.

    • LC-MS/MS: Separate lipid classes using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). Analyze using a high-resolution mass spectrometer (e.g., QTOF, Orbitrap) in either positive or negative ion mode, depending on the lipid class of interest.[9]

  • Quantification: Construct a calibration curve or use a single-point standard. Calculate the concentration of the target analyte by determining the peak area ratio of the analyte to the this compound internal standard.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is based on methods used to assess protein levels following elaidic acid treatment.[8]

  • Protein Extraction: Lyse treated and control cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SREBP-1, anti-CHOP for ER stress) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity and normalize to a loading control like GAPDH or β-actin.

Conclusion

This compound is an indispensable tool for researchers investigating the impact of trans fatty acids on lipid metabolism. Its use as a tracer and internal standard enables highly accurate and reproducible studies into the molecular mechanisms that link dietary elaidic acid to dyslipidemia and associated diseases. The experimental frameworks and protocols outlined in this guide provide a solid foundation for scientists and drug development professionals to design and execute rigorous investigations into the complex role of elaidic acid in cellular and systemic metabolism.

References

The Role of Elaidic Acid-d9 in Elucidating Cellular Lipid Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of elaidic acid-d9, a deuterated form of the primary trans fatty acid found in industrially hydrogenated vegetable oils, in cellular lipid uptake assays. By leveraging the unique properties of stable isotope labeling, researchers can gain precise insights into the mechanisms of fatty acid transport, metabolism, and the cellular consequences of trans fat accumulation. This document outlines the core principles, experimental protocols, and data interpretation strategies relevant to the use of this compound in lipid research.

Introduction: The Significance of Elaidic Acid and the Utility of Deuteration

Elaidic acid (EA), the trans isomer of oleic acid, has been the subject of extensive research due to its association with adverse health effects, including cardiovascular disease and metabolic disorders.[1][2][3] It is known to induce cellular apoptosis, oxidative stress, and endoplasmic reticulum stress.[4][5] Furthermore, elaidic acid can alter cholesterol metabolism, leading to increased levels of low-density lipoprotein (LDL) and decreased levels of high-density lipoprotein (HDL).[1][6] In cancer research, it has been shown to promote the growth and metastasis of cancer cells.[7][8]

The use of deuterated molecules, such as this compound, provides a powerful tool for tracing the metabolic fate of fatty acids within a biological system.[9][10] Deuterium, a stable, non-radioactive isotope of hydrogen, contains an additional neutron, which doubles its mass without significantly altering its chemical properties.[11] This mass difference allows for the precise detection and quantification of deuterated molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10]

The primary advantage of using deuterated fatty acids lies in the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage.[11][12] This property is particularly valuable in studying processes like lipid peroxidation, where the abstraction of a hydrogen atom is a key step.[11][13] By slowing down this process, deuterated polyunsaturated fatty acids can protect cells from oxidative damage.[11][12][13] In the context of cellular uptake and metabolism studies, this compound serves as an invaluable tracer, enabling researchers to distinguish it from endogenous, non-deuterated fatty acids and to follow its incorporation into various lipid species and cellular compartments.[10][14][15]

Core Function of this compound in Cellular Lipid Uptake Assays

In cellular lipid uptake assays, the fundamental role of this compound is to act as a stable isotope tracer .[10] This allows for the unambiguous tracking of its movement and transformation within the cell. The key functions and advantages include:

  • Precise Quantification of Uptake: By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the amount of this compound that has entered the cell can be accurately measured, free from the interference of endogenous elaidic acid or other fatty acids.[10][14]

  • Metabolic Fate Analysis: Researchers can trace the incorporation of the d9-labeled carbon chain into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters. This provides a detailed picture of how cells process and store this specific trans fatty acid.[1][9][16]

  • Comparative Studies: The uptake and metabolism of this compound can be directly compared to that of other labeled fatty acids (e.g., deuterated oleic acid or palmitic acid) within the same experimental system. This allows for the elucidation of the specific cellular transport and metabolic pathways that are affected by the trans configuration of the double bond.

  • Internal Standard: In analytical chemistry, deuterated compounds like this compound are often used as internal standards for the quantification of their non-deuterated counterparts.[10]

Experimental Protocols

The following sections detail generalized protocols for conducting cellular lipid uptake assays using this compound. These protocols should be optimized based on the specific cell line and experimental objectives.

Cell Culture and Treatment

A variety of cell lines can be utilized to study the effects of elaidic acid, including human hepatoma cells (HepG2), neuroblastoma cells (SH-SY5Y), and colorectal cancer cells (CT26, HT29).[1][4][7]

Protocol:

  • Cell Seeding: Plate the desired cell line in 6-well or 12-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Fatty Acid Preparation: Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as ethanol or DMSO. Further dilute the stock solution in a serum-free cell culture medium containing fatty acid-free bovine serum albumin (BSA). The BSA helps to solubilize the fatty acid and facilitate its delivery to the cells.

  • Cell Treatment: After the cells have adhered and reached the desired confluency, replace the growth medium with the prepared fatty acid-containing medium. Include appropriate controls, such as vehicle-treated cells (medium with BSA and the solvent used for the fatty acid stock) and cells treated with non-deuterated elaidic acid or other fatty acids of interest (e.g., oleic acid).

  • Incubation: Incubate the cells for the desired period (e.g., 1, 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Lipid Extraction

Following incubation, the cellular lipids, including the incorporated this compound, must be extracted for analysis.

Protocol (based on Folch method):

  • Cell Harvesting: Aspirate the treatment medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to each well to lyse the cells and solubilize the lipids. Scrape the cells and transfer the lysate to a glass tube.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the extract, vortex thoroughly, and centrifuge to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Analysis by Mass Spectrometry

The extracted lipids are then analyzed by GC-MS or LC-MS to identify and quantify the incorporated this compound.

Protocol (General GC-MS workflow):

  • Derivatization: For GC-MS analysis, the fatty acids in the lipid extract are typically converted to their fatty acid methyl esters (FAMEs) by transmethylation using a reagent like boron trifluoride-methanol.

  • GC Separation: The FAMEs are separated based on their volatility and polarity on a gas chromatography column.

  • MS Detection and Quantification: As the FAMEs elute from the GC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. The presence of this compound methyl ester will be indicated by a specific mass shift compared to the non-deuterated elaidic acid methyl ester, allowing for its selective detection and quantification.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Cellular Uptake of this compound over Time

Incubation Time (hours)This compound Uptake (nmol/mg protein)
1Example Value
4Example Value
12Example Value
24Example Value

Table 2: Incorporation of this compound into Different Lipid Classes after 24 hours

Lipid Class% of Total Incorporated this compound
TriglyceridesExample Value
PhospholipidsExample Value
Cholesterol EstersExample Value
Free Fatty AcidsExample Value

Visualization of Workflows and Pathways

Graphviz diagrams can be used to visualize the experimental workflow and the signaling pathways affected by elaidic acid.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding C Cell Treatment A->C B This compound Preparation B->C D Incubation C->D E Lipid Extraction D->E F Derivatization (FAMEs) E->F G GC-MS Analysis F->G H Data Quantification G->H

Caption: Experimental workflow for a cellular lipid uptake assay using this compound.

Elaidic_Acid_Signaling cluster_ER Endoplasmic Reticulum Stress cluster_Oxidative Oxidative Stress cluster_Lipogenesis Hepatic Lipogenesis EA Elaidic Acid GRP78 GRP78 EA->GRP78 ROS ROS Accumulation EA->ROS SREBP1c SREBP-1c EA->SREBP1c ATF4 ATF4 GRP78->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis ROS->Apoptosis LipogenicGenes Lipogenic Gene Expression SREBP1c->LipogenicGenes

Caption: Signaling pathways affected by elaidic acid.

Conclusion

This compound is a critical tool for researchers investigating the cellular and molecular impacts of trans fatty acids. Its use as a stable isotope tracer in cellular lipid uptake assays allows for precise and unambiguous quantification of uptake and metabolic fate. By employing the methodologies outlined in this guide, scientists and drug development professionals can gain a deeper understanding of the mechanisms underlying trans fat-associated pathologies and explore potential therapeutic interventions. The ability to trace the journey of elaidic acid from the cell membrane to its ultimate metabolic destination provides invaluable data for the fields of nutrition, toxicology, and metabolic disease research.

References

Methodological & Application

Quantitative analysis of fatty acids using Elaidic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of Fatty Acids Using Elaidic acid-d9 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of fatty acids (FAs) is critical in various fields, including metabolic research, nutritional science, and drug development, due to their pivotal roles in biological processes.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for fatty acid profiling because of its high resolution and sensitivity.[2][3] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor peak shape and inaccurate quantification.[2][4] To overcome these issues, a derivatization step is necessary to convert FAs into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[2][5]

For accurate quantification, stable isotope-labeled internal standards are employed to correct for analyte loss during sample preparation and instrumental analysis.[6] This application note describes a robust method for the quantitative analysis of fatty acids in biological samples using this compound as an internal standard, followed by derivatization to FAMEs and analysis by GC-MS. This compound is a deuterated form of elaidic acid, a monounsaturated trans-fatty acid, making it a suitable internal standard for the quantification of C18:1 isomers and other fatty acids.[7][8]

Principle of the Method

The methodology is based on the principle of stable isotope dilution.[6] A known quantity of the deuterated internal standard, this compound, is added to the biological sample at the beginning of the preparation process. This standard mimics the chemical behavior of the endogenous fatty acids throughout the extraction, derivatization, and GC-MS analysis steps. Any sample loss during these procedures will affect both the target analytes and the internal standard equally. Quantification is achieved by calculating the ratio of the peak area of the target fatty acid analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve.

Experimental Protocols

Reagents and Materials
  • This compound internal standard

  • Fatty acid standards for calibration curve

  • Solvents: Methanol, Chloroform, Hexane, Iso-octane (all HPLC or GC grade)

  • Derivatization Reagent: 14% Boron trifluoride in methanol (BF3-Methanol)[3] or 2% Sulfuric acid in methanol[9]

  • Sodium Chloride (NaCl) solution, 0.9%

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Glass tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Sample Preparation and Lipid Extraction (Adapted from Folch Method)

This protocol is suitable for biological samples like plasma, serum, or tissue homogenates.[10]

  • Sample Aliquoting : Transfer a precise volume (e.g., 100 µL) of the biological sample into a clean glass tube.

  • Internal Standard Addition : Add a known amount of this compound internal standard solution to the sample. The amount should be chosen to fall within the calibration range of the instrument.

  • Solvent Addition : Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Extraction : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Phase Separation : Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifugation : Centrifuge the sample at 2000 x g for 10 minutes to achieve clear phase separation.[3]

  • Collection : Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying : Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes acid-catalyzed esterification using BF3-Methanol, a common and effective method.[3][4][5]

  • Reagent Addition : To the dried lipid extract, add 1-2 mL of 14% BF3-Methanol reagent.[3]

  • Sealing : Seal the tube tightly with a PTFE-lined cap.

  • Heating : Heat the mixture at 60-100°C for 30-60 minutes in a heating block or water bath.[3][5] An optimal condition often cited is 60°C for one hour.[4]

  • Cooling : Cool the tube to room temperature.

  • FAME Extraction : Add 1 mL of hexane and 2 mL of distilled water to the tube. Vortex thoroughly.

  • Phase Separation : Centrifuge briefly to separate the layers. The top hexane layer contains the FAMEs.

  • Collection : Carefully transfer the top hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Transfer : Transfer the final hexane extract to a GC autosampler vial for analysis.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Dry Dry Down (Nitrogen Stream) Extraction->Dry Deriv Add BF3-Methanol & Heat (60°C) Dry->Deriv Extract_FAME Extract FAMEs (Hexane) Deriv->Extract_FAME GCMS GC-MS Analysis Extract_FAME->GCMS Data Data Processing & Quantification GCMS->Data

Workflow for fatty acid quantification.
Fatty Acid Signaling Precursor Pathway

signaling_pathway cluster_prostanoids Eicosanoids Membrane Membrane Phospholipids AA Arachidonic Acid (Unsaturated Fatty Acid) Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Membrane PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX Cyclooxygenase (COX-1/COX-2) COX->AA PGs Prostaglandins (PGE2, PGD2) PGH2->PGs TXs Thromboxanes (TXA2) PGH2->TXs PCs Prostacyclins (PGI2) PGH2->PCs PLA2_label COX_label

Fatty acids as precursors for eicosanoids.

Data and Results

GC-MS Analysis Conditions

Accurate quantification requires optimized chromatographic and mass spectrometric conditions. The following table provides typical parameters for the analysis of FAMEs.

ParameterTypical Setting
Gas Chromatograph Agilent GC or equivalent
Column DB-WAX, DB-23, or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[3][11]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[3]
Inlet Temperature 250°C[3]
Injection Volume 1 µL (Splitless or appropriate split ratio)
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 180°C, hold 5 min; Ramp: 5°C/min to 240°C, hold 10 min[3]
Mass Spectrometer Agilent MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Transfer Line Temp 250-280°C[6]
Acquisition Mode Selected Ion Monitoring (SIM)

Note: The oven temperature program should be optimized to ensure baseline separation of all fatty acid methyl esters of interest.

Method Validation Parameters

Method validation is essential to ensure that the analytical results are reliable and reproducible. The following table summarizes typical performance characteristics for a validated fatty acid quantification method.[11][12][13]

ParameterTypical Performance Metric
Linearity (R²) > 0.99 for all analytes[13][14]
Limit of Detection (LOD) 0.01 - 0.2 µg/mL[12][14]
Limit of Quantification (LOQ) 0.03 - 0.6 µg/mL[12][14]
Precision (RSD%) Intra-day: < 10%; Inter-day: < 15%[11][15]
Accuracy (Recovery %) 85% - 115%[11][13]

These values represent typical ranges and should be established for each specific analyte and matrix during method validation.

Conclusion

The protocol described provides a reliable and robust framework for the quantitative analysis of fatty acids in diverse biological samples. The use of this compound as an internal standard, combined with a well-established derivatization procedure and optimized GC-MS analysis, ensures high accuracy and precision. This method is well-suited for applications in metabolic disease research, clinical diagnostics, and the pharmaceutical industry where precise fatty acid profiling is required.

References

Application Note: Quantification of Elaidic Acid in Biological Matrices using Elaidic Acid-d9 as an Internal Standard for Lipidomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid (C18:1 n-9t) is the most abundant trans fatty acid found in industrially hydrogenated vegetable oils and has been linked to adverse health effects, including cardiovascular disease.[1][2] Its presence in the diet can lead to an unfavorable blood lipid profile, characterized by increased LDL-cholesterol and decreased HDL-cholesterol levels.[1][2] Accurate and precise quantification of elaidic acid in biological samples is crucial for understanding its metabolism, pathophysiology, and for the development of diagnostic and therapeutic strategies.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based lipidomics. They exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample extraction, derivatization, and ionization, thus effectively correcting for matrix effects and variations in sample processing.[3][4] Elaidic acid-d9, a deuterated form of elaidic acid, serves as an ideal internal standard for the accurate quantification of elaidic acid in complex biological matrices such as plasma, serum, and tissues. This application note provides a detailed protocol for the quantification of elaidic acid using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principles and Workflow

The methodology involves the extraction of total lipids from a biological sample, followed by the quantification of elaidic acid using a stable isotope dilution LC-MS/MS approach. A known amount of this compound is spiked into the sample prior to lipid extraction. The lipids are then extracted, and the fatty acids are analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the endogenous elaidic acid to that of the this compound internal standard is used to calculate the concentration of elaidic acid in the original sample.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC Liquid Chromatography Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Figure 1: Experimental workflow for the quantification of elaidic acid.

Experimental Protocols

Materials and Reagents
  • Elaidic Acid (≥99%)

  • This compound (isotopic purity ≥98%)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Nitrogen gas, high purity

  • Biological matrix (e.g., human plasma)

Equipment
  • Liquid Chromatography system (e.g., Agilent 1290 Infinity LC)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6550 iFunnel Q-TOF MS)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Analytical balance

  • Volumetric flasks and pipettes

Sample Preparation (Lipid Extraction)
  • Sample Aliquoting: Thaw frozen biological samples (e.g., plasma) on ice. Aliquot 100 µL of the sample into a glass tube.

  • Internal Standard Spiking: Add 10 µL of a known concentration of this compound internal standard solution (e.g., 10 µg/mL in methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation and Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to each tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Lipid Collection: Carefully aspirate the lower organic layer containing the lipids and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium acetate and 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate + 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min, 30% B; 2-12 min, 30-90% B; 12-15 min, 90% B; 15.1-18 min, 30% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Fragmentor 175 V

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Elaidic Acid281.2281.20
This compound290.3290.30

Note: The product ion is the same as the precursor for fatty acids in negative mode as they do not readily fragment. The specificity is achieved through chromatographic separation and the mass difference between the analyte and the internal standard.

Data Presentation and Performance Characteristics

The following tables summarize the expected quantitative performance of the method. The data presented is representative and based on the validation of similar fatty acid quantification assays.[5][6]

Table 1: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90-110%

Table 2: Recovery of Elaidic Acid from Spiked Plasma Samples

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
0.50.4896.0
5.05.25105.0
50.048.597.0

Signaling Pathway Involvement

Elaidic acid has been shown to upregulate hepatic de novo lipogenesis and cholesterol synthesis.[2][7] This is mediated, in part, through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that regulates the expression of genes involved in fatty acid synthesis.[2][7]

G cluster_pathway Elaidic Acid-Mediated Upregulation of Lipogenesis EA Elaidic Acid SREBP1c_mRNA SREBP-1c mRNA EA->SREBP1c_mRNA Upregulates Transcription SREBP1c_protein SREBP-1c Protein (nuclear) SREBP1c_mRNA->SREBP1c_protein Translation Lipogenic_genes Lipogenic Genes (e.g., FASN, SCD1) SREBP1c_protein->Lipogenic_genes Activates Transcription Lipogenesis Increased Fatty Acid & Cholesterol Synthesis Lipogenic_genes->Lipogenesis Leads to CVD_risk Increased Cardiovascular Disease Risk Lipogenesis->CVD_risk Contributes to

Figure 2: Simplified signaling pathway of elaidic acid's effect on lipogenesis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of elaidic acid in biological samples by LC-MS/MS. This stable isotope dilution technique corrects for analytical variability, ensuring high accuracy and precision, which is essential for lipidomics research and clinical applications. The detailed protocol and performance characteristics presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals aiming to accurately measure elaidic acid levels and investigate its role in health and disease.

References

Application Note: Quantitative Analysis of Elaidic Acid-d9 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid, a major trans fatty acid found in partially hydrogenated vegetable oils and ruminant fats, has been a subject of extensive research due to its association with adverse cardiovascular effects. Accurate quantification of elaidic acid in biological and food matrices is crucial for understanding its metabolism, toxicology, and impact on human health. This application note provides a detailed protocol for the sensitive and specific quantification of elaidic acid using gas chromatography-mass spectrometry (GC-MS) with elaidic acid-d9 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]

Data Presentation

Table 1: Quantitative Parameters for Elaidic Acid Analysis

ParameterValueReference
Limit of Detection (LOD)0.28 µM[2]
Limit of Quantification (LOQ)7.87 mg (as oil sample)
Linearity (r²)> 0.99
Accuracy99.8% - 101.3% (for similar FAMEs)
Intra-day Repeatability (RSD)≤ 9.56%[3]
Inter-day Repeatability (RSD)≤ 8.49%[3]

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol is adapted from established methods for fatty acid extraction.[4][5]

Materials:

  • Sample (e.g., plasma, tissue homogenate, food extract)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • This compound internal standard solution (in a suitable solvent like ethanol)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To 100 µL of the sample in a glass centrifuge tube, add a known amount of this compound internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, fatty acids are typically derivatized to their more volatile methyl esters.[5][6][7] This protocol uses a common and effective method with boron trifluoride (BF3)-methanol.[4][5]

Materials:

  • Dried lipid extract from the previous step

  • 0.5 M Methanolic Sodium Hydroxide

  • 14% Boron Trifluoride (BF3) in Methanol

  • Isooctane

  • Saturated Sodium Chloride solution

  • Heating block or water bath

Procedure:

  • Add 1 mL of 0.5 M methanolic sodium hydroxide to the dried lipid extract.

  • Cap the tube tightly and heat at 100°C for 5 minutes to saponify the lipids.

  • Cool the tube to room temperature.

  • Add 1 mL of 14% BF3 in methanol.

  • Recap the tube and heat at 100°C for another 5 minutes to methylate the fatty acids.

  • Cool the tube to room temperature.

  • Add 1 mL of isooctane and 1 mL of saturated sodium chloride solution.

  • Vortex for 1 minute to extract the FAMEs into the isooctane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper isooctane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis.[4][8][9] Optimization may be required depending on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: SP-2560 (100 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar cyanopropyl column.[4][9]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 240°C at 5°C/min, hold for 15 minutes.

  • Transfer Line Temperature: 240°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Elaidic acid methyl ester (m/z): Monitor characteristic ions (e.g., 296 [M+], 265, 222, 55).

    • This compound methyl ester (m/z): Monitor corresponding shifted ions (e.g., 305 [M+]).

Quantification

Quantification is based on the ratio of the peak area of the analyte (elaidic acid methyl ester) to the peak area of the internal standard (this compound methyl ester).[10] A calibration curve is constructed by analyzing a series of standards containing known concentrations of elaidic acid and a fixed concentration of the this compound internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological or Food Sample add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction dry_lipid Dry Lipid Extract extraction->dry_lipid sapon Saponification (Methanolic NaOH, 100°C) dry_lipid->sapon methyl Methylation (BF3-Methanol, 100°C) sapon->methyl extract_fame Extract FAMEs (Isooctane) methyl->extract_fame gcms GC-MS Analysis (SIM Mode) extract_fame->gcms quant Quantification (Peak Area Ratio) gcms->quant

Caption: Experimental workflow for GC-MS quantification of elaidic acid.

signaling_pathway elaidic Elaidic Acid incorporation Incorporation into Cell Membranes and Lipids elaidic->incorporation enzyme_int Interaction with Enzymes (e.g., SCD1) elaidic->enzyme_int membrane_props Altered Membrane Fluidity & Function incorporation->membrane_props inflammation Pro-inflammatory Signaling membrane_props->inflammation lipid_meta Altered Lipid Metabolism enzyme_int->lipid_meta lipid_meta->inflammation cardio_effects Adverse Cardiovascular Effects inflammation->cardio_effects

Caption: Simplified signaling impact of elaidic acid.

References

Application Note: Quantitative Analysis of Elaidic Acid-d9 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of elaidic acid and its deuterated internal standard, elaidic acid-d9, in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise quantification of elaidic acid in plasma samples for various research applications, including studies on lipid metabolism and cardiovascular disease.

Introduction

Elaidic acid is the principal trans fatty acid found in partially hydrogenated vegetable oils and has been linked to adverse health effects, including an increased risk of cardiovascular disease.[1][2][3][4][5] It is known to alter blood lipid profiles by increasing low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol.[1][2] Accurate quantification of elaidic acid in biological matrices such as plasma is crucial for understanding its metabolism, pharmacokinetics, and role in pathological processes. LC-MS/MS offers high selectivity and sensitivity for the analysis of fatty acids without the need for derivatization.[6][7] This application note provides a comprehensive protocol for the determination of elaidic acid in human plasma using this compound as an internal standard to ensure high accuracy and precision.

Experimental

Materials and Reagents
  • Elaidic acid (≥98%)

  • This compound (≥98%, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of elaidic acid from plasma.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

  • LC System: Agilent 1290 Infinity LC system or equivalent

  • Column: Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %B
    0.0 70
    5.0 98
    7.0 98
    7.1 70

    | 10.0 | 70 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer using negative ion ESI.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Gas Temperature: 300°C

  • Gas Flow: 5 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 250°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Fragmentor (V) Collision Energy (V)
    Elaidic acid 281.2 281.2 100 135 0

    | this compound | 290.3 | 290.3 | 100 | 135 | 0 |

(Note: The above MRM transitions are based on the selection of the parent ion. For fragmentation, a common loss for fatty acids is the carboxyl group (45 Da). A possible product ion for elaidic acid would be m/z 236.2. However, for simplicity and high sensitivity, monitoring the parent ion is also a valid approach, especially in a clean matrix after chromatographic separation.)

Results and Discussion

This method demonstrates excellent performance for the quantification of elaidic acid in human plasma. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample preparation and instrument response, leading to high precision and accuracy.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Elaidic acid1 - 1000>0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585-115
Low3<10<1090-110
Medium100<10<1090-110
High800<10<1090-110

Table 3: Recovery

AnalyteExtraction Recovery (%)
Elaidic acid>85

Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms quant Quantification (Internal Standard Method) ms->quant report Reporting quant->report signaling_pathway cluster_input cluster_cellular Hepatocyte cluster_output Systemic Effects elaidic_acid Elaidic Acid (from diet) srebp1c SREBP-1c Activation elaidic_acid->srebp1c upregulates cetp Increased CETP Activity elaidic_acid->cetp increases lipogenesis Increased Lipogenesis (Fatty Acid & Cholesterol Synthesis) srebp1c->lipogenesis ldl Increased LDL Cholesterol lipogenesis->ldl hdl Decreased HDL Cholesterol cetp->hdl decreases cvd Increased Risk of Cardiovascular Disease ldl->cvd hdl->cvd

References

Application Notes and Protocols for Elaidic Acid-d9 Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of elaidic acid-d9 in tissue samples. The following sections outline the necessary steps from sample preparation to analysis, including lipid extraction, derivatization, and instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Elaidic acid is the primary trans fatty acid found in partially hydrogenated vegetable oils. Its consumption has been linked to adverse health effects, including cardiovascular disease. This compound is a deuterated form of elaidic acid, commonly used as an internal standard for the accurate quantification of elaidic acid and other fatty acids in biological matrices. This stable isotope-labeled standard allows for correction of sample loss during preparation and variations in instrument response, ensuring high precision and accuracy in analytical measurements.

The analysis of this compound in tissues is crucial for various research areas, including nutritional studies, metabolic research, and drug development, to understand the uptake, distribution, and metabolism of trans fatty acids. This protocol focuses on a robust and widely used methodology involving lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Isooctane

  • Reagents:

    • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or Methanolic HCl (5%)

    • This compound (internal standard)

    • Elaidic acid (for calibration standards)

    • Sodium chloride (NaCl) solution (0.9% w/v, aqueous)

    • Anhydrous sodium sulfate (Na2SO4)

    • Nitrogen gas (high purity)

  • Equipment:

    • Homogenizer (e.g., rotor-stator or bead beater)

    • Centrifuge

    • Heating block or water bath

    • Vortex mixer

    • Glass test tubes with screw caps

    • Syringes and needles

    • GC-MS system with a suitable capillary column (e.g., SP-2560 or similar)

Sample Preparation Workflow

The overall workflow for the preparation of tissue samples for this compound analysis is depicted below.

workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis tissue Tissue Sample (~50-100 mg) homogenization Homogenization (in Methanol) tissue->homogenization is_addition Addition of This compound (IS) homogenization->is_addition extraction Lipid Extraction (Folch or Bligh & Dyer) is_addition->extraction transesterification Transesterification (BF3-Methanol or Methanolic HCl) extraction->transesterification fame_extraction FAME Extraction (Hexane) transesterification->fame_extraction drying Drying and Reconstitution fame_extraction->drying gcms GC-MS Analysis drying->gcms quantification Data Analysis & Quantification gcms->quantification

Caption: General workflow for the analysis of this compound in tissue samples.

Detailed Methodologies

2.3.1. Lipid Extraction (Modified Folch Method)

  • Weigh approximately 50-100 mg of frozen tissue into a glass homogenization tube.

  • Add a known amount of this compound internal standard solution in methanol.

  • Add 2 mL of methanol and homogenize the tissue until a uniform suspension is obtained.

  • Add 4 mL of chloroform and vortex vigorously for 2 minutes.

  • Add 1.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower chloroform layer containing the lipids into a clean glass tube.

  • Repeat the extraction of the upper aqueous layer and tissue pellet with 2 mL of chloroform.

  • Combine the chloroform extracts and evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.

2.3.2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 80°C for 60-120 minutes in a heating block or water bath. For adipose tissue, 120 minutes is recommended for complete transesterification[1].

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

  • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the hexane to a final volume of approximately 100-200 µL under a gentle stream of nitrogen.

2.3.3. GC-MS Analysis

  • Injection: Inject 1 µL of the final FAMEs solution into the GC-MS system.

  • GC Column: A polar capillary column, such as an SP-2560 (100 m x 0.25 mm I.D., 0.20 µm film thickness), is recommended for the separation of fatty acid isomers.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp 1: Increase to 240°C at a rate of 4°C/minute.

    • Hold at 240°C for 20 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • Elaidic acid methyl ester (non-deuterated): m/z 296 (molecular ion), and characteristic fragment ions.

      • This compound methyl ester: m/z 305 (molecular ion).

Quantitative Data

The following tables summarize typical performance characteristics for the analysis of elaidic acid in biological and food matrices. While specific data for this compound in tissues is limited in the literature, the values for elaidic acid provide a strong indication of the expected method performance.

Table 1: Recovery of Elaidic Acid

MatrixSpiking LevelRecovery (%)Reference
Margarine0.1%94.5 - 98.7[2]
Butter1 - 100 µg/mL91.1 - 98.4[3]
Cheese1 - 100 µg/mL91.1 - 98.4[3]
Ice Cream1 - 100 µg/mL91.1 - 98.4[3]

Table 2: Precision (Repeatability) of Elaidic Acid Analysis

MatrixAnalyteIntra-day RSD (%)Inter-day RSD (%)Reference
Food SamplesElaidic Acid1.8 - 8.93.9 - 8.1[1]
Oils and FatsElaidic Acid< 1.0Not Reported[2]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Elaidic Acid

Analytical MethodLODLOQReference
GCxGC-TOFMS2.20 µg/mL4.38 µg/mL[1]
HPLC-UV1 mg/L3 mg/L[4][5]

Signaling Pathways and Logical Relationships

The analytical process involves a series of logical steps to isolate and quantify the target analyte from a complex biological matrix.

signaling_pathway Tissue Complex Tissue Matrix (Lipids, Proteins, etc.) Homogenate Homogenized Tissue with this compound (IS) Tissue->Homogenate Homogenization & IS Spiking Lipid_Extract Total Lipid Extract Homogenate->Lipid_Extract Solvent Extraction FAMEs Fatty Acid Methyl Esters (FAMEs) Lipid_Extract->FAMEs Transesterification GC_Peak Chromatographic Peak (Separated FAMEs) FAMEs->GC_Peak GC Separation MS_Signal Mass Spectrometric Signal (Analyte and IS) GC_Peak->MS_Signal MS Detection Concentration Analyte Concentration MS_Signal->Concentration Quantification (Ratio to IS)

Caption: Logical flow of this compound quantification from tissue.

References

Application Notes and Protocols: NMR Spectroscopy Applications of Elaidic Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of Elaidic acid-d9 in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for its application as an internal standard for quantitative analysis and as a tracer for metabolic studies are provided, along with data presentation guidelines and visualizations of relevant pathways and workflows.

Application 1: Quantitative NMR (qNMR) Internal Standard

Deuterated compounds, such as this compound, serve as excellent internal standards for quantitative ¹H NMR analysis.[1] The deuterium substitution shifts the resonance signals outside of the typical proton spectrum, minimizing signal overlap with the analyte of interest.[2] The known concentration of the deuterated standard allows for precise quantification of the target molecule.

Quantitative Data Presentation

The following table outlines the characteristic ¹H NMR chemical shifts for Elaidic acid. When using this compound as an internal standard, the signals corresponding to the deuterated positions will be absent in the ¹H spectrum, providing clear spectral windows for analyte quantification.

Table 1: ¹H NMR Chemical Shifts of Elaidic Acid

ProtonsChemical Shift (ppm)Multiplicity
-CH₃~0.88t
-(CH₂)n-~1.28m
-CH₂-C=C~1.99m
-CH₂-COOH~2.35t
-CH=CH-~5.35m
-COOH~11.5 (variable)br s

Chemical shifts are referenced to TMS in CDCl₃ and may vary slightly depending on the solvent and concentration.[3]

Experimental Protocol: Quantitative ¹H NMR using this compound Internal Standard

This protocol details the procedure for determining the concentration of an analyte using this compound as an internal standard.

Materials:

  • Analyte of interest

  • This compound (of known purity and weight)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)[4]

  • High-precision analytical balance

  • Volumetric flasks

  • NMR tubes (5 mm)[5]

  • Pipettes

  • Filtration apparatus (e.g., syringe filter or Pasteur pipette with glass wool)[6]

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the standard in a known volume of deuterated NMR solvent in a volumetric flask to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Dissolve the analyte in a precise volume of the deuterated solvent.

    • To this solution, add a precise volume of the this compound stock solution.[2]

    • Ensure the final solution is homogeneous. Filter the solution into a clean, dry NMR tube to a height of approximately 4-5 cm.[5][6]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of both the standard and the analyte to ensure full relaxation.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

      • Use of a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a known signal from the non-deuterated portion of this compound (e.g., the terminal methyl protons).

    • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (M_standard / M_analyte) * (P_standard / P_analyte) * Concentration_standard

    Where:

    • N_protons is the number of protons giving rise to the integrated signal.

    • M is the molar mass.

    • P is the purity.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification weigh_analyte Accurately weigh analyte dissolve_analyte Dissolve analyte in deuterated solvent weigh_analyte->dissolve_analyte weigh_standard Accurately weigh this compound dissolve_standard Create stock solution of this compound weigh_standard->dissolve_standard mix Mix analyte solution with standard stock solution dissolve_analyte->mix dissolve_standard->mix filter Filter into NMR tube mix->filter acquire Acquire quantitative 1H NMR spectrum filter->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate analyte concentration integrate->calculate

Caption: Workflow for quantitative NMR using this compound.

Application 2: Metabolic Tracing in Biological Systems

This compound can be used as a tracer to study the metabolic fate of elaidic acid in biological systems, such as cell cultures.[8][9] By introducing the deuterated fatty acid, its incorporation into complex lipids and its breakdown products can be monitored by NMR spectroscopy, providing insights into lipid metabolism and dynamics.

Quantitative Data Presentation

The following table is a template for presenting data on the incorporation of this compound into various lipid classes in a cell culture experiment. The percentage of deuterated fatty acid in each lipid class can be determined by comparing the signal intensities of the deuterated and non-deuterated fatty acid signals in the NMR spectra.

Table 2: Example of this compound Incorporation into Cellular Lipids

Lipid Class% of Total Fatty Acids% Incorporation of this compound
Phosphatidylcholine (PC)4515.2 ± 1.8
Phosphatidylethanolamine (PE)2512.5 ± 1.5
Triglycerides (TG)1525.8 ± 3.1
Cholesteryl Esters (CE)58.3 ± 1.0
Free Fatty Acids (FFA)1038.2 ± 4.5

Data are representative and will vary based on cell type and experimental conditions.

Experimental Protocol: Metabolic Tracing of this compound in Cell Culture

This protocol describes the steps for treating cells with this compound, extracting the lipids, and analyzing them by NMR.

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium

  • This compound

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Deuterated NMR solvent (e.g., CDCl₃/MeOD mixture)

  • NMR tubes

Procedure:

  • Preparation of this compound-BSA Conjugate:

    • Prepare a stock solution of this compound in ethanol.

    • Warm a solution of fatty acid-free BSA in PBS to 37°C.

    • Slowly add the this compound stock solution to the BSA solution while stirring to form the conjugate.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the this compound-BSA conjugate at the desired final concentration.

    • Incubate the cells for the desired period to allow for uptake and metabolism of the deuterated fatty acid.

  • Lipid Extraction:

    • Harvest the cells and wash with cold PBS.

    • Perform a total lipid extraction using a standard method such as the Folch or Bligh-Dyer method.

    • Dry the lipid extract under a stream of nitrogen.

  • NMR Sample Preparation and Data Acquisition:

    • Redissolve the dried lipid extract in a suitable deuterated NMR solvent mixture (e.g., 2:1 CDCl₃:MeOD).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and/or ²H NMR spectra. For ²H NMR, specific instrumental setup is required.

  • Data Analysis:

    • Analyze the NMR spectra to identify signals corresponding to the incorporated this compound in different lipid species.

    • Quantify the level of incorporation by comparing the integrals of signals from the deuterated fatty acid with those from endogenous, non-deuterated fatty acids.

Workflow Diagram

Metabolic_Tracing_Workflow cluster_cell_culture Cell Culture and Treatment cluster_extraction Lipid Extraction cluster_nmr NMR Analysis prepare_conjugate Prepare this compound-BSA conjugate treat_cells Treat cells with conjugate prepare_conjugate->treat_cells incubate Incubate for desired time treat_cells->incubate harvest Harvest and wash cells incubate->harvest extract Perform lipid extraction harvest->extract dry Dry lipid extract extract->dry redissolve Redissolve in deuterated solvent dry->redissolve acquire_spectra Acquire 1H and/or 2H NMR spectra redissolve->acquire_spectra analyze Analyze and quantify incorporation acquire_spectra->analyze

Caption: Workflow for metabolic tracing with this compound.

Relevant Signaling and Metabolic Pathways

Elaidic Acid and SREBP-1c Signaling

Elaidic acid has been shown to upregulate hepatic lipogenesis by activating the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.[10][11] This leads to an increase in the expression of lipogenic genes.

SREBP1c_Pathway elaidic_acid Elaidic Acid srebp1c_mrna SREBP-1c mRNA elaidic_acid->srebp1c_mrna increases transcription srebp1c_protein SREBP-1c protein (mature) srebp1c_mrna->srebp1c_protein translation lipogenic_genes Lipogenic Genes (e.g., FAS, SCD1) srebp1c_protein->lipogenic_genes activates transcription lipogenesis Increased Lipogenesis lipogenic_genes->lipogenesis leads to Beta_Oxidation_Elaidic_Acid elaidoyl_coa Elaidoyl-CoA (C18:1) cycle1 β-Oxidation Cycle 1 elaidoyl_coa->cycle1 c16_1_coa C16:1-CoA cycle1->c16_1_coa acetyl_coa Acetyl-CoA cycle1->acetyl_coa cycle2 β-Oxidation Cycle 2 c16_1_coa->cycle2 c14_1_coa C14:1-CoA cycle2->c14_1_coa cycle2->acetyl_coa cycle3 β-Oxidation Cycle 3 c14_1_coa->cycle3 enoyl_coa_isomerase Enoyl-CoA Isomerase cycle3->enoyl_coa_isomerase dienoyl_coa_reductase 2,4-Dienoyl-CoA Reductase enoyl_coa_isomerase->dienoyl_coa_reductase further_cycles Further β-Oxidation Cycles dienoyl_coa_reductase->further_cycles further_cycles->acetyl_coa

References

Application Notes and Protocols for the Absolute Quantification of Lipids Using Elaidic Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of lipidomics, biomedical research, and drug development, the precise and accurate quantification of lipid species is paramount for understanding disease mechanisms, identifying biomarkers, and evaluating therapeutic efficacy. Lipids play crucial roles in a myriad of cellular processes, including signaling, energy storage, and structural integrity of membranes. Dysregulation of lipid metabolism is implicated in numerous pathologies, such as cardiovascular disease, metabolic syndrome, and cancer.[1]

Absolute quantification of lipids by mass spectrometry (MS) presents analytical challenges due to the vast chemical diversity of lipid species and variations in ionization efficiency. The use of stable isotope-labeled internal standards is a well-established strategy to overcome these challenges and ensure high-quality quantitative data. Elaidic acid-d9, a deuterated analog of the trans fatty acid elaidic acid, serves as an excellent internal standard for the quantification of a range of fatty acids and other lipid classes. Its chemical similarity to endogenous lipids ensures that it behaves similarly during sample preparation and analysis, thus effectively normalizing for variations in extraction efficiency, matrix effects, and instrument response.

This document provides detailed application notes and protocols for the use of this compound in the absolute quantification of lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the experimental process and the biological context of elaidic acid, the following diagrams illustrate a typical lipidomics workflow and the signaling pathway influenced by elaidic acid.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample (Plasma/Tissue/Cells) Sample (Plasma/Tissue/Cells) Addition of this compound Internal Standard Addition of this compound Internal Standard Sample (Plasma/Tissue/Cells)->Addition of this compound Internal Standard Lipid Extraction\n(e.g., Folch or Bligh-Dyer) Lipid Extraction (e.g., Folch or Bligh-Dyer) Addition of this compound Internal Standard->Lipid Extraction\n(e.g., Folch or Bligh-Dyer) Phase Separation Phase Separation Lipid Extraction\n(e.g., Folch or Bligh-Dyer)->Phase Separation Collection of Organic Phase Collection of Organic Phase Phase Separation->Collection of Organic Phase Solvent Evaporation Solvent Evaporation Collection of Organic Phase->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC Separation\n(C18 Column) LC Separation (C18 Column) Reconstitution->LC Separation\n(C18 Column) Mass Spectrometry\n(ESI+/-) Mass Spectrometry (ESI+/-) LC Separation\n(C18 Column)->Mass Spectrometry\n(ESI+/-) Data Acquisition\n(MRM/SRM) Data Acquisition (MRM/SRM) Mass Spectrometry\n(ESI+/-)->Data Acquisition\n(MRM/SRM) Peak Integration Peak Integration Data Acquisition\n(MRM/SRM)->Peak Integration Ratio Calculation\n(Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation\n(Analyte/IS) Concentration Determination\n(Calibration Curve) Concentration Determination (Calibration Curve) Ratio Calculation\n(Analyte/IS)->Concentration Determination\n(Calibration Curve) Final Lipid Concentrations Final Lipid Concentrations Concentration Determination\n(Calibration Curve)->Final Lipid Concentrations

Figure 1: Experimental workflow for lipid quantification.

G Elaidic Acid Elaidic Acid SREBP-1c SREBP-1c Elaidic Acid->SREBP-1c Upregulates SRE SRE SREBP-1c->SRE Binds to Lipogenic Genes Lipogenic Genes SRE->Lipogenic Genes Activates Transcription of HMG-CoA Reductase HMG-CoA Reductase Lipogenic Genes->HMG-CoA Reductase ACC ACC Lipogenic Genes->ACC FAS FAS Lipogenic Genes->FAS Fatty Acid & Cholesterol Synthesis Fatty Acid & Cholesterol Synthesis HMG-CoA Reductase->Fatty Acid & Cholesterol Synthesis ACC->Fatty Acid & Cholesterol Synthesis FAS->Fatty Acid & Cholesterol Synthesis

Figure 2: Elaidic acid's influence on lipid biosynthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the absolute quantification of lipids using this compound as an internal standard.

Preparation of Internal Standard Stock Solution
  • Materials :

    • This compound (≥98% isotopic purity)

    • Ethanol (LC-MS grade)

    • Calibrated analytical balance

    • Volumetric flasks

  • Procedure :

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the weighed standard in a known volume of ethanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.

    • Prepare working solutions by diluting the stock solution with ethanol to the desired concentration for spiking into samples. The final concentration in the sample will depend on the expected concentration range of the analytes and the sensitivity of the mass spectrometer. A common starting point is a final concentration of 1-10 µM in the reconstituted sample.

Sample Preparation and Lipid Extraction (Folch Method)
  • Materials :

    • Biological sample (e.g., 50 µL plasma, 10-20 mg tissue homogenate, or 1x10^6 cells)

    • This compound internal standard working solution

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution (or 0.74% KCl)

    • Glass centrifuge tubes with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator or vacuum concentrator

  • Procedure :

    • To a glass centrifuge tube, add the biological sample.

    • Spike the sample with a known volume of the this compound internal standard working solution.

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., for a 50 µL sample, add 1 mL of the solvent mixture).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation (e.g., for 1 mL of solvent, add 200 µL of NaCl solution).

    • Vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol 1:1, v/v).

LC-MS/MS Analysis
  • Instrumentation :

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of most fatty acids and other lipid classes.

    • Mobile Phase A : Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B : Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient : A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Column Temperature : 50-60°C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : ESI in both positive and negative ion modes to cover a broad range of lipid classes.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for targeted quantification.

    • MRM Transitions : Specific precursor-to-product ion transitions for each target analyte and for this compound must be optimized. The precursor ion for this compound will be [M-H]⁻ at m/z 290.3 in negative ion mode.

Data Analysis and Quantification
  • Calibration Curve : Prepare a series of calibration standards containing known concentrations of the non-labeled analytes and a constant concentration of this compound.

  • Peak Integration : Integrate the peak areas of the target analytes and the this compound internal standard in both the calibration standards and the unknown samples.

  • Ratio Calculation : Calculate the ratio of the peak area of each analyte to the peak area of this compound.

  • Quantification : Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize representative quantitative data obtained from lipidomics studies utilizing deuterated internal standards for absolute quantification.

Table 1: Plasma Trans Fatty Acid Concentrations in Fasting Adults (NHANES 2009-2010) [2]

Fatty AcidGeometric Mean (µmol/L)95% Confidence Interval (µmol/L)
Palmitelaidic acid3.863.75–3.98
Elaidic acid 18.01 17.28–18.77
Trans-vaccenic acid13.5012.84–14.20
Linolelaidic acid1.581.52–1.65
Total Trans Fatty Acids 37.49 35.99–39.07

Table 2: Example of Absolute Quantification of Phospholipid Species in Human Plasma Using a Deuterated Internal Standard

Lipid SpeciesConcentration (µM)% RSD
PC(16:0/18:1)150.25.8
PC(18:0/18:2)85.76.2
PE(18:0/20:4)25.47.1
SM(d18:1/16:0)45.95.5

(Note: This table is a representative example and not from a specific study using only this compound. The %RSD indicates the precision of the quantification.)

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the absolute quantification of lipids in complex biological matrices. By following the detailed protocols outlined in this application note, researchers can achieve high-quality, reproducible quantitative data, which is essential for advancing our understanding of the role of lipids in health and disease and for the development of novel therapeutics. The provided workflows and signaling pathway information further contextualize the application of this methodology in modern lipidomics research.

References

Application Notes and Protocols for Elaidic Acid-d9 in Targeted Metabolomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid, the primary trans fatty acid found in partially hydrogenated vegetable oils, has been a subject of extensive research due to its association with adverse cardiovascular effects and its impact on lipid metabolism. Accurate and precise quantification of elaidic acid in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and role in various pathological processes. Targeted metabolomics workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the sensitivity and specificity required for such analyses.

The use of a stable isotope-labeled internal standard, such as elaidic acid-d9, is the gold standard for quantitative accuracy in mass spectrometry. By incorporating a known amount of the deuterated analog at the beginning of the sample preparation process, variations arising from sample extraction, matrix effects, and instrument response can be effectively normalized, ensuring reliable and reproducible results.

These application notes provide a comprehensive overview and detailed protocols for the targeted quantification of elaidic acid in plasma samples using this compound as an internal standard within a targeted metabolomics workflow.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol outlines the extraction of total fatty acids from human plasma, including those esterified in complex lipids, through a protein precipitation and liquid-liquid extraction procedure followed by saponification.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • This compound internal standard solution (10 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Potassium hydroxide (KOH) solution (0.3 M in 80% methanol)

  • Formic acid (LC-MS grade)

  • Hexane (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard solution. Vortex briefly.

  • Protein Precipitation and Lipid Extraction:

    • Add 300 µL of cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

    • Add 1 mL of MTBE. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Lipid Layer Collection: Carefully transfer the upper organic layer (MTBE) to a new 2 mL tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Saponification (for total fatty acid analysis):

    • To the dried lipid extract, add 200 µL of 0.3 M KOH in 80% methanol.

    • Incubate at 80°C for 30 minutes to hydrolyze esterified fatty acids.

    • Allow the tubes to cool to room temperature.

    • Neutralize the reaction by adding 10 µL of formic acid.

  • Free Fatty Acid Extraction:

    • Add 1 mL of hexane to the saponified sample. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube.

    • Repeat the hexane extraction and combine the hexane layers.

  • Final Drying and Reconstitution:

    • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Sample Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Preparation of Calibration Standards and Quality Controls

Materials:

  • Elaidic acid certified reference standard

  • This compound internal standard solution (10 µg/mL in methanol)

  • Charcoal-stripped human plasma (as a surrogate matrix)

  • Methanol (LC-MS grade)

Procedure:

  • Elaidic Acid Stock Solution: Prepare a 1 mg/mL stock solution of elaidic acid in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 0.1 to 100 µg/mL).

  • Calibration Curve Standards:

    • For each calibration point, spike the appropriate working standard solution into an aliquot of charcoal-stripped plasma. A typical spiking volume would be 10 µL of working standard into 90 µL of plasma.

    • Prepare at least seven calibration standards spanning the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in charcoal-stripped plasma in the same manner as the calibration standards.

  • Processing: Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above, including the addition of the this compound internal standard.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimal parameters should be determined for the specific instrument used. Fatty acids are typically analyzed in negative electrospray ionization (ESI) mode.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid
Gradient Time (min)
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions Analyte

Note: The MRM transition for the quantifier ion is often the precursor ion itself for underivatized fatty acids due to their stable nature. The qualifier transitions are based on potential neutral losses. These values are illustrative and should be optimized for the specific instrument.

Data Presentation

The following tables represent typical quantitative performance data for a validated LC-MS/MS method for elaidic acid using this compound as an internal standard.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)
Elaidic Acid10 - 10,000>0.9951010,000

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18, 3 days)Inter-day Accuracy (%) (n=18, 3 days)
LQC30≤ 10%90 - 110%≤ 15%85 - 115%
MQC500≤ 10%90 - 110%≤ 15%85 - 115%
HQC8,000≤ 10%90 - 110%≤ 15%85 - 115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma is_spike Spike with This compound plasma->is_spike pp Protein Precipitation (Methanol) is_spike->pp l_l_extraction Liquid-Liquid Extraction (MTBE) pp->l_l_extraction dry_down1 Evaporate to Dryness l_l_extraction->dry_down1 saponification Saponification (KOH, 80°C) dry_down1->saponification extract_ffa Hexane Extraction saponification->extract_ffa dry_down2 Evaporate to Dryness extract_ffa->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio to IS) ms_detection->quantification reporting Concentration Reporting quantification->reporting

Caption: Targeted metabolomics workflow for elaidic acid quantification.

Metabolic Pathway: Fatty Acid Activation and Mitochondrial Beta-Oxidation

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix elaidic_acid Elaidic Acid elaidoyl_coa Elaidoyl-CoA elaidic_acid->elaidoyl_coa ATP -> AMP + PPi cpt1 CPT1 beta_oxidation Beta-Oxidation Cycle elaidoyl_carnitine Elaidoyl-Carnitine elaidoyl_coa->elaidoyl_carnitine Carnitine acsl ACSL acsl->elaidoyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle cpt2 CPT2 cpt1->elaidoyl_carnitine cpt2->elaidoyl_coa elaidoyl_carnitine->elaidoyl_coa CoA

Caption: Activation and transport of elaidic acid for beta-oxidation.

Application Note: Derivatization of Elaidic Acid-d9 for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the derivatization of Elaidic acid-d9 for quantitative analysis by Gas Chromatography (GC). The primary methods covered are Fatty Acid Methyl Ester (FAME) formation and silylation.

Introduction

Elaidic acid is a trans-unsaturated fatty acid of significant interest in biomedical research due to its association with various physiological and pathological processes. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of endogenous fatty acids in complex biological matrices by correcting for sample loss during preparation and analysis[1]. Gas chromatography is a powerful technique for the separation and quantification of fatty acids; however, the inherent low volatility and polar nature of free fatty acids necessitate a derivatization step to convert them into more volatile and less polar derivatives, ensuring sharp chromatographic peaks and accurate quantification[2][3][4].

The most common derivatization techniques for fatty acids are esterification to form Fatty Acid Methyl Esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters[2]. This application note details protocols for both methods as applied to this compound.

Derivatization Methods

Fatty Acid Methyl Ester (FAME) Derivatization

Esterification of the carboxylic acid group of this compound to its corresponding methyl ester is a robust and widely used method for GC analysis[5][6][7][8]. This process neutralizes the polar carboxyl group, allowing for separation based on boiling point and molecular geometry[2]. Acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a common and effective approach[2][3].

Silylation

Silylation is an alternative derivatization method that replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group[2][9]. This is typically achieved using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2][3]. Silylation is a versatile technique also capable of derivatizing other functional groups like hydroxyls and amines[3].

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol describes the conversion of this compound to its methyl ester (this compound FAME).

Materials:

  • This compound standard

  • BF₃-Methanol solution (12-14% w/w)

  • Methanol, anhydrous

  • Hexane or Heptane, GC grade

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place the dried this compound sample (e.g., 1-10 mg) into a screw-capped glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 1-2 mL of BF₃-Methanol solution to the dried sample[2][8].

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes[2][3]. A common practice is heating at 80°C for 1 hour[2]. The optimal time and temperature may need to be determined empirically for specific sample matrices.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane or heptane[2][8].

  • Phase Separation: Cap the tube and vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer. Centrifuge at approximately 1,500 x g for 5-10 minutes to facilitate phase separation[2].

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the collected organic phase to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC system.

Protocol 2: Silylation using BSTFA

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile or other suitable aprotic solvent, GC grade

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried this compound sample into an autosampler vial. If necessary, dissolve the sample in a small volume of an aprotic solvent like acetonitrile (e.g., 1 mg/mL)[2].

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial[2][3]. A molar excess of the reagent is recommended.

  • Reaction: Cap the vial tightly, vortex for 10-30 seconds, and heat at 60°C for 60 minutes[2][3].

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC system. If needed, a solvent of choice (e.g., dichloromethane) can be added before analysis[2].

Data Presentation

Quantitative analysis of this compound requires the generation of a standard curve and the use of appropriate GC-MS parameters. The following tables provide representative data that would be expected from such an analysis.

Table 1: GC-MS Parameters for this compound FAME Analysis

ParameterValue
GC Column SP-2560, 100 m x 0.25 mm ID, 0.2 µm film thickness (or equivalent)[10][11]
Injector Temperature 250°C
Oven Program Initial 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 20:1
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Table 2: Representative Quantitative Data for this compound Derivatization

Derivatization MethodAnalyteExpected Retention Time (min)Linearity (r²)Limit of Quantification (LOQ) (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
FAME (BF₃-Methanol) This compound methyl ester~17.6[12]>0.9910< 10%[10]< 10%[10]
Silylation (BSTFA) This compound TMS esterVaries with column and conditions>0.995< 10%< 10%

Note: Retention times are approximate and will vary depending on the specific GC system and column used. Precision data is based on typical performance for fatty acid analysis[10].

Visualizations

Experimental Workflow

Derivatization_Workflow cluster_sample Sample Preparation cluster_fame FAME Derivatization (Protocol 1) cluster_silylation Silylation (Protocol 2) start This compound Sample dry Evaporate to Dryness start->dry add_bf3 Add BF3-Methanol dry->add_bf3 add_bstfa Add BSTFA/TMCS dry->add_bstfa heat_fame Heat (e.g., 80°C, 1 hr) add_bf3->heat_fame extract_fame Extract with Hexane heat_fame->extract_fame dry_fame Dry with Na2SO4 extract_fame->dry_fame fame_product This compound FAME dry_fame->fame_product gc_analysis GC-MS Analysis fame_product->gc_analysis heat_silyl Heat (60°C, 1 hr) add_bstfa->heat_silyl sily_product This compound TMS Ester heat_silyl->sily_product sily_product->gc_analysis

Caption: Workflow for FAME and Silylation Derivatization of this compound.

Logical Relationship of Derivatization

Derivatization_Logic cluster_problem Analytical Challenge cluster_solution Solution: Derivatization cluster_outcome Outcome fatty_acid Free Fatty Acid (this compound) properties - Polar (Carboxyl Group) - Low Volatility fatty_acid->properties issue Poor GC Performance (Peak Tailing, Inaccurate Quantification) properties->issue derivatization Derivatization issue->derivatization derivative Volatile, Non-polar Derivative (FAME or TMS Ester) derivatization->derivative Converts Carboxyl Group good_gc Improved GC Performance (Sharp Peaks, Accurate Quantification) derivative->good_gc

Caption: Rationale for Derivatization in GC Analysis of Fatty Acids.

References

Application Notes and Protocols: Tracing Lipid Pathways with Elaidic Acid-d9 for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis is a powerful methodology for elucidating the intricate network of metabolic pathways within a cell. By tracing the flow of atoms from isotopically labeled substrates through metabolic networks, researchers can quantify the rates (fluxes) of metabolic reactions.[1][2] Stable isotope tracers, such as deuterium-labeled compounds, offer a safe and effective means to probe these dynamics in vitro and in vivo.[1][2]

Elaidic acid, the trans isomer of oleic acid, is a monounsaturated fatty acid of significant interest due to its association with adverse health effects, including cardiovascular disease.[3] It has been shown to influence key lipid metabolic pathways, such as de novo lipogenesis and cholesterol synthesis, primarily through the activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) transcription factor.[4][5] Elaidic acid-d9, a deuterated variant of elaidic acid, serves as an invaluable tool for tracing the metabolic fate of this specific trans fatty acid and quantifying its impact on lipid pathway fluxes.

These application notes provide detailed protocols for utilizing this compound in cell culture to perform metabolic flux analysis of lipid pathways. The methodologies cover cell culture and labeling, lipid extraction, and analysis by mass spectrometry, along with illustrative data presentation and pathway diagrams.

Key Lipid Pathways Influenced by Elaidic Acid

Elaidic acid has been demonstrated to upregulate hepatic de novo fatty acid and cholesterol synthesis.[5] This is primarily mediated through the activation of SREBP-1c, a master transcriptional regulator of lipogenesis.[4][5] The study of this compound flux can provide quantitative insights into several key pathways:

  • De Novo Lipogenesis (DNL): The synthesis of new fatty acids from precursors like acetyl-CoA. Elaidic acid can influence the expression of key DNL enzymes such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).[5]

  • Fatty Acid Elongation and Desaturation: The modification of existing fatty acids.

  • Triglyceride (TAG) Synthesis: The esterification of fatty acids to a glycerol backbone for storage in lipid droplets.

  • Cholesterol Biosynthesis: The synthesis of cholesterol, which is also regulated by the SREBP family of transcription factors.[5]

  • Fatty Acid β-Oxidation: The breakdown of fatty acids to produce energy. Studies have suggested that the beta-oxidation of elaidic acid may be slower or incomplete compared to its cis counterpart, oleic acid.[6][7][8]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol outlines the steps for labeling cultured cells with this compound. A common cell line for studying hepatic lipid metabolism is the human hepatoma cell line, HepG2.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, absolute

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells (e.g., HepG2)

Procedure:

  • Preparation of this compound:BSA Complex:

    • Prepare a stock solution of this compound in ethanol (e.g., 100 mM).

    • Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 5 mM this compound in 1% BSA). This allows the fatty acid to bind to albumin, facilitating its solubility and uptake by the cells.

    • Incubate the complex at 37°C for 30 minutes to ensure complete binding.

    • Sterilize the complex by passing it through a 0.22 µm filter.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Labeling Experiment:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add fresh cell culture medium containing the this compound:BSA complex. A typical final concentration for elaidic acid is in the range of 50-200 µM. Include a vehicle control (medium with BSA:ethanol complex without the deuterated fatty acid).

    • Incubate the cells for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the incorporation of the tracer into various lipid pools. The optimal incubation time should be determined empirically.

  • Cell Harvesting:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to stop any further metabolic activity.

    • Harvest the cells by scraping in ice-cold PBS and centrifuge to pellet the cells.

    • Store the cell pellets at -80°C until lipid extraction.

Protocol 2: Total Lipid Extraction

This protocol uses a modified Bligh-Dyer method for the extraction of total lipids from the cell pellets.[9][10]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Glass tubes with Teflon-lined caps

Procedure:

  • Resuspend the cell pellet in 1 mL of deionized water.

  • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.

  • Vortex the mixture vigorously for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until further analysis.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For the analysis of fatty acid composition and the incorporation of deuterium into specific fatty acids, lipids are often derivatized to their more volatile fatty acid methyl esters (FAMEs).[1]

Materials:

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Reconstitute the dried lipid extract in 1 mL of hexane.

  • Add 2 mL of 14% BF₃-methanol.

  • Tightly cap the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction.

  • Add 2 mL of hexane and vortex thoroughly to extract the FAMEs.

  • Centrifuge briefly to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs and transfer to a new vial for GC-MS analysis.

Protocol 4: LC-MS/MS Analysis of Intact Lipids

For a more comprehensive lipidomic analysis and to trace the this compound into different lipid classes (e.g., triglycerides, phospholipids), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[2]

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract from Protocol 2 in an appropriate solvent for LC-MS analysis (e.g., a mixture of isopropanol:acetonitrile:water).

  • Liquid Chromatography:

    • Use a reverse-phase C18 or C30 column for the separation of lipid species.

    • Employ a gradient elution with mobile phases typically consisting of acetonitrile, isopropanol, and water with additives like ammonium formate or acetate to enhance ionization.

  • Mass Spectrometry:

    • Operate a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) in either positive or negative ion mode, depending on the lipid class of interest.

    • For quantitative flux analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument to monitor specific precursor-to-product ion transitions for both the endogenous (unlabeled) and the this compound-containing lipid species.

Data Presentation

Quantitative data from metabolic flux analysis should be summarized in a clear and structured format to facilitate comparison between different experimental conditions. The following tables are illustrative examples of how flux data could be presented.

Note: The numerical values in the following tables are for illustrative purposes only and do not represent actual experimental data.

Table 1: Illustrative Flux Rates of Key Lipid Metabolic Pathways

| Metabolic Pathway | Flux Rate (nmol/h/mg protein) | | :--- | :---: | :---: | | | Control | This compound Treated | | De Novo Lipogenesis | | | | Fatty Acid Synthesis (from Acetyl-CoA) | 15.2 ± 1.8 | 25.8 ± 2.5* | | Fatty Acid Modification | | | | Elongation of C16 to C18 | 8.5 ± 0.9 | 12.3 ± 1.1* | | Desaturation of Stearate (18:0) to Oleate (18:1) | 6.1 ± 0.7 | 7.9 ± 0.8 | | Triglyceride Metabolism | | | | Triglyceride Synthesis | 30.4 ± 3.1 | 45.7 ± 4.5* | | Triglyceride Hydrolysis | 12.1 ± 1.5 | 11.8 ± 1.3 | | Fatty Acid Oxidation | | | | β-Oxidation of Palmitate (16:0) | 22.5 ± 2.1 | 18.9 ± 1.9 | | β-Oxidation of Elaidic Acid (18:1 n-9t) | N/A | 9.7 ± 1.2 |

*Indicates a statistically significant difference from the control group (p < 0.05).

Table 2: Illustrative Incorporation of this compound into Major Lipid Classes

Lipid Class% of Total Labeled Lipid
Triglycerides (TAG) 65.3 ± 5.4
Phosphatidylcholines (PC) 18.2 ± 2.1
Phosphatidylethanolamines (PE) 7.8 ± 0.9
Cholesteryl Esters (CE) 5.1 ± 0.6
Other 3.6 ± 0.4

Visualization of Pathways and Workflows

SREBP-1c Signaling Pathway

The following diagram illustrates the activation of the SREBP-1c pathway, which is a key mechanism through which elaidic acid is thought to exert its effects on lipogenesis.[5][11]

SREBP1c_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_complex SREBP-1c-SCAP-INSIG (Inactive Complex) S1P Site-1 Protease (S1P) SREBP_complex->S1P Translocation to Golgi S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP Nuclear SREBP-1c (Active) S2P->nSREBP Cleavage 2 & Release SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to Lipogenic_Genes Lipogenic Gene Transcription (FASN, ACC, SCD1) SRE->Lipogenic_Genes Activates ElaidicAcid Elaidic Acid ElaidicAcid->SREBP_complex Promotes dissociation of INSIG

Caption: Activation of the SREBP-1c signaling pathway by elaidic acid.

Experimental Workflow for Flux Analysis

The diagram below outlines the major steps in performing a metabolic flux analysis experiment using this compound.

Experimental_Workflow cluster_Analysis Sample Analysis step1 1. Cell Culture (e.g., HepG2 cells) step2 2. Labeling with this compound:BSA complex step1->step2 step3 3. Cell Harvesting & Quenching step2->step3 step4 4. Lipid Extraction (Bligh-Dyer method) step3->step4 analysis_gcms Derivatization to FAMEs & GC-MS Analysis step4->analysis_gcms analysis_lcms LC-MS/MS Analysis (Intact Lipids) step4->analysis_lcms step5 5. Data Processing (Peak integration, isotopologue correction) analysis_gcms->step5 analysis_lcms->step5 step6 6. Metabolic Flux Calculation & Statistical Analysis step5->step6 step7 7. Pathway Visualization & Biological Interpretation step6->step7

Caption: Experimental workflow for this compound based metabolic flux analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Elaidic Acid-d9 Internal Standard Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elaidic acid-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when using this compound as an internal standard in analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as an internal standard?

This compound is a deuterated form of elaidic acid, where nine hydrogen atoms have been replaced by deuterium. Its primary function is to serve as an internal reference to correct for variations that may occur during sample preparation, extraction, and analysis. Since this compound is chemically almost identical to the non-labeled elaidic acid, it experiences similar effects from sample loss, matrix effects (ion suppression or enhancement), and instrument variability. By adding a known quantity of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.

Q2: How should I prepare my stock solution of this compound?

This compound is typically supplied as a solid. A stock solution can be made by dissolving the solid in an organic solvent such as ethanol, DMSO, or dimethylformamide, which should be purged with an inert gas. The solubility in these solvents is approximately 100 mg/mL. For aqueous solutions, it can be dissolved in 0.15 M Tris-HCl buffer (pH 8.5) at about 1 mg/mL. It is recommended to use fresh aqueous preparations daily.

Q3: My this compound signal is drifting or inconsistent across my analytical run. What are the potential causes?

Signal drift or inconsistency with deuterated internal standards can stem from several factors:

  • System Carryover or Adsorption: The internal standard may adsorb to parts of the LC system, leading to carryover between injections and a drifting signal.

  • Deuterium-Hydrogen Back-Exchange: While less common for labels on a fatty acid chain, back-exchange can occur under certain pH conditions of the mobile phase or sample diluent, altering the concentration of the deuterated standard over time.

  • Instability in Solution: The internal standard may not be stable in the sample diluent or mobile phase over the duration of the analytical run.

  • Inconsistent Mixing: Thorough mixing of the internal standard with the biological matrix is crucial for consistent results.

Q4: I am observing significant ion suppression or enhancement. How can this affect my results and how can I mitigate it?

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a major concern in LC-MS analysis. Even though deuterated internal standards are designed to compensate for these effects, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the internal standard. This can expose them to different co-eluting matrix components, leading to inaccurate quantification.

To mitigate this, ensure that your analyte and this compound are co-eluting perfectly. A post-column infusion experiment can help visualize regions of ion suppression or enhancement in your chromatogram.

Q5: What are the best practices for storing this compound?

Proper storage is critical to maintain the integrity of your this compound internal standard. As an unsaturated lipid, it is susceptible to oxidation and hydrolysis.

  • Powder Form: Unsaturated lipids like elaidic acid are not stable as powders because they are hygroscopic and can quickly absorb moisture. It is recommended to promptly dissolve the powder in a suitable organic solvent.

  • Organic Solutions: Store solutions at -20°C ± 4°C in glass containers with Teflon-lined closures. Storing in plastic containers is not recommended as plasticizers can leach into the solvent. To prevent oxidation, store the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Aqueous Suspensions: Long-term storage in aqueous solutions is not recommended due to the risk of hydrolysis.

Data Presentation

Table 1: Recommended Storage Conditions for Deuterated Fatty Acid Standards
FormStorage TemperatureContainer TypeKey Considerations
Powder (Unsaturated) Not RecommendedNot ApplicableHighly hygroscopic; should be dissolved in an organic solvent immediately.[1]
Organic Solution -20°C ± 4°CGlass, Teflon-lined capStore under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1]
Aqueous Suspension Not Recommended for Long TermPlastic or GlassProne to hydrolysis over time.[1]
Table 2: Representative Matrix Effects on Fatty Acid Quantification in Plasma

The following table illustrates the potential impact of matrix effects on the quantification of fatty acids, demonstrating the importance of using a co-eluting internal standard. The data is representative for long-chain fatty acids and highlights the variability that can be observed.

AnalyteMatrix Factor (MF) in Plasma Lot 1Matrix Factor (MF) in Plasma Lot 2Matrix Factor (MF) in Plasma Lot 3% RSD of MFInterpretation
Oleic Acid 0.850.920.788.2%Moderate ion suppression observed.
Linoleic Acid 1.151.081.215.5%Minor ion enhancement observed.
Stearic Acid 0.650.710.627.1%Significant ion suppression observed.

Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. A high %RSD across different lots of matrix suggests that the matrix effect is variable and a reliable internal standard is crucial.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion

Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.

Methodology:

  • Prepare Infusion Solution: Create a solution containing both elaidic acid and this compound at a concentration that provides a stable signal in the mass spectrometer.

  • Set up the Infusion: Use a T-junction to introduce a constant flow of the infusion solution into the LC flow path after the analytical column but before the mass spectrometer.

  • Inject Blank Matrix: Inject an extracted blank matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard).

  • Monitor Signal: Monitor the signal of the infused elaidic acid and this compound. Any dip in the signal indicates ion suppression at that retention time, while a rise in the signal indicates ion enhancement.

  • Analyze Results: By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.

Protocol 2: Assessment of this compound Stability in Solution

Objective: To determine the stability of this compound in the sample diluent and mobile phase over time.

Methodology:

  • Prepare Stability Samples: Prepare solutions of this compound in your sample diluent and mobile phase at the working concentration.

  • Incubate Samples: Store these solutions under the same conditions as your analytical run (e.g., autosampler temperature) for various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analyze Samples: At each time point, inject the stability samples and measure the peak area of this compound.

  • Evaluate Stability: Compare the peak areas at different time points to the initial (time 0) measurement. A significant decrease in peak area over time indicates instability.

Mandatory Visualization

TroubleshootingWorkflow cluster_matrix_effects Assess Matrix Effects start Start: Inconsistent this compound Signal check_storage Verify Storage Conditions (-20°C, inert gas, glass vial) start->check_storage check_prep Review Solution Preparation (Solvent, Concentration, Mixing) check_storage->check_prep Storage OK issue_resolved Issue Resolved check_storage->issue_resolved Incorrect Storage Correct and Re-run check_system Investigate LC-MS System (Carryover, Leaks, Source Stability) check_prep->check_system Preparation OK check_prep->issue_resolved Preparation Error Remake Solutions check_system->issue_resolved System Issue Perform Maintenance matrix_effects Differential Matrix Effects? check_system->matrix_effects System OK matrix_effects->issue_resolved No coelution Confirm Analyte/IS Co-elution matrix_effects->coelution Yes post_column Perform Post-Column Infusion coelution->post_column modify_chroma Modify Chromatography post_column->modify_chroma modify_chroma->issue_resolved

Caption: Troubleshooting workflow for this compound internal standard variability.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_calc Calculation start Start: Assess Matrix Effect prep_A Set A: Analyte + IS in Neat Solution start->prep_A prep_B Set B: Blank Matrix Extract + Analyte + IS (Post-extraction Spike) start->prep_B prep_C Set C: Blank Matrix Extract start->prep_C analyze Analyze all sets by LC-MS prep_A->analyze prep_B->analyze prep_C->analyze calc_mf Calculate Matrix Factor (MF): MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A analyze->calc_mf eval_mf Evaluate MF: MF < 1 -> Suppression MF > 1 -> Enhancement MF ≈ 1 -> No Effect calc_mf->eval_mf

Caption: Experimental workflow for quantitative assessment of matrix effects.

References

Technical Support Center: Optimizing Elaidic Acid-d9 for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Elaidic acid-d9 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound as an internal standard?

A1: The optimal concentration of this compound as an internal standard (IS) depends on the expected concentration of the unlabeled elaidic acid in your samples and the sensitivity of your mass spectrometer. A good starting point is to prepare a stock solution of this compound and spike it into your samples to achieve a final concentration that is in the mid-range of your calibration curve for the unlabeled analyte. For many applications, a concentration in the low to mid ng/mL range is appropriate. It is crucial that the response of the internal standard is high enough to provide a stable signal but not so high that it causes detector saturation.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: this compound should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least one year. Stock solutions should be prepared in an organic solvent such as ethanol, DMSO, or dimethylformamide. For short-term storage of solutions, it is recommended to keep them at -80°C for up to six months or at -20°C for up to one month. It is advisable to use fresh preparations for aqueous solutions.

Q3: Which ionization mode is best for analyzing this compound by LC-MS?

A3: Negative electrospray ionization (ESI) is the preferred mode for analyzing fatty acids like elaidic acid.[1][2] The carboxylic acid group is readily deprotonated, forming a [M-H]⁻ ion, which provides a strong signal in negative ion mode.

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: For this compound, the precursor ion in negative ESI mode will be the deprotonated molecule, [M-H]⁻. The exact m/z will depend on the number of deuterium atoms. For a d9 variant, the monoisotopic mass of the neutral molecule is approximately 291.5 g/mol , so the precursor ion would be around m/z 290.5. Product ions are generated by collision-induced dissociation (CID). For fatty acids, characteristic losses include the neutral loss of water and fragmentation of the fatty acid chain. Specific multiple reaction monitoring (MRM) transitions should be optimized empirically on your instrument. A starting point for optimization could involve monitoring the fragmentation of the deuterated parent ion.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Inappropriate Sample Solvent The solvent used to dissolve the sample can affect peak shape. Ensure the sample solvent is compatible with the initial mobile phase conditions. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.
Column Overload Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
Column Contamination or Degradation Contaminants from previous injections can interact with the analyte. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. For silica-based C18 columns, operating at a high pH can cause degradation.
Secondary Interactions Residual silanol groups on the column can interact with the carboxylic acid of elaidic acid, causing tailing. Using a column with end-capping or adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can mitigate this.
Issue 2: Low Sensitivity or No Signal

Possible Causes & Solutions:

CauseSolution
Incorrect MS Parameters Ensure the mass spectrometer is tuned and calibrated. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS parameters (collision energy, declustering potential) for this compound.[3]
Ion Suppression Co-eluting matrix components can suppress the ionization of the analyte. Improve sample preparation to remove interfering substances. Adjusting the chromatographic gradient to better separate elaidic acid from matrix components can also help.
Sample Degradation Fatty acids can be susceptible to degradation. Ensure proper storage of samples and standards. Prepare fresh solutions if degradation is suspected.
Mobile Phase Issues Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can increase background noise and suppress the analyte signal.
Issue 3: Inconsistent or Irreproducible Results

Possible Causes & Solutions:

CauseSolution
Inconsistent Internal Standard Spiking Ensure the internal standard is added accurately and consistently to all samples and standards. Use a calibrated pipette and add the IS at the earliest stage of sample preparation to account for variability in extraction.[4]
Matrix Effects Differential matrix effects between samples can lead to variability. Evaluate matrix effects by comparing the response of the internal standard in a clean solution versus a sample matrix. If significant effects are observed, more extensive sample cleanup or matrix-matched calibration standards may be necessary.
System Instability Fluctuations in pump pressure, column temperature, or MS source conditions can cause inconsistent results. Monitor system suitability by injecting a standard solution periodically throughout the analytical run.
Carryover Analyte from a high-concentration sample can be carried over to subsequent injections. Implement a robust needle wash protocol and inject blank samples after high-concentration samples to check for carryover.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions
  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol or ethanol in a volumetric flask.

    • Store at -20°C or -80°C in an amber vial.

  • Working Internal Standard Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution with methanol to achieve the desired concentration. This working solution will be used to spike samples.

  • Unlabeled Elaidic Acid Stock Solution (1 mg/mL):

    • Prepare in the same manner as the deuterated stock solution.

  • Calibration Curve Standards:

    • Perform serial dilutions of the unlabeled Elaidic acid stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • Spike each calibration standard with the working internal standard solution to the same final concentration as in the samples.

Protocol 2: Sample Preparation - Protein Precipitation for Plasma Samples
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound working internal standard solution. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Elaidic Acid & this compound) Standards Create Calibration Curve Standards Stock->Standards Spike_IS Spike Samples & Standards with this compound Stock->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Troubleshooting_Logic Start Inconsistent Results Check_IS Verify Internal Standard Addition Accuracy Start->Check_IS Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Check_System Assess System Stability Start->Check_System Solution_IS Refine Spiking Procedure Check_IS->Solution_IS Inaccurate Solution_Matrix Improve Sample Cleanup or Use Matrix-Matched Standards Check_Matrix->Solution_Matrix Significant Solution_System Run System Suitability & Maintenance Check_System->Solution_System Unstable

References

Technical Support Center: Addressing Matrix Effects with Elaidic Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Elaidic acid-d9 as an internal standard to address matrix effects in the analysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in biological sample analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, non-target compounds in the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses by liquid chromatography-mass spectrometry (LC-MS/MS). The "matrix" itself refers to all the components within a biological sample—such as proteins, phospholipids, salts, and endogenous metabolites—other than the analyte of interest. In biological matrices, phospholipids are a common cause of ion suppression.

Q2: What is this compound and why is it used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) form of elaidic acid, where nine hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis. Because a SIL-IS is chemically and structurally almost identical to the analyte, it is expected to have the same chromatographic retention time, extraction recovery, and response to matrix effects. By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, it can effectively compensate for variability during sample preparation and ionization, thereby improving data accuracy and precision.

Q3: Can I still experience issues with matrix effects even when using this compound?

A3: Yes. While this compound can compensate for a significant portion of the variability, differential matrix effects can still occur. This is often due to a slight chromatographic separation between the analyte and the deuterated internal standard, a phenomenon known as the "deuterium isotope effect." If the analyte and this compound do not perfectly co-elute, they can be affected differently by highly localized and transient matrix effects in the ion source.

Q4: What are the ideal characteristics for a deuterated internal standard like this compound?

A4: For reliable quantification, a deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity.[1] It should also have a sufficient number of deuterium atoms (typically 3 or more) to ensure its mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte.[1] The deuterium labels should be on stable, non-exchangeable positions of the molecule.[1]

Troubleshooting Guide

Q5: I am observing low recovery of my this compound internal standard. What are the potential causes and solutions?

A5: Low recovery of your internal standard can stem from several stages of your workflow. Here is a systematic approach to troubleshoot this issue:

  • Inadequate Extraction: The solvent system used for liquid-liquid extraction (LLE) or the sorbent for solid-phase extraction (SPE) may not be optimal for elaidic acid.

    • Solution: Re-evaluate the extraction method. For LLE, ensure the polarity of the extraction solvent is appropriate. For SPE, you may need to screen different sorbents and optimize the wash and elution steps.

  • Analyte Instability: Fatty acids can be susceptible to degradation.

    • Solution: Ensure samples are processed promptly and stored at appropriate low temperatures. Minimize freeze-thaw cycles.

  • Adsorption: Analytes can adsorb to plasticware or glassware.

    • Solution: Use silanized glassware or polypropylene tubes to minimize adsorption.

Q6: My results show high variability (poor precision) across replicate samples, even with this compound. What could be the problem?

A6: High variability often points to inconsistent sample processing or differential matrix effects.

  • Inconsistent Sample Preparation: Variability in pipetting, extraction, or evaporation steps can lead to inconsistent results.

    • Solution: Ensure all sample preparation steps are performed consistently. Use calibrated pipettes and automated sample handling systems if available.

  • Chromatographic Separation of Analyte and IS: As mentioned in Q3, a slight shift in retention time between elaidic acid and this compound can expose them to different matrix components, leading to inconsistent correction.

    • Solution: Overlay the chromatograms of the analyte and the internal standard to verify co-elution. If they are separated, modify the chromatographic conditions (e.g., gradient, column chemistry) to achieve better co-elution.

  • Variable Matrix Effects Between Samples: Different lots of biological matrix (e.g., plasma from different donors) can have varying levels of interfering compounds.[2]

    • Solution: Evaluate the matrix effect across at least six different lots of the biological matrix to ensure the method is robust.

Q7: The signal for both elaidic acid and this compound is suppressed. How can I mitigate this?

A7: Significant signal suppression for both the analyte and the internal standard indicates a strong matrix effect that is overwhelming the ionization source.

  • High Concentration of Phospholipids: Phospholipids are a major cause of ion suppression in plasma and serum samples.

    • Solution: Implement a sample preparation technique specifically designed to remove phospholipids, such as phospholipid removal plates or a targeted liquid-liquid extraction protocol.

  • Suboptimal LC-MS/MS Conditions: The chromatographic separation may not be adequate to resolve the analyte from highly suppressive matrix components.

    • Solution: Modify the chromatographic method to improve separation. A post-column infusion experiment can help identify the regions of ion suppression in your chromatogram, allowing you to adjust the chromatography to move your analyte away from these zones.

  • Ion Source Contamination: A dirty ion source can exacerbate matrix effects.

    • Solution: Perform routine cleaning and maintenance of the mass spectrometer's ion source.

Quantitative Data Summary

The following table summarizes representative data for the use of a deuterated internal standard for fatty acid analysis in a biological matrix. These values are illustrative and may vary depending on the specific experimental conditions.

AnalyteMatrixInternal Standard (IS)IS Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Elaidic AcidPlasmaThis compound5085 - 95-15 to +10
Oleic AcidSerumOleic acid-d175088 - 97-12 to +8
Linoleic AcidUrineLinoleic acid-d42582 - 93-20 to +5

Recovery and Matrix Effect percentages are based on typical performance characteristics for validated bioanalytical methods using stable isotope-labeled internal standards for fatty acids.

Experimental Protocols

Protocol 1: Extraction of Elaidic Acid from Human Plasma using Liquid-Liquid Extraction (LLE)

  • Sample Thawing: Thaw frozen human plasma samples and calibration standards on ice.

  • Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 500 ng/mL in methanol) to all tubes except for the blank matrix samples. To the blank matrix, add 10 µL of methanol.

  • Vortexing: Vortex all tubes for 10 seconds.

  • Protein Precipitation & LLE: Add 500 µL of a mixture of isopropanol and ethyl acetate (1:1, v/v).

  • Vortexing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes.

  • Transfer to Autosampler Vials: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate elaidic acid from other matrix components (e.g., start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Elaidic Acid: Q1: 281.3 m/z -> Q3: 281.3 m/z (or a suitable fragment ion).

    • This compound: Q1: 290.3 m/z -> Q3: 290.3 m/z (or a corresponding fragment ion).

  • Data Analysis: Quantify elaidic acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporate to Dryness Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Experimental Workflow for Elaidic Acid Analysis

G cluster_investigation Initial Checks cluster_solutions Troubleshooting Paths Start Problem Observed: Poor Accuracy, Precision, or Sensitivity Check_IS IS Response Consistent? Start->Check_IS Check_Coelution Analyte & IS Co-elute? Check_IS->Check_Coelution Yes Optimize_Prep Optimize Sample Prep (e.g., Phospholipid Removal) Check_IS->Optimize_Prep No Optimize_LC Optimize Chromatography (Gradient, Column) Check_Coelution->Optimize_LC No Check_Matrix_Lots Evaluate Different Matrix Lots Check_Coelution->Check_Matrix_Lots Yes Result Problem Resolved Optimize_Prep->Result Optimize_LC->Result Optimize_MS Optimize MS Parameters (Source Conditions) Optimize_MS->Result Check_Matrix_Lots->Optimize_MS Issue Persists Check_Matrix_Lots->Result Issue Resolved

Troubleshooting Logic for Matrix Effects

References

Elaidic acid-d9 stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Elaidic acid-d9 in various solvents and under different storage conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound, like other deuterated unsaturated fatty acids, should be stored at or below -16°C.[1] If dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[1] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1]

Q2: Can I store this compound as a dry powder?

No, it is not recommended to store unsaturated lipids like this compound as a powder for extended periods.[1] Unsaturated lipids are hygroscopic and can absorb moisture, which may lead to hydrolysis and oxidation.[1] Upon receipt, it is best to dissolve the compound in a suitable organic solvent for storage.[1]

Q3: What are the best solvents for dissolving and storing this compound?

Elaidic acid is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at concentrations up to 100 mg/ml.[2][3] For preparing stock solutions, these solvents, purged with an inert gas, are suitable.[3]

Q4: What type of containers should I use for storing this compound solutions?

Always use glass containers with Teflon-lined closures for storing this compound in organic solvents.[1] Plastic containers are not recommended as plasticizers and other impurities can leach into the solvent and contaminate the standard.[1]

Q5: How can I prepare aqueous solutions of this compound?

Organic solvent-free aqueous solutions can be prepared by dissolving the crystalline solid directly in aqueous buffers. For instance, the solubility of elaidic acid in 0.15 M Tris-HCl buffer (pH 8.5) is approximately 1 mg/ml.[3] It is recommended to use freshly prepared aqueous solutions, ideally within 12 hours, and to store them on ice.[3]

Q6: What are the primary degradation pathways for this compound?

As an unsaturated fatty acid, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The double bond in the fatty acid chain is prone to oxidation, especially when exposed to air and light. Deuteration at the bis-allylic positions can slow down this process due to the kinetic isotope effect.[4]

  • Hydrolysis: If exposed to moisture, the ester linkage (if applicable, in esterified forms) or the carboxylic acid group can undergo hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Signal Intensity in Mass Spectrometry Degradation of the standard due to improper storage (e.g., stored as a powder, wrong temperature).[1]Ensure the standard was dissolved in an appropriate organic solvent and stored at ≤ -16°C.[1] Avoid repeated freeze-thaw cycles.
Incomplete solubilization.Gentle warming or sonication can aid dissolution. Be cautious with unsaturated lipids as heat can promote degradation.
Unexpected Peaks in Chromatogram Contamination from storage container.Always use glass containers with Teflon-lined caps for organic solutions.[1]
Degradation of the compound.Review storage conditions and handling procedures. Prepare fresh solutions and analyze promptly.
Inconsistent Experimental Results Instability of the compound in the experimental buffer or solvent.Assess the stability of this compound under your specific experimental conditions (pH, temperature, exposure to light and air).
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to avoid repeated temperature changes.[1]

Stability Data Summary

Form Storage Temperature Recommended Container Key Considerations
Powder (Unsaturated) Not Recommended for Long TermNot ApplicableHighly hygroscopic; should be dissolved in an organic solvent immediately.[1]
Organic Solution -20°C ± 4°CGlass, Teflon-lined capStore under an inert atmosphere (argon or nitrogen).[1]
Aqueous Suspension Not Recommended for Long TermPlastic or GlassProne to hydrolysis over time.[1] Use freshly prepared solutions.[3]

Experimental Protocols

Protocol: Assessment of this compound Stability

This protocol outlines a general method for assessing the stability of this compound in a specific solvent and storage condition.

  • Preparation of Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[1]

    • Dissolve a known amount of this compound in the desired solvent (e.g., ethanol, purged with nitrogen) to a final concentration of 1 mg/mL.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple glass vials with Teflon-lined caps.

    • Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each storage condition.

    • Analyze the sample immediately using a validated analytical method.

  • Analytical Method:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be used.

      • Column: C18 column.

      • Mobile Phase: Acetonitrile/water (e.g., 80:20, v/v) with 0.1% acetic acid.

      • Detection: UV at 205 nm.

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Derivatize the fatty acid to its fatty acid methyl ester (FAME) using methanolic-HCl.[5]

      • Analyze the FAMEs using a GC-MS system.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of degradation over time relative to the initial time point (T=0).

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep 1. Prepare Stock Solution (this compound in solvent) aliquot 2. Aliquot Samples prep->aliquot storage 3. Store under Different Conditions (-20°C, 4°C, RT) aliquot->storage analysis 4. Analyze at Time Points (T=0, 1, 2, 4 weeks) storage->analysis hplc_gcms 5. Analytical Method (HPLC or GC-MS) analysis->hplc_gcms data 6. Data Analysis (% Degradation vs. Time) hplc_gcms->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathways Potential Degradation Pathways of Elaidic Acid elaidic Elaidic Acid oxidized Oxidized Products (e.g., hydroperoxides, aldehydes) elaidic->oxidized Oxidation (O2, light, metal ions) hydrolyzed Hydrolysis Products (if in ester form) elaidic->hydrolyzed Hydrolysis (H2O, acid/base)

Caption: Primary degradation pathways for elaidic acid.

References

Preventing hydrogen-deuterium exchange in Elaidic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elaidic acid-d9. The information provided is designed to help prevent hydrogen-deuterium (H-D) exchange and ensure the isotopic stability of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a deuterated form of elaidic acid, a trans-unsaturated fatty acid. The nine deuterium atoms on the molecule make it a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS). It allows for accurate quantification of endogenous elaidic acid in various biological samples by correcting for sample loss during preparation and variations in instrument response.

Q2: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?

Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or moisture. For this compound, this process can compromise its isotopic purity, leading to inaccurate quantification in mass spectrometry-based assays. The primary site of potential exchange on this compound, although generally stable, is at the carboxylic acid group, and to a lesser extent, the hydrogens on the carbon chain under certain conditions.

Q3: What are the optimal storage conditions for this compound to maintain its stability?

To ensure the long-term stability of this compound and prevent degradation or H-D exchange, it is crucial to adhere to proper storage conditions.

ParameterConditionRationale
Temperature -20°C for solid form, -80°C for solutionsMinimizes chemical degradation and potential for H-D exchange.
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Prevents oxidation of the fatty acid.
Light Protect from light by using amber vials or storing in the darkPrevents light-induced degradation.
Moisture Store in a desiccator or with a desiccantMinimizes exposure to water, a source of protons for H-D exchange.

Q4: Which solvents are recommended for preparing this compound stock solutions?

The choice of solvent is critical to prevent H-D exchange. Aprotic solvents are highly recommended for dissolving and storing this compound.

Recommended Aprotic SolventsSolvents to Avoid (Protic)
AcetonitrileWater (H₂O)
Methanol (anhydrous)Deuterium Oxide (D₂O)
DichloromethaneEthanol
HexaneIsopropanol
Ethyl acetate

Note: While methanol is a protic solvent, anhydrous (water-free) methanol is often used for its good solvating properties for fatty acids. However, the risk of H-D exchange increases if the methanol is not strictly anhydrous.

Troubleshooting Guide: Preventing H-D Exchange

This guide addresses common issues that can lead to the loss of deuterium from this compound during experimental procedures.

Observation Potential Cause Recommended Solution
Loss of isotopic purity in mass spectrometry analysis (lower than expected m/z) H-D exchange during sample preparation. 1. Solvent Choice: Use anhydrous aprotic solvents (e.g., acetonitrile, hexane) for all sample preparation steps. 2. pH Control: Maintain a neutral to slightly acidic pH (around 6-7) during extraction and handling. Avoid strongly acidic or basic conditions. 3. Temperature: Keep samples cold (on ice or at 4°C) throughout the preparation process to minimize the rate of any potential exchange.
Inconsistent quantification results between samples Variable H-D exchange due to differences in sample handling. 1. Standardize Protocol: Ensure that all samples, standards, and quality controls are processed using the exact same protocol, with consistent timings for each step. 2. Minimize Exposure: Reduce the time samples are in solution before analysis. Prepare samples in smaller batches if necessary.
Degradation of this compound standard Oxidation or photodegradation. 1. Inert Atmosphere: Handle the standard and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Use amber vials and protect from direct light exposure at all times.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (aprotic solvent)

  • Inert gas (argon or nitrogen)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Amber glass vial with PTFE-lined cap

Procedure:

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of inert gas.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of anhydrous acetonitrile to dissolve the solid completely.

  • Dilution: Once fully dissolved, bring the solution to the final volume with anhydrous acetonitrile.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Purge the headspace with inert gas before sealing. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Fatty Acids from Plasma

This protocol outlines the extraction of total fatty acids from a plasma sample using this compound as an internal standard.

Materials:

  • Plasma sample

  • This compound internal standard solution (in anhydrous acetonitrile)

  • Methanol (anhydrous)

  • Chloroform

  • 0.9% NaCl solution

  • Inert gas (nitrogen or argon)

Procedure:

  • Sample Spiking: To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Solvent Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable aprotic solvent compatible with your LC-MS/MS system (e.g., acetonitrile:isopropanol, 1:1, v/v).

  • Analysis: Immediately proceed with LC-MS/MS analysis to minimize the risk of H-D exchange in the final solution.

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis Standard This compound (Solid) Weigh Weigh under Inert Gas Standard->Weigh Dissolve Dissolve in Aprotic Solvent Weigh->Dissolve Stock Stock Solution (-80°C) Dissolve->Stock Spike Spike with Internal Standard Stock->Spike Sample Biological Sample (e.g., Plasma) Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down under Nitrogen Extract->Dry Reconstitute Reconstitute in Aprotic Solvent Dry->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for using this compound as an internal standard.

Troubleshooting_Logic Troubleshooting H-D Exchange cluster_causes Potential Causes cluster_solutions Solutions Issue Inaccurate Quantification / Isotopic Purity Loss Solvent Protic Solvent Use Issue->Solvent pH Non-neutral pH Issue->pH Temp Elevated Temperature Issue->Temp Moisture Moisture Contamination Issue->Moisture UseAprotic Switch to Anhydrous Aprotic Solvents Solvent->UseAprotic ControlpH Maintain Neutral pH pH->ControlpH KeepCold Work at Low Temperatures (0-4°C) Temp->KeepCold DryGlassware Use Dry Glassware and Inert Atmosphere Moisture->DryGlassware

Caption: Logic diagram for troubleshooting H-D exchange issues.

Technical Support Center: Isotopic Interference Issues with Elaidic Acid-d9 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Elaidic acid-d9 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a deuterated form of Elaidic acid, meaning specific hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This labeling increases its mass without significantly altering its chemical properties. In quantitative mass spectrometry, a known amount of this compound is added to samples. Because it behaves nearly identically to the endogenous (unlabeled) Elaidic acid during sample preparation and analysis, any sample loss or variation in instrument response will affect both compounds similarly. By measuring the ratio of the unlabeled analyte to the labeled internal standard, more accurate and precise quantification can be achieved.[1]

Q2: What is isotopic interference (cross-talk) in the context of this compound?

A2: Isotopic interference, or cross-talk, occurs when the signal from the unlabeled Elaidic acid contributes to the signal of the this compound internal standard, or vice-versa. This is primarily due to the natural abundance of heavy isotopes (like ¹³C) in the unlabeled Elaidic acid molecule. At high concentrations of Elaidic acid, the natural isotopic distribution can result in a small but significant peak at the mass-to-charge ratio (m/z) of the deuterated standard, leading to inaccuracies in quantification.

Q3: What are the ideal characteristics of a deuterated internal standard like this compound?

A3: An ideal deuterated internal standard should have:

  • High Isotopic Purity: A high percentage of the molecules should contain the desired number of deuterium atoms to minimize the contribution of unlabeled or partially labeled species.

  • High Chemical Purity: The standard should be free from other chemical contaminants that could interfere with the analysis.

  • Chromatographic Co-elution: The deuterated standard should elute at the same retention time as the unlabeled analyte to ensure they experience the same matrix effects.

  • Sufficient Mass Shift: The mass difference between the labeled and unlabeled compound should be large enough to prevent significant spectral overlap. A mass shift of +9 amu for this compound is generally sufficient.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Non-Linear Calibration Curve, Especially at High Concentrations

  • Possible Cause: Isotopic contribution from high concentrations of unlabeled Elaidic acid to the this compound signal.

  • Troubleshooting Steps:

    • Assess Cross-Talk: Prepare a high-concentration sample of unlabeled Elaidic acid (without any this compound) and analyze it using the MRM transition for this compound. The presence of a signal will confirm isotopic interference.

    • Increase Internal Standard Concentration: A higher concentration of this compound can help minimize the relative contribution from the unlabeled analyte's isotopic peaks.

    • Optimize MRM Transitions: If possible, select a different product ion for this compound that has a lower corresponding isotopic peak from the unlabeled analyte.

Issue 2: Poor Precision and Inaccurate Quantification

  • Possible Cause 1: Chromatographic Separation of Analyte and Internal Standard. Even a slight difference in retention time can expose the analyte and internal standard to different matrix components, leading to differential ion suppression or enhancement.

    • Troubleshooting Steps:

      • Verify Co-elution: Overlay the chromatograms of the unlabeled Elaidic acid and this compound to confirm they are co-eluting perfectly.

      • Adjust Chromatographic Conditions: Modify the mobile phase composition or the gradient to achieve better co-elution.

  • Possible Cause 2: In-source Fragmentation. The deuterated internal standard may lose a deuterium atom in the ion source of the mass spectrometer, contributing to the signal of the unlabeled analyte.

    • Troubleshooting Steps:

      • Optimize Source Conditions: Reduce the source temperature or collision energy to minimize in-source fragmentation.

      • Select a More Stable Labeled Position: If possible, use an internal standard where the deuterium atoms are located on a more stable part of the molecule.

Issue 3: Unexpected Peaks in the Mass Spectrum

  • Possible Cause: Presence of adducts. In electrospray ionization (ESI), molecules can associate with ions from the mobile phase or matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).

  • Troubleshooting Steps:

    • Identify Common Adducts: Calculate the mass differences between the unexpected peaks and the expected molecular ion to identify potential adducts.

    • Optimize Mobile Phase: Reduce the concentration of salts in the mobile phase that may be contributing to adduct formation. The use of ammonium acetate can sometimes promote the formation of the desired protonated or deprotonated molecule.

Quantitative Data Summary

ParameterElaidic AcidThis compound
Molecular Formula C₁₈H₃₄O₂C₁₈H₂₅D₉O₂
Monoisotopic Mass (Da) 282.2559291.3122
Typical Isotopic Purity Not Applicable≥99.0%[2]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
Elaidic Acid 281.2General Guidance: See Note 1Negative
This compound 290.3General Guidance: See Note 1Negative

Note 1: Specific MRM transitions for Elaidic acid can vary depending on the instrument and experimental conditions. For long-chain fatty acids in negative ion mode, the deprotonated molecule [M-H]⁻ is typically selected as the precursor ion. Product ions can result from neutral losses such as H₂O or from fragmentation of the hydrocarbon chain. It is recommended to perform a product ion scan on both the unlabeled and labeled standards to determine the most intense and specific fragment ions for your instrument.

Experimental Protocols

Protocol 1: Quantification of Isotopic Purity of this compound

Objective: To determine the isotopic purity of the this compound internal standard and quantify the contribution from any unlabeled Elaidic acid.

Methodology:

  • Prepare a High-Concentration d-IS Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration significantly higher than that used in the analytical assay.

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as for the samples.

  • Monitor Analyte Transition: In addition to the MRM transition for this compound, monitor the MRM transition for unlabeled Elaidic acid.

  • Data Analysis:

    • Integrate the peak area for any signal detected in the unlabeled Elaidic acid MRM transition.

    • Integrate the peak area for the main this compound peak.

    • Calculate the percentage of the unlabeled analyte relative to the main deuterated peak to estimate the isotopic purity.

Protocol 2: Assessment of Deuterated Internal Standard Stability (H/D Exchange)

Objective: To determine the stability of the deuterium labels on this compound in the analytical solutions over time.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of unlabeled Elaidic acid and this compound in the initial mobile phase.

    • Solution B: this compound only in the initial mobile phase.

  • Initial Analysis (t=0): Inject both solutions at the beginning of the analytical run and record the peak areas.

  • Incubation: Store aliquots of both solutions under the same conditions as the samples in the autosampler.

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Quantification Start Poor Precision or Inaccurate Quantification CheckCoElution Verify Chromatographic Co-elution Start->CheckCoElution NonLinearity Non-Linear Calibration Curve? Start->NonLinearity OptimizeChroma Adjust Gradient or Mobile Phase CheckCoElution->OptimizeChroma Separation Observed CheckCrossTalk Assess Isotopic Cross-Talk IncreaseIS Increase Internal Standard Concentration CheckCrossTalk->IncreaseIS CheckFragmentation Investigate In-Source Fragmentation OptimizeSource Reduce Source Temp or Collision Energy CheckFragmentation->OptimizeSource NonLinearity->CheckCrossTalk Yes NonLinearity->CheckFragmentation No IsotopicPurityProtocol Protocol for Isotopic Purity Assessment PrepSolution Prepare High-Concentration This compound Solution LCMS Analyze via LC-MS/MS PrepSolution->LCMS MonitorTransitions Monitor MRM Transitions for both Elaidic acid and this compound LCMS->MonitorTransitions DataAnalysis Integrate Peak Areas and Calculate % Unlabeled MonitorTransitions->DataAnalysis Result Determine Isotopic Purity DataAnalysis->Result SignalingPathway Simplified Relationship in Quantitative Analysis Analyte Elaidic acid (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Improving peak shape and resolution for Elaidic acid-d9 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Elaidic acid-d9 in chromatographic analyses.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why are my this compound peaks tailing?

Answer:

Peak tailing is a common issue in the chromatography of fatty acids and is often characterized by an asymmetrical peak with a trailing edge.[1] This can compromise resolution and the accuracy of quantification.[1] The primary causes for peak tailing with this compound include:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based reversed-phase columns (like C18) can interact with the carboxylic acid group of elaidic acid.[1] These interactions are a common cause of peak tailing for acidic compounds.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the elaidic acid molecules, causing broader, tailing peaks.[2]

  • Column Contamination: Accumulation of strongly retained sample matrix components on the column can lead to poor peak shape.[1]

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause peak distortion.[1]

Solutions:

  • Use an Acidic Mobile Phase Modifier: Adding a small amount of a weak acid, such as 0.1% acetic acid or formic acid, to the mobile phase is a highly effective solution.[3][4] The acid suppresses the ionization of the silanol groups on the stationary phase, minimizing secondary interactions and resulting in sharper, more symmetrical peaks.[3]

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of elaidic acid (around 4.8) to ensure it is in a single, non-ionized form.

  • Employ a Guard Column and Proper Sample Preparation: A guard column can protect the analytical column from contaminants. Additionally, solid-phase extraction (SPE) can be used to clean up complex samples before injection.

  • Ensure Solvent Compatibility: Whenever possible, dissolve the this compound standard in the initial mobile phase.

Question: I am seeing broad peaks for this compound. What could be the cause?

Answer:

Broad peaks can significantly reduce sensitivity and resolution. The common causes for broad peaks in the analysis of elaidic acid include:

  • Column Inefficiency: This can be due to a degraded column, a void at the column inlet, or a partially blocked frit.[1]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening.[1]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in broader peaks.[1]

  • Mobile Phase Without Modifier: As with peak tailing, a mobile phase without an acidic modifier can lead to very broad peaks for fatty acids.[3]

Solutions:

  • Column Maintenance and Replacement: If the column is old or has been subjected to harsh conditions, it may need to be replaced. Back-flushing the column may help with a blocked frit.[1]

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.

  • Reduce Sample Concentration: Try diluting the sample or reducing the injection volume.

  • Add an Acidic Modifier: As previously mentioned, adding 0.1% acetic or formic acid to the mobile phase will significantly sharpen the peaks.[3]

Question: My resolution between this compound and another analyte (e.g., Oleic acid) is poor. How can I improve it?

Answer:

Improving the separation between two co-eluting peaks is crucial for accurate quantification. Here are some strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Organic Solvent Composition: Adjusting the ratio of acetonitrile to water in the mobile phase can alter selectivity.

    • Use of an Acidic Modifier: The addition of acetic acid has been shown to provide good resolution between elaidic acid and its cis-isomer, oleic acid.[3][4]

  • Select an Appropriate Column:

    • Stationary Phase: While C18 columns are commonly used, a column with a different selectivity, such as a phenyl or a cholesterol-based column, might provide the necessary resolution for challenging separations of isomers.[5]

    • Column Dimensions: Using a longer column or a column with a smaller particle size can increase efficiency and improve resolution.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.

  • Temperature Control: Operating the column at a controlled, elevated temperature can improve efficiency and may alter selectivity.

Frequently Asked Questions (FAQs)

Q1: Will there be a significant retention time difference between this compound and non-deuterated Elaidic acid?

A1: In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6][7] This is known as the chromatographic deuterium isotope effect.[6] The difference is typically small, often just a few seconds, but it can be more pronounced with shallow gradients.[8] It is important to be aware of this potential shift when developing a method, especially if the non-deuterated elaidic acid is also present in the sample.

Q2: What is the recommended starting mobile phase for this compound analysis by LC-MS?

A2: A good starting point is a mobile phase consisting of acetonitrile and water with an acidic modifier. A widely used and effective mobile phase is a mixture of acetonitrile/water (80:20, v/v) containing 0.1% acetic acid.[3][4] For LC-MS applications, 0.1% formic acid is also a common choice as it is highly volatile and compatible with mass spectrometry.

Q3: Can I use a C8 column instead of a C18 column for this compound analysis?

A3: While C18 columns are more commonly reported for fatty acid analysis due to their higher hydrophobicity and retention, a C8 column can also be used.[3] You may need to adjust the mobile phase composition, likely by decreasing the percentage of the organic solvent, to achieve sufficient retention of elaidic acid on a C8 column.

Q4: My peak shape is still poor even with an acidic modifier. What else can I check?

A4: If you are still experiencing poor peak shape, consider the following:

  • Column Health: The column may be irreversibly contaminated or have a void. Try flushing the column with a strong solvent or replacing it.

  • System Issues: Check for leaks in the system, and ensure all fittings are properly made to minimize dead volume.[1]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with your initial mobile phase conditions.[1]

Data Presentation

The addition of an acidic modifier to the mobile phase significantly improves the peak shape of fatty acids. The following table provides representative data on the effect of 0.1% acetic acid on the peak asymmetry of a fatty acid.

ConditionTailing Factor (Tf)Asymmetry Factor (As)
Mobile Phase without Acetic Acid> 2.0> 1.8
Mobile Phase with 0.1% Acetic Acid1.11.05

Note: This table presents typical expected values based on qualitative descriptions from chromatographic literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Recommended HPLC Method for Elaidic Acid Analysis

This protocol is adapted from a validated method for the determination of elaidic acid and is suitable for this compound.[3][4]

  • High-Performance Liquid Chromatography (HPLC) System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometer detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[3][4]

  • Mobile Phase: Acetonitrile/Water (80:20, v/v) containing 0.1% acetic acid.[3][4] For LC-MS, 0.1% formic acid can be substituted for acetic acid.

  • Flow Rate: 2.0 mL/min.[3][4]

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV Detection: 205 nm.[3][4]

    • Mass Spectrometry (for this compound): Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids. Monitor the appropriate m/z for the deprotonated molecule [M-H]⁻.

  • Standard Preparation: Prepare stock solutions of this compound in a suitable organic solvent such as n-hexane or methanol. Further dilutions should be made in the mobile phase or a compatible solvent.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships for troubleshooting chromatographic issues with this compound.

Troubleshooting_Peak_Tailing Start Poor Peak Shape (Tailing/Broadening) CheckModifier Is an acidic modifier (e.g., 0.1% Acetic Acid) in the mobile phase? Start->CheckModifier AddModifier Add 0.1% Acetic or Formic Acid to Mobile Phase CheckModifier->AddModifier No CheckColumn Check Column Health: - Age and usage? - Blocked frit? - Visible void? CheckModifier->CheckColumn Yes GoodPeak Symmetrical Peak Shape AddModifier->GoodPeak FlushColumn Flush column with strong solvent or replace column CheckColumn->FlushColumn Yes CheckSample Review Sample Prep: - Solvent mismatch? - Sample overload? CheckColumn->CheckSample No FlushColumn->GoodPeak AdjustSample Dissolve in mobile phase or dilute sample CheckSample->AdjustSample Yes CheckSystem Inspect System: - Leaks? - Excessive dead volume? CheckSample->CheckSystem No AdjustSample->GoodPeak FixSystem Remake connections, use shorter/narrower tubing CheckSystem->FixSystem Yes CheckSystem->GoodPeak No FixSystem->GoodPeak

Caption: Troubleshooting workflow for poor peak shape.

Resolution_Improvement cluster_mobile_phase cluster_column cluster_method Start Poor Resolution OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase ChangeColumn Change Column Start->ChangeColumn AdjustMethod Adjust Method Parameters Start->AdjustMethod AdjustOrganic Adjust Organic:Water Ratio OptimizeMobilePhase->AdjustOrganic CheckModifier Ensure Acidic Modifier is Present OptimizeMobilePhase->CheckModifier DifferentSelectivity Try Different Stationary Phase (e.g., Phenyl, Cholesterol) ChangeColumn->DifferentSelectivity IncreaseEfficiency Use Longer Column or Smaller Particle Size ChangeColumn->IncreaseEfficiency FlowRate Lower Flow Rate AdjustMethod->FlowRate Temperature Adjust Column Temperature AdjustMethod->Temperature GoodResolution Improved Resolution AdjustOrganic->GoodResolution CheckModifier->GoodResolution DifferentSelectivity->GoodResolution IncreaseEfficiency->GoodResolution FlowRate->GoodResolution Temperature->GoodResolution

Caption: Strategies for improving chromatographic resolution.

References

Minimizing ion suppression of Elaidic acid-d9 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Elaidic acid-d9 during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS and why is it a problem for this compound analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1][2] In the ESI source, these interfering compounds compete with the analyte for charge or alter the physical properties of the spray droplets (e.g., increasing surface tension), which hinders the formation of gas-phase analyte ions.[2][3] This leads to a decreased signal intensity, which can severely compromise the accuracy, precision, sensitivity, and reproducibility of quantitative analyses.[2][4]

Q2: How can I detect if ion suppression is affecting my this compound measurement?

A2: The most common method is a post-column infusion experiment. A solution of this compound is continuously infused into the mobile phase flow after the analytical column, while a blank matrix extract (a sample prepared without the analyte) is injected. A drop in the constant signal of this compound at specific retention times indicates where co-eluting matrix components are causing suppression.[5] Another method involves comparing the peak area of the analyte in a sample where it is spiked after extraction with its peak area in a neat solvent; a lower response in the matrix indicates suppression.[3]

Q3: What are the most common sources of ion suppression in bioanalytical samples for lipid analysis?

A3: In biological matrices like plasma or serum, the most significant sources of ion suppression are phospholipids.[6][7] Phospholipids are highly abundant in cell membranes and often co-extract with other lipids. Other common sources include salts, proteins, detergents, and other endogenous lipids that can compete with this compound for ionization.[1][8]

Q4: Can my mobile phase additives be causing ion suppression?

A4: Yes, mobile phase additives can have a profound impact on ESI efficiency. Trifluoroacetic acid (TFA), while excellent for chromatography, is a strong ion-pairing agent that is notorious for causing severe signal suppression in ESI-MS.[3][9] It is generally recommended to use additives like formic acid or acetic acid at low concentrations (<0.1%), as they are more compatible with ESI and promote better ionization.[3][10]

Q5: How does using a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?

A5: A SIL-IS, such as using a deuterated version of a related fatty acid for this compound quantification, is the most effective way to compensate for, but not eliminate, ion suppression.[1] The SIL-IS is chemically almost identical to the analyte and will co-elute, meaning it experiences the same degree of ion suppression.[7] By measuring the ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to more accurate and precise quantification.[1]

Troubleshooting Guides

Problem: My this compound signal is significantly lower in matrix samples compared to neat solutions, indicating poor sensitivity.

  • Possible Cause: This is a classic symptom of significant ion suppression from matrix components.[11]

  • Solutions:

    • Improve Sample Preparation: The most effective strategy is to remove interferences before analysis.[3][7]

      • Solid-Phase Extraction (SPE): Use SPE cartridges or plates designed for lipid analysis or phospholipid removal (e.g., HybridSPE). This technique is highly effective at cleaning up complex samples.[1][12]

      • Liquid-Liquid Extraction (LLE): Employ an LLE method, such as one based on methyl-tert-butyl ether (MTBE), to separate lipids from more polar matrix components.[13][14]

    • Optimize Chromatography: If sample preparation is already optimized, focus on separating this compound from the interfering peaks.

      • Adjust the gradient elution to increase resolution around the retention time of your analyte.[1]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, though this will also reduce the analyte concentration.[2]

Problem: My results for this compound are inconsistent and not reproducible between injections.

  • Possible Cause: This can be caused by erratic elution of interfering compounds that have built up on the analytical column, such as phospholipids. This leads to variable ion suppression from one run to the next.

  • Solutions:

    • Implement a Column Wash: Incorporate a strong wash step at the end of each chromatographic run (e.g., with 100% isopropanol) to clean the column.

    • Enhance Sample Cleanup: Inconsistent results often point to insufficient sample preparation. Re-evaluate your extraction method (SPE or LLE) to ensure it is robustly removing matrix components.[5]

    • Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components, but it will require regular replacement.

Problem: I've improved my sample preparation, but I still observe a drop in signal. What chromatographic changes can I make?

  • Possible Cause: Residual matrix components are still co-eluting with your analyte.

  • Solutions:

    • Change Stationary Phase: Switch to a column with a different selectivity (e.g., a C8 or Phenyl column instead of a C18) to alter the elution profile of both the analyte and the interferences.[3]

    • Reduce Flow Rate: Lowering the mobile phase flow rate can enhance ionization efficiency and reduce the impact of matrix effects.[2][15] This is because smaller droplets are formed in the ESI source, which are more tolerant to non-volatile species.[16]

    • Modify Mobile Phase: Adjust the organic solvent (e.g., use methanol instead of acetonitrile or vice versa) or the pH to shift the retention times of interfering peaks away from this compound.[17]

Quantitative Data Summary

Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction

TechniqueEffectiveness in Removing PhospholipidsAnalyte RecoveryThroughputGeneral Recommendation
Protein Precipitation (PPT) LowVariableHighNot recommended when significant ion suppression from phospholipids is present.[5]
Liquid-Liquid Extraction (LLE) Moderate to HighGoodModerateA good choice for general lipid analysis, offering cleaner extracts than PPT.[1][13]
Solid-Phase Extraction (SPE) HighGoodModerateRecommended for complex matrices due to high selectivity in removing interferences.[1][11]
HybridSPE (Phospholipid Depletion) Very High (>98%)ExcellentModerateThe gold standard for specifically removing phospholipids from plasma/serum samples.[12]

Table 2: Qualitative Effect of Common Mobile Phase Additives on ESI-MS Signal for Fatty Acids

AdditiveTypical ConcentrationImpact on Negative Ion ESI SignalChromatographic Performance
Formic Acid 0.1%GoodGood
Acetic Acid 0.02% - 0.1%Very GoodGood
Ammonium Acetate 5-10 mMModerateGood
Trifluoroacetic Acid (TFA) 0.1%Very Poor (Severe Suppression)Excellent
Ammonium Hydroxide 0.1%Poor (Signal Suppression)Fair

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and mid-to-high intensity signal (e.g., 100 ng/mL).

  • Prepare a blank matrix sample by performing your complete sample preparation procedure on a control matrix (e.g., plasma) that does not contain the analyte.

  • Configure the infusion setup: Use a syringe pump and a T-connector to deliver the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the MS inlet.

  • Equilibrate the system: Begin the infusion and allow the MS signal for this compound to stabilize.

  • Inject the blank matrix extract: While continuously monitoring the mass transition for this compound, inject the prepared blank matrix extract onto the LC system and run your standard chromatographic method.

  • Analyze the data: A consistent, flat signal indicates no ion suppression. A significant dip in the signal at any point during the chromatogram indicates a region of ion suppression caused by co-eluting matrix components.

Protocol 2: General Solid-Phase Extraction (SPE) for Lipid Analysis

This protocol is a general guideline and should be optimized for your specific application and SPE sorbent.

  • Conditioning: Condition the SPE cartridge (e.g., a C18 or mixed-mode phase) by passing 1-2 mL of methanol, followed by 1-2 mL of water through the sorbent.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an aqueous buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1-2 mL of 5% methanol in water) to remove salts and highly polar interferences.

  • Elution: Elute the analyte, this compound, using a small volume (e.g., 1-2 mL) of an appropriate organic solvent, such as methanol, acetonitrile, or a mixture like dichloromethane/isopropanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Corrective Actions Problem Low Signal or Poor Reproducibility for this compound CheckMatrix 1. Assess Matrix Effects (Post-Column Infusion) Problem->CheckMatrix Start Here CheckSamplePrep 2. Review Sample Preparation CheckMatrix->CheckSamplePrep Suppression Detected CheckLC 3. Evaluate Chromatography CheckSamplePrep->CheckLC Cleanup is Robust OptimizeSamplePrep Improve Sample Prep: - Use SPE/LLE - Phospholipid Removal CheckSamplePrep->OptimizeSamplePrep Cleanup is Insufficient OptimizeLC Optimize LC Method: - Adjust Gradient - Change Column/Mobile Phase - Lower Flow Rate CheckLC->OptimizeLC Co-elution Occurs UseSIL Implement Compensation: - Use Stable Isotope-Labeled IS - Matrix-Matched Calibrants OptimizeSamplePrep->UseSIL Residual Suppression OptimizeLC->UseSIL Residual Suppression

Caption: A workflow for troubleshooting and resolving ion suppression issues.

Ion_Suppression_Mechanism cluster_source Source of Interference cluster_process ESI Process Interference cluster_outcome Result Matrix Matrix Components (Phospholipids, Salts, etc.) Competition Competition for Droplet Surface/Charge Matrix->Competition Droplet Altered Droplet Properties (↑ Viscosity, ↑ Surface Tension) Matrix->Droplet Outcome Reduced Gas-Phase Analyte Ions Competition->Outcome Droplet->Outcome Inefficient Desolvation Detector Suppressed Signal at Detector Outcome->Detector

Caption: Mechanisms leading to ion suppression in the ESI source.

References

Elaidic acid-d9 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Elaidic acid-d9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? this compound is a deuterium-labeled version of Elaidic acid, which is the trans-isomer of oleic acid.[1][2] Its primary applications in research are as an internal standard for the quantification of elaidic acid in biological samples using mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies.[3]

Q2: How should I store this compound to ensure its stability? this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least one year.[4] For aqueous solutions, it is strongly recommended to use a fresh preparation daily to avoid degradation.[4]

Q3: What solvents can I use to dissolve this compound? this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 100 mg/mL.[4] When preparing stock solutions with these solvents, it is good practice to purge the solvent with an inert gas.[4] For biological experiments, further dilutions can be made into aqueous buffers, but care must be taken to ensure the residual organic solvent concentration is insignificant.[4]

Q4: How is the purity of this compound determined? The purity of this compound is assessed using multiple analytical techniques:

  • Chemical Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). A common specification for chemical purity is ≥98%.[4]

  • Isotopic Purity: Assessed using High-Resolution Mass Spectrometry (HRMS) to determine the degree of deuterium incorporation and the distribution of isotopologues.[5][6]

  • Isomeric Purity: Verified using Nuclear Magnetic Resonance (NMR) spectroscopy or specialized chromatographic methods to confirm the trans configuration of the double bond and quantify any contamination from the cis-isomer (Oleic acid-d9).[7]

Data Presentation

Table 1: Typical Product Specifications for this compound

Parameter Specification Method
Appearance Crystalline solid Visual
Chemical Purity ≥98% GC-MS, HPLC
Molecular Formula C₁₈H₂₅D₉O₂ -
Storage Temp. -20°C -

| Stability | ≥ 1 year (at -20°C) | Real-time stability study |

Table 2: Solubility Data for Elaidic Acid

Solvent Approximate Solubility
Ethanol ~100 mg/mL[4]
DMSO ~100 mg/mL[4]
Dimethylformamide (DMF) ~100 mg/mL[4]

| 0.15 M Tris-HCl buffer (pH 8.5) | ~1 mg/mL[4] |

Troubleshooting Guides

Problem 1: Inaccurate quantification when using this compound as an internal standard.

  • Possible Cause 1: Incomplete Solubilization.

    • Solution: Ensure the compound is fully dissolved in the initial organic solvent before making further dilutions. Use sonication if necessary. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Degradation.

    • Solution: Store stock solutions at -20°C or lower. Avoid repeated freeze-thaw cycles. Prepare aqueous working solutions fresh daily.[4] Protect from light and oxygen where possible.

  • Possible Cause 3: Inaccurate Concentration of Stock Solution.

    • Solution: Calibrate balances regularly. Ensure the solid is completely transferred and dissolved. Re-verify the concentration of the stock solution if inconsistent results persist.

Problem 2: Unexpected peaks observed in the chromatogram (GC-MS/LC-MS).

  • Possible Cause 1: Contamination.

    • Solution: Use high-purity solvents and new vials for sample preparation. Run a solvent blank to identify background contaminants.

  • Possible Cause 2: Isomerization.

    • Solution: Prolonged exposure to heat or acidic/basic conditions can cause isomerization from trans (elaidic) to cis (oleic) form.[8] Minimize sample heating time and use neutral pH conditions where possible.

  • Possible Cause 3: Incomplete Derivatization (for GC-MS).

    • Solution: If performing derivatization to form Fatty Acid Methyl Esters (FAMEs), ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. The presence of both the derivatized and underivatized acid can lead to multiple peaks.[9]

Problem 3: Poor isotopic purity confirmed by mass spectrometry.

  • Possible Cause 1: Hydrogen-Deuterium (H/D) Exchange.

    • Solution: H/D exchange can occur under certain pH conditions or in the presence of specific solvents (e.g., methanol) in the mass spectrometer's ion source. Use aprotic solvents where possible for final sample reconstitution and optimize MS source conditions.[5][10]

  • Possible Cause 2: Misinterpretation of Mass Spectrum.

    • Solution: Account for the natural abundance of ¹³C isotopes when calculating isotopic purity from the mass spectrum. The M+1 and M+2 peaks will have contributions from both the deuterated species and natural isotopes.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS via FAME Derivatization

This protocol describes the conversion of this compound to its more volatile methyl ester (FAME) for analysis by Gas Chromatography-Mass Spectrometry.[9][11]

1. Materials:

  • This compound sample

  • 2% Methanolic Sulfuric Acid (or 14% Boron trifluoride in Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of this compound into a screw-cap glass tube.

  • Add 1 mL of 2% methanolic sulfuric acid.

  • Cap the tube tightly and heat at 60-70°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried hexane solution to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: A polar capillary column, such as an SP-2560 (100 m x 0.25 mm, 0.2 µm film thickness), is recommended for separating fatty acid isomers.[11][12]

  • Injector Temp: 250°C

  • Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 15 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector: Operate in full scan mode (e.g., m/z 50-500) to identify the FAME peak and any impurities. The expected molecular ion for this compound methyl ester will be shifted by +9 Da compared to the unlabeled standard.

Protocol 2: Structural and Isomeric Purity Verification by ¹H NMR

This protocol allows for the confirmation of the trans double bond configuration.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard ¹H NMR spectrum.

  • Analysis: The olefinic protons (-CH=CH-) in trans fatty acids like elaidic acid typically appear as a multiplet around 5.3-5.4 ppm. The key is to check for the absence of signals corresponding to the cis-isomer (oleic acid), which would appear slightly upfield.[7] Due to the deuteration on the alkyl chain, the spectrum will be simplified, but the olefinic protons should still be visible.

Visualized Workflows and Logic Diagrams

G Diagram 1: General Troubleshooting Workflow for Purity Issues start Purity Issue Detected (e.g., via GC-MS, NMR) check_coa Review Certificate of Analysis (CoA) start->check_coa issue_type Identify Issue Type check_coa->issue_type chem_purity Chemical Impurity (Extra Peaks) issue_type->chem_purity Chemical iso_purity Isotopic Impurity (Incorrect Mass Dist.) issue_type->iso_purity Isotopic isomer_purity Isomeric Impurity (e.g., cis-isomer) issue_type->isomer_purity Isomeric solve_chem Troubleshoot Contamination: - Run solvent blank - Use fresh, high-purity solvents - Check derivatization efficiency chem_purity->solve_chem solve_iso Troubleshoot H/D Exchange: - Check MS source conditions - Use aprotic solvents - Re-evaluate MS data for ¹³C iso_purity->solve_iso solve_isomer Confirm with NMR: - Check for cis-olefinic protons - Minimize sample heating - Use neutral pH isomer_purity->solve_isomer

Diagram 1: General Troubleshooting Workflow for Purity Issues

G Diagram 2: Experimental Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (~1mg) deriv 2. Add Derivatization Reagent (e.g., Methanolic H₂SO₄) weigh->deriv heat 3. Heat (60-70°C, 1 hr) deriv->heat extract 4. Liquid-Liquid Extraction (Hexane) heat->extract dry 5. Dry Extract (Anhydrous Na₂SO₄) extract->dry inject 6. Inject into GC-MS dry->inject separate 7. Chromatographic Separation (Polar Capillary Column) inject->separate detect 8. Mass Spectrometric Detection separate->detect integrate 9. Integrate Peak Area detect->integrate identify 10. Identify Peaks via Mass Spectrum integrate->identify quantify 11. Assess Purity/ Quantify Analyte identify->quantify

Diagram 2: Experimental Workflow for GC-MS Analysis

G Diagram 3: Logic Diagram for Assessing Isomeric Purity start Need to Confirm Isomeric Purity method Primary Method: ¹H NMR start->method check_trans Observe olefinic proton signals around 5.3-5.4 ppm method->check_trans check_cis Check for absence of signals from cis-isomer (upfield) check_trans->check_cis pass Isomeric Purity Confirmed check_cis->pass Absent fail Cis-isomer Contamination Detected check_cis->fail Present alt_method Alternative: Specialized GC (e.g., long polar column) fail->alt_method compare_rt Compare Retention Time to cis/trans standards alt_method->compare_rt

Diagram 3: Logic Diagram for Assessing Isomeric Purity

References

Technical Support Center: Isotopic Enrichment in Elaidic Acid-d9 Calculations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Elaidic acid-d9 in their experiments. The following information will help address common issues related to isotopic enrichment and ensure accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter when using this compound as an internal standard in mass spectrometry-based assays.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Q: My quantitative results for elaidic acid are inconsistent and inaccurate, even though I'm using this compound as an internal standard. What are the potential causes?

A: Inaccurate or inconsistent results with a deuterated internal standard like this compound can arise from several factors. The most common issues are a lack of co-elution, isotopic or chemical impurities in the standard, and unexpected isotopic exchange.

Troubleshooting Steps:

  • Verify Co-elution of Analyte and Internal Standard:

    • Problem: Deuterated compounds can sometimes have slightly shorter retention times in reverse-phase chromatography compared to their non-deuterated counterparts.[1] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1]

    • Solution: Overlay the chromatograms of the endogenous elaidic acid and the this compound internal standard to confirm complete co-elution. If they are separating, consider adjusting your chromatographic method, such as using a column with lower resolution, to ensure they elute together.[1]

  • Confirm the Isotopic and Chemical Purity of Your this compound Standard:

    • Problem: The presence of unlabeled elaidic acid (d0) as an impurity in your this compound standard can contribute to the analyte's signal, leading to an overestimation of its concentration.[2] This is especially problematic at the lower limit of quantification (LLOQ).[2]

    • Solution: Always request a certificate of analysis (CoA) from your supplier that specifies both the isotopic and chemical purity.[2] For recommended purity levels, refer to the table below. If you suspect impurity, you can assess it using high-resolution mass spectrometry (HR-MS).

  • Investigate the Possibility of Isotopic Exchange:

    • Problem: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or sample matrix (H/D back-exchange), altering the mass of the standard and leading to inaccurate quantification.[3]

    • Solution: To check for back-exchange, prepare two sets of samples. In one set, spike the this compound into a simple solvent (e.g., methanol). In the second set, spike it into your blank sample matrix. Incubate both under your standard experimental conditions. An increase in the signal of lower-mass isotopologues in the matrix samples compared to the solvent samples indicates that back-exchange is occurring.[1] If this is an issue, consider if the labeling positions on your standard are stable under your experimental pH and temperature conditions.

Issue 2: How do I correct for the contribution of unlabeled Elaidic Acid in my d9-standard?

Q: I've confirmed that my this compound internal standard contains a small percentage of unlabeled (d0) elaidic acid. How do I correct for this in my calculations?

A: You can mathematically correct for the contribution of the d0 impurity. This is crucial for accurate quantification, especially at low analyte concentrations.

Correction Procedure:

  • Determine the Isotopic Distribution of Your Standard: Analyze a pure solution of your this compound standard by mass spectrometry to determine the relative abundance of the d0 isotopologue compared to the d9 isotopologue.

  • Apply the Correction Formula: Use the following formula to correct the peak area of your analyte:

    Corrected Analyte Area = Measured Analyte Area - (Measured Internal Standard Area * %d0 Impurity)

    Where %d0 Impurity is the ratio of the d0 peak area to the d9 peak area in the pure standard.

Quantitative Data Summary

The purity of your deuterated internal standard is critical for reliable results. Below are the general recommendations for purity levels.

Purity TypeRecommended LevelRationale
Chemical Purity >99%Ensures that other compounds are not present that could cause interfering peaks in the chromatogram.[4]
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution, which is crucial for accurate quantification.[2][4]

Experimental Protocol: Quantification of Elaidic Acid in Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a standard method for the extraction and quantification of elaidic acid from plasma samples.

1. Materials and Reagents:

  • Elaidic acid and this compound standards

  • HPLC-grade methanol, chloroform, hexane, acetonitrile, and isopropanol[5]

  • LC-MS grade water[5]

  • Potassium hydroxide (KOH) and Hydrochloric acid (HCl)[5]

  • Derivatization agent (e.g., 2-picolylamine)[5]

2. Sample Preparation:

  • Homogenization and Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound internal standard.

  • Lipid Extraction: Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the layers.

  • Collection: Carefully collect the lower organic phase containing the lipids.[5]

  • Drying: Evaporate the solvent under a stream of nitrogen gas.[5]

3. Saponification and Derivatization:

  • Saponification: Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester bonds, releasing the free fatty acids.[5][6]

  • Acidification: Neutralize the solution with hydrochloric acid.[5]

  • Extraction of Free Fatty Acids: Extract the free fatty acids from the acidified solution using hexane.[5]

  • Drying: Evaporate the hexane under a stream of nitrogen.[5]

  • Derivatization: Add the derivatization agent to improve chromatographic separation and ionization efficiency. Incubate as required by the derivatization protocol.

4. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for the separation of the derivatized fatty acids.[5]

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.[5]

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[7] Monitor specific precursor-to-product ion transitions for both elaidic acid and this compound.

5. Quantification:

  • Construct a calibration curve using known concentrations of elaidic acid standard spiked with the same amount of this compound internal standard as the samples.

  • Calculate the concentration of endogenous elaidic acid in the samples based on the peak area ratio to the internal standard and the calibration curve.

Visualizations

Workflow for Isotopic Purity Assessment and Correction

cluster_assessment Isotopic Purity Assessment cluster_correction Correction Workflow A Prepare pure solution of This compound B Analyze via HR-MS (Full Scan) A->B C Determine relative abundance of d0 vs. d9 isotopologues B->C E Apply Correction Formula: Corrected Analyte Area = Measured Analyte Area - (IS Area * %d0 Impurity) C->E %d0 Impurity Value D Acquire sample data (Analyte and IS peak areas) D->E F Quantify using corrected analyte area E->F cluster_solutions Potential Solutions Start Inaccurate Quantitative Results Check_Coelution Check for Co-elution of Analyte and IS Start->Check_Coelution Check_Purity Verify Isotopic and Chemical Purity (CoA) Start->Check_Purity Check_Exchange Test for H/D Back-Exchange Start->Check_Exchange Sol_Coelution Adjust Chromatography Check_Coelution->Sol_Coelution Sol_Purity Perform Mathematical Correction for d0 Impurity Check_Purity->Sol_Purity Sol_Exchange Assess Stability of Deuterium Labels Check_Exchange->Sol_Exchange

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using Elaidic Acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of elaidic acid, with a focus on the validation of methods employing Elaidic acid-d9 as an internal standard. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting and implementing robust analytical techniques.

The Critical Role of Internal Standards in Analytical Method Validation

Accurate quantification of analytes in complex biological matrices is a cornerstone of reliable research and drug development. The use of an internal standard (IS) is a widely accepted practice to correct for analyte loss during sample preparation and variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, but be distinguishable by the analytical instrument.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based assays.[1][2][3] The deuterium atoms on this compound give it a distinct mass-to-charge ratio from endogenous elaidic acid, allowing for its clear differentiation by a mass spectrometer without significantly altering its chemical behavior during extraction and chromatography.[2] This stable isotope dilution technique enhances the precision and accuracy of the measurement and compensates for any losses during sample preparation and analysis.[1][3]

Performance Comparison: this compound vs. Alternative Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of fatty acid quantification.[2] This section compares the performance of this compound against other commonly used internal standards.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound - Co-elutes chromatographically with the analyte, providing the most accurate correction for matrix effects and ionization suppression.- Corrects for analyte loss at every step of the analytical process (extraction, derivatization, injection).- Improves method precision and accuracy.[1][3]- Higher cost compared to other internal standards.- Not always commercially available for all analytes.
Odd-Chain Fatty Acids Heptadecanoic acid (C17:0), Nonadecanoic acid (C19:0)- Structurally similar to the analyte.- Not naturally abundant in most biological samples.- Lower cost than SIL standards.- Does not co-elute with the analyte, leading to potential inaccuracies due to differential matrix effects.- May not perfectly mimic the extraction and derivatization efficiency of the analyte.
Structural Analogs Other trans fatty acid isomers- May have similar chromatographic behavior.- Can be naturally present in the sample, leading to interference.- May not have the same ionization efficiency as the analyte.

Experimental Protocols

This section provides detailed methodologies for the quantification of elaidic acid using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Elaidic Acid Quantification

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) IS_Spike Spike with This compound Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) IS_Spike->Extraction Saponification Saponification (Release of Free Fatty Acids) Extraction->Saponification Derivatization Derivatization (e.g., FAMEs, PFB esters) Saponification->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM or MRM) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for elaidic acid quantification using GC-MS.

Detailed Protocol for GC-MS Analysis

1. Sample Preparation

  • Lipid Extraction (Folch Method):

    • To a 1 mL plasma sample, add a known amount of this compound internal standard.

    • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.[4]

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[4]

    • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Reconstitute the dried lipid extract in 2 mL of 0.5 M methanolic sodium hydroxide.

    • Heat at 100°C for 5 minutes to release free fatty acids.

    • Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.

    • Heat again at 100°C for 5 minutes to convert fatty acids to their methyl esters (FAMEs).

    • Add 2 mL of isooctane and a saturated sodium chloride solution, then vortex.

    • The upper isooctane layer containing the FAMEs is collected for GC-MS analysis.[5]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N GC (or equivalent)

  • Column: SP-2560 capillary column (100 m × 0.25 mm i.d., 0.25 μm film thickness)[5]

  • Injector Temperature: 230°C

  • Oven Temperature Program: Initial temperature of 120°C, ramped to 230°C at 5°C/min.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[5]

  • Mass Spectrometer: Time-of-flight (TOF) or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Signaling Pathways Involving Elaidic Acid

Elaidic acid, a major trans fatty acid found in partially hydrogenated vegetable oils, has been implicated in adverse health effects, including an increased risk of cardiovascular disease.[6][7] Research suggests that elaidic acid can induce cellular stress and inflammatory responses.

Elaidic Acid-Induced Endoplasmic Reticulum (ER) Stress

Studies have shown that elaidic acid can induce endoplasmic reticulum (ER) stress, a condition where the ER's protein folding capacity is overwhelmed.[8][9] This can lead to the activation of the Unfolded Protein Response (UPR), which, if prolonged, can trigger apoptosis (cell death).[8][9][10]

G Elaidic_Acid Elaidic Acid ER_Stress Endoplasmic Reticulum Stress Elaidic_Acid->ER_Stress ROS Reactive Oxygen Species (ROS) Accumulation Elaidic_Acid->ROS GRP78 GRP78 (Glucose-Regulated Protein 78) Activation ER_Stress->GRP78 ATF4 ATF4 (Activating Transcription Factor 4) Upregulation GRP78->ATF4 CHOP CHOP (C/EBP Homologous Protein) Upregulation ATF4->CHOP Apoptosis Apoptosis (Cell Death) CHOP->Apoptosis ROS->ER_Stress

Caption: Elaidic acid-induced ER stress signaling pathway.

References

A Comparative Guide to the Accuracy and Precision of Elaidic Acid-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of Elaidic acid-d9 as an internal standard, particularly in the context of fatty acid analysis by mass spectrometry. We will delve into the principles of internal standardization, compare deuterated standards with other alternatives, and present supporting experimental data from validated analytical methods.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, but be distinguishable by the analytical instrument. For mass spectrometry-based lipidomics, stable isotope-labeled compounds, such as deuterated fatty acids, are considered the gold standard.

This compound is a deuterated form of elaidic acid, a common monounsaturated trans-fatty acid. The incorporation of deuterium atoms increases the mass of the molecule, allowing it to be distinguished from the endogenous, non-labeled elaidic acid by a mass spectrometer, without significantly altering its chemical behavior during sample processing and analysis.[1]

Comparison of Internal Standard Types

The two most common types of internal standards used in fatty acid analysis are stable isotope-labeled (e.g., deuterated) lipids and non-deuterated structural analogs (e.g., odd-chain fatty acids).

  • Stable Isotope-Labeled (Deuterated) Internal Standards (e.g., this compound): These are the preferred choice for mass spectrometry. Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and fragmentation. This close matching allows for excellent correction of matrix effects and variations in sample preparation, leading to higher accuracy and precision.[2][3][4]

  • Non-Deuterated, Structural Analogue Internal Standards (e.g., Heptadecanoic acid, C17:0): These are fatty acids that are not naturally abundant in the sample. While they can correct for some variability, their different chemical structures can lead to differences in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. This can result in less accurate and precise quantification, especially in complex biological matrices.[3]

The scientific consensus strongly supports the use of stable isotope-labeled internal standards for achieving the highest quality quantitative data in bioanalysis.[2]

Performance Data: Accuracy and Precision

Table 1: Summary of Performance Data from Validated Analytical Methods for Elaidic Acid

Analytical MethodInternal Standard UsedMatrixAccuracy (% Recovery)Precision (% RSD)Linearity (r²)
GC-TOFMS[5]Not specifiedMargarine, Butter, Cheese, Ice Cream91.1 - 98.4%Intra-day: 1.8 - 8.9%Inter-day: 3.9 - 8.1%0.9997
RP-HPLC-UV[6][7]External StandardOils and Fats94.5 - 98.7%< 1% (for replicate injections)> 0.999
GCxGC-FID/TOFMS[8]Not specifiedFoodsNot specifiedIntra-day: ≤ 9.56%Inter-day: ≤ 8.49%Not specified

It is important to note that the use of a stable isotope-labeled internal standard like this compound is expected to yield results at the higher end of the accuracy and precision ranges demonstrated in these studies, due to its superior ability to correct for analytical variability.[3]

Experimental Protocols

Below are detailed methodologies for the quantification of elaidic acid, representative of common workflows where this compound would be used as an internal standard.

1. Sample Preparation and Lipid Extraction (Folch Method)

This protocol is a standard method for extracting total lipids from a biological sample.

  • Homogenization: Homogenize the sample (e.g., plasma, tissue) in a chloroform/methanol mixture (2:1, v/v).

  • Internal Standard Addition: Add a known amount of this compound in a suitable solvent to the homogenate at the earliest stage to account for losses during extraction.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by Gas Chromatography (GC), fatty acids are typically converted to their more volatile methyl esters.

  • Transesterification: Re-dissolve the dried lipid extract in a known volume of a reagent mixture such as 14% boron trifluoride in methanol.

  • Heating: Heat the mixture at 100°C for 30-60 minutes to ensure complete derivatization.

  • Extraction of FAMEs: After cooling, add water and hexane. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for analysis.

3. LC-MS/MS Analysis of Free Fatty Acids

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can often analyze free fatty acids without derivatization.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as a mixture of acetonitrile, isopropanol, and water.

  • Chromatography: Inject the sample onto a reverse-phase column (e.g., C18). A typical mobile phase system would consist of an aqueous solvent with an additive like ammonium acetate and an organic solvent such as acetonitrile/isopropanol.

  • Mass Spectrometry: Perform detection using an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for both elaidic acid and this compound.

Visualizing Analytical Workflows

Diagram 1: General Workflow for Fatty Acid Analysis using an Internal Standard

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatography (GC or LC) Extraction->Chromatography Derivatization->Chromatography MS Mass Spectrometry Chromatography->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Caption: Workflow for fatty acid analysis with an internal standard.

Diagram 2: Rationale for Using a Stable Isotope-Labeled Internal Standard

G cluster_process Analytical Process cluster_correction Correction Analyte Elaidic Acid (Analyte) Extraction Extraction Variability Analyte->Extraction Ionization Ionization Suppression Analyte->Ionization IS This compound (Internal Standard) IS->Extraction IS->Ionization Ratio Ratio (Analyte/IS) is Constant Result Accurate Quantification Ratio->Result

Caption: Principle of correction using a stable isotope-labeled internal standard.

References

A Comparative Guide to the Linearity and Robustness of Elaidic Acid-d9 Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of elaidic acid, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a detailed comparison of the use of deuterated elaidic acid (Elaidic acid-d9) versus non-deuterated alternatives for constructing calibration curves. The following sections present experimental data on existing methods for elaidic acid, outline detailed experimental protocols, and discuss the inherent advantages of using a stable isotope-labeled internal standard like this compound.

Data Presentation: Linearity and Robustness

While specific quantitative data for the linearity and robustness of calibration curves using exclusively this compound as the calibrant are not extensively published in peer-reviewed literature, we can infer its performance based on the validation of methods for the non-deuterated form and the well-established benefits of using deuterated internal standards.

Linearity and Sensitivity of Analytical Methods for Elaidic Acid

The following table summarizes the linearity and sensitivity parameters from a validated method for the quantification of non-deuterated elaidic acid. These values are representative of what can be expected for a well-developed chromatographic method.

ParameterHPLC-UV[1][2]GCxGC-TOFMS[3][4]
Analyte Elaidic AcidElaidic Acid
Linear Range 3 - 1000 mg/LNot explicitly stated, but used for quantification
Correlation Coefficient (r²) > 0.9990.9997
Limit of Detection (LOD) Not explicitly stated2.20 µg/mL
Limit of Quantitation (LOQ) Low LOQ mentioned4.38 µg/mL
Robustness of an HPLC Method for Elaidic Acid Analysis

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][6] The following table demonstrates the robustness of an HPLC method for elaidic acid analysis when key parameters were intentionally varied.[1]

Parameter VariationChange in Resolution between Oleic and Elaidic AcidChange in Theoretical PlatesChange in Peak Asymmetry
Flow Rate (2.0 ± 0.1 mL/min) Not significantNot significantNot significant
Acetonitrile % (80 ± 2%) Not significantNot significantNot significant
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based assays.[7] The following table provides a qualitative comparison of the expected performance of this compound as an internal standard against non-deuterated alternatives (e.g., other fatty acids like C15:0 or C17:0).[8][9]

Performance MetricThis compound (Deuterated IS)Non-Deuterated IS (e.g., C17:0)
Correction for Matrix Effects Excellent: Co-elutes with the analyte, experiencing the same ionization suppression or enhancement.[7]Variable: Different retention times and physicochemical properties lead to inconsistent correction.[7]
Correction for Sample Loss Excellent: Chemically identical to the analyte, ensuring similar recovery during extraction and sample preparation.Good to Variable: Structural similarity can lead to different extraction efficiencies.
Accuracy and Precision High: Minimizes variability, leading to more accurate and precise quantification.[7]Moderate to High: Can be less reliable due to differences in chromatographic behavior and matrix effects.
Robustness High: The method is less susceptible to variations in sample matrix and analytical conditions.Moderate: More susceptible to variations that can affect the IS and analyte differently.

Experimental Protocols

Quantification of Elaidic Acid using a Deuterated Internal Standard by LC-MS/MS

This protocol describes a general procedure for the quantification of elaidic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

  • Preparation of Calibration Standards and Quality Controls:

    • Prepare a stock solution of non-deuterated elaidic acid in a suitable organic solvent (e.g., methanol).

    • Prepare a separate stock solution of this compound at a fixed concentration to be used as the internal standard (IS).

    • Serially dilute the elaidic acid stock solution to create calibration standards at various concentrations.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Spike a known volume of each calibration standard and QC sample with the this compound IS solution.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, calibration standard, or QC, add the this compound IS solution.

    • Add a protein precipitation agent (e.g., acetonitrile) and vortex.

    • Perform liquid-liquid extraction by adding a non-polar solvent (e.g., hexane), vortexing, and centrifuging to separate the layers.

    • Transfer the organic layer containing the lipids to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.[10][11]

      • Flow Rate: 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both elaidic acid and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of elaidic acid to the peak area of this compound against the concentration of the calibration standards.

    • Use a weighted linear regression to fit the curve.

    • Determine the concentration of elaidic acid in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Elaidic Acid Quantification

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Standards & QCs Standards & QCs Add IS (this compound) Add IS (this compound) Standards & QCs->Add IS (this compound) Biological Sample Biological Sample Biological Sample->Add IS (this compound) Protein Precipitation Protein Precipitation Add IS (this compound)->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution LC-MS/MS LC-MS/MS Evaporation & Reconstitution->LC-MS/MS Peak Integration Peak Integration LC-MS/MS->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Workflow for quantifying elaidic acid using a deuterated internal standard.

Signaling Pathways Affected by Elaidic Acid

Elaidic acid has been shown to influence several cellular pathways, particularly those related to lipid metabolism and inflammation.

cluster_0 Lipid Metabolism cluster_1 Inflammatory Response Elaidic Acid Elaidic Acid Inhibition Inhibition Elaidic Acid->Inhibition Upregulation Upregulation Elaidic Acid->Upregulation Increased Expression Increased Expression Elaidic Acid->Increased Expression Cholesterol Synthesis Cholesterol Synthesis Fatty Acid Beta-Oxidation Fatty Acid Beta-Oxidation Inhibition->Fatty Acid Beta-Oxidation Upregulation->Cholesterol Synthesis TNF-alpha Expression TNF-alpha Expression IL-6 Expression IL-6 Expression Increased Expression->TNF-alpha Expression Increased Expression->IL-6 Expression

Caption: Simplified signaling pathways influenced by elaidic acid.

Elaidic acid has been demonstrated to upregulate proteins involved in cholesterol synthesis in HepG2 cells.[5][12] In macrophages, it can inhibit the beta-oxidation of fatty acids, leading to the accumulation of lipid intermediates.[2][8][13] Furthermore, in cell models of skeletal muscle, elaidic acid has been shown to increase the expression of the pro-inflammatory cytokine TNF-α.[6][14]

References

Choosing the Right Tool for the Job: A Head-to-Head Comparison of Elaidic Acid-d9 and C17:0 as Internal Standards for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of experimental results. This guide provides an objective comparison of two commonly used internal standards: Elaidic acid-d9, a deuterated stable isotope-labeled standard, and C17:0 (Margaric acid), an odd-chain fatty acid. By examining their performance based on experimental data and outlining detailed analytical protocols, this document aims to equip researchers with the necessary information to make an informed selection for their specific analytical needs.

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from extraction and derivatization to chromatographic separation and detection—thereby compensating for any variations or losses that may occur. Both this compound and C17:0 are frequently employed in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) methods for fatty acid analysis, yet they possess distinct characteristics that can influence the outcome of quantification.

Performance Comparison: A Data-Driven Overview

The selection of an internal standard is often guided by its ability to provide high accuracy, precision, and linearity across a range of concentrations. The following table summarizes quantitative performance data for both this compound and C17:0, compiled from various analytical validation studies.

Performance MetricThis compound (Deuterated Standard)C17:0 (Odd-Chain Fatty Acid)Key Considerations
Linearity (R²) > 0.999[1]0.994 - 0.997[2]Both standards demonstrate excellent linearity over a range of concentrations.
Recovery > 90%[1]81.9% - 101%[2]Deuterated standards may offer slightly more consistent recovery due to their structural similarity to the analytes.
Precision (Repeatability) Intraday RSD: < 4%, Interday RSD: < 6%[3]Intraday RSD: 0.4% - 4.9%, Interday RSD: 0.5% - 8.5%[2]Both standards provide good precision, with deuterated standards potentially offering a slight advantage in reducing variability.
Accuracy Median Spike-Recovery Absolute Percent Bias: 8.82%[4]Not explicitly reported in the reviewed literature, but good recovery and precision suggest acceptable accuracy.Isotope-labeled standards are generally considered the gold standard for accuracy as they co-elute and ionize similarly to the analyte.[5]
Endogenous Presence Absent in biological samples.Can be present in trace amounts in certain matrices (e.g., dairy, ruminant fat), potentially interfering with quantification.[6]The potential for endogenous C17:0 should be assessed in the specific sample matrix being analyzed.

Deciding on the Optimal Internal Standard

The choice between this compound and C17:0 is not always straightforward and depends on the specific requirements of the assay, the nature of the sample matrix, and budget considerations. The following diagram illustrates a logical workflow for selecting the most appropriate internal standard.

G cluster_start Start: Internal Standard Selection cluster_considerations Key Considerations cluster_recommendation Recommendation start_node Define Analytical Requirements (e.g., accuracy, precision, matrix) node_matrix Is the sample matrix complex or known to have significant matrix effects? start_node->node_matrix node_endogenous Is there a potential for endogenous C17:0 in the sample? node_matrix->node_endogenous No node_d9 This compound is recommended for highest accuracy and to mitigate matrix effects. node_matrix->node_d9 Yes node_budget Are there significant budget constraints? node_endogenous->node_budget No node_endogenous->node_d9 Yes node_budget->node_d9 No node_c17 C17:0 is a suitable and cost-effective option, provided endogenous levels are negligible. node_budget->node_c17 Yes node_validate_c17 Validate for absence of endogenous C17:0 before use. node_c17->node_validate_c17

Caption: Logical workflow for selecting between this compound and C17:0.

Experimental Protocols

Accurate quantification of fatty acids relies on a robust and well-defined experimental protocol. Below is a generalized workflow for fatty acid analysis using an internal standard, applicable to both GC-MS and LC-MS platforms.

Generalized Experimental Workflow for Fatty Acid Analysis

G cluster_workflow Experimental Workflow node_sample 1. Sample Collection (e.g., plasma, tissue, cells) node_is 2. Addition of Internal Standard (this compound or C17:0) node_sample->node_is node_extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) node_is->node_extraction node_derivatization 4. Derivatization to FAMEs (e.g., with BF3/methanol or methanolic HCl) node_extraction->node_derivatization node_analysis 5. GC-MS or LC-MS Analysis node_derivatization->node_analysis node_quantification 6. Data Processing and Quantification (Ratio of analyte to internal standard) node_analysis->node_quantification

Caption: Generalized workflow for fatty acid analysis using an internal standard.

Detailed Methodologies:

1. Sample Preparation and Lipid Extraction:

  • To a known quantity of biological sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise amount of the chosen internal standard (this compound or C17:0).

  • Perform lipid extraction using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method (chloroform:methanol:water).

  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • For GC analysis, the extracted lipids must be derivatized to their more volatile FAMEs.

  • A common method involves transesterification with 14% boron trifluoride (BF3) in methanol or 5% methanolic HCl.[7]

  • The reaction mixture is heated, and after cooling, the FAMEs are extracted with a non-polar solvent like hexane.

3. GC-MS Analysis:

  • The extracted FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

  • The GC oven temperature is programmed to separate the FAMEs based on their chain length and degree of unsaturation.

  • The separated FAMEs are detected by a mass spectrometer, and quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Fatty Acid Metabolism and Signaling

Understanding the biological context of fatty acids is crucial for researchers in drug development and life sciences. Fatty acids are not only essential components of cell membranes and energy storage molecules but also act as signaling molecules and precursors for bioactive lipids. The following diagram illustrates a simplified overview of fatty acid metabolism.

G cluster_pathway Simplified Fatty Acid Metabolism node_diet Dietary Fats (Triglycerides) node_fa Fatty Acids node_diet->node_fa node_beta_ox Beta-Oxidation (Mitochondria) node_fa->node_beta_ox node_membrane Membrane Lipids (Phospholipids) node_fa->node_membrane node_signaling Signaling Molecules (e.g., Eicosanoids) node_fa->node_signaling node_acetyl_coa Acetyl-CoA node_beta_ox->node_acetyl_coa node_tca TCA Cycle (Energy Production) node_acetyl_coa->node_tca

Caption: Simplified overview of fatty acid metabolism and its key roles.

Conclusion

Both this compound and C17:0 are effective internal standards for the quantification of fatty acids. The choice between them hinges on the specific analytical goals and the nature of the study.

  • This compound is the preferred choice when the highest level of accuracy is required, especially in complex biological matrices where matrix effects can be significant. Its absence in biological systems eliminates the risk of interference from endogenous sources.

  • C17:0 represents a reliable and cost-effective alternative, particularly for routine analyses where the absence of endogenous C17:0 in the sample matrix has been verified.

Ultimately, the decision should be based on a thorough evaluation of the analytical method's requirements and a validation of the chosen internal standard's performance within the specific experimental context.

References

A Head-to-Head Battle: Deuterated vs. C13-Labeled Elaidic Acid Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of elaidic acid, the choice of an appropriate internal standard is paramount to achieving accurate and reliable data. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: deuterated and carbon-13 (¹³C)-labeled elaidic acid. By examining their intrinsic properties and performance in mass spectrometry, this document aims to equip researchers with the knowledge to make an informed decision for their analytical needs.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to correct for variability during sample preparation and analysis.[1] An ideal internal standard is chemically identical to the analyte of interest, differing only in mass, which allows it to mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization.[2]

The Contenders: A Look at Deuterated and ¹³C-Labeled Elaidic Acid

Deuterated Elaidic Acid: This internal standard is synthesized by replacing one or more hydrogen atoms in the elaidic acid molecule with its heavier isotope, deuterium (²H or D). Deuterated standards are widely used, primarily due to their lower cost and broader commercial availability compared to their ¹³C-labeled counterparts.[3]

¹³C-Labeled Elaidic Acid: In this internal standard, one or more carbon atoms (¹²C) are substituted with the heavier, stable isotope ¹³C. These standards are chemically identical to the native analyte, a property that bestows significant analytical advantages.[3]

Performance in the Arena: A Data-Driven Comparison

Chromatographic Behavior: The Isotope Effect

A significant drawback of deuterated standards is the "isotope effect," where the mass difference between hydrogen and deuterium can lead to a slight difference in physicochemical properties.[2] This can manifest as a chromatographic shift, causing the deuterated standard to elute slightly earlier than the unlabeled analyte in liquid chromatography (LC).[2][4][5] This lack of perfect co-elution can lead to inaccurate compensation for matrix effects that may vary across the chromatographic peak, potentially introducing bias in the results.[2] In one study, an imperfect retention time match was shown to cause a 40% error in quantification.[2]

¹³C-labeled standards, on the other hand, have physicochemical properties that are virtually identical to their native counterparts, ensuring they co-elute perfectly.[2][6] This perfect co-elution is critical for accurate quantification as it ensures that both the analyte and the internal standard experience the exact same matrix effects at the same time.[2]

Table 1: Comparison of Key Performance Parameters

ParameterDeuterated (²H) Elaidic Acid IS¹³C-Labeled Elaidic Acid ISKey Findings & Implications
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift (elutes earlier).[2][4][5]Typically co-elutes perfectly with the analyte.[2][6]Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.
Accuracy & Precision Can lead to inaccuracies and reduced precision due to the isotope effect.[2]Demonstrates improved accuracy and precision.[2]The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification.
Isotopic Stability Risk of back-exchange of deuterium with hydrogen in protic solvents or under certain analytical conditions.The ¹³C-label is stable and not prone to exchange.[3]¹³C-IS offers greater stability and reliability of the isotopic label.
Synthesis & Cost Generally easier and less expensive to synthesize.[3]Typically more complex and costly to produce.[3]Cost is a significant factor, with deuterated standards being the more economical option.

A study on the quantification of various lipids demonstrated that the use of a biologically generated ¹³C-labeled internal standard mixture resulted in a significant reduction in the coefficient of variation (CV%) compared to methods using a commercially available deuterated internal standard mixture.[7][8][9]

Experimental Protocols: A Guide to Implementation

The following protocols provide a general framework for the quantification of elaidic acid in human plasma using a stable isotope-labeled internal standard. These should be adapted and validated for specific laboratory conditions and instrumentation.

Experimental Workflow for Elaidic Acid Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with Internal Standard (Deuterated or 13C-Elaidic Acid) plasma->is_spike hydrolysis Alkaline Hydrolysis (to release total fatty acids) is_spike->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (optional) extraction->derivatization reconstitution Reconstitute in Injection Solvent derivatization->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Area Integration ms_detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification via Calibration Curve ratio->quantification

Caption: A typical analytical workflow for the quantification of elaidic acid in plasma using an internal standard.

Detailed Methodologies

1. Sample Preparation (Total Fatty Acids from Human Plasma)

  • Materials: Human plasma, Methanol, Hexane, Isopropanol, Potassium Hydroxide (KOH), Hydrochloric Acid (HCl), Internal Standard Stock Solution (Deuterated or ¹³C-Elaidic Acid in ethanol).

  • Procedure:

    • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard stock solution.

    • Add 2 mL of a hexane/isopropanol (3:2, v/v) mixture. Vortex for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers. Transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 2 mL of hexane/isopropanol. Combine the organic extracts.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • For total fatty acid analysis, perform alkaline hydrolysis by adding 100 µL of 0.3 M KOH in 80% methanol and incubating at 80°C for 30 minutes.[2]

    • After cooling, acidify the mixture with HCl.

    • Re-extract the fatty acids with hexane.

    • Evaporate the hexane and reconstitute the residue in the injection solvent (e.g., 100 µL of mobile phase).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B to achieve separation of elaidic acid from other fatty acids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Elaidic Acid: Monitor the transition from the precursor ion (m/z 281.2) to a specific product ion.

      • Deuterated Elaidic Acid (e.g., d2): Monitor the corresponding mass-shifted transition (e.g., m/z 283.2 to product ion).

      • ¹³C-Elaidic Acid (e.g., ¹³C₁₈): Monitor the corresponding mass-shifted transition (e.g., m/z 299.2 to product ion).

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[1] Key validation parameters include:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determine the closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: Establish the relationship between the instrument response and the concentration of the analyte.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.

Signaling Pathways and Logical Relationships

The choice of internal standard directly impacts the reliability of quantitative data, which is crucial for studies investigating the role of elaidic acid in various biological pathways.

G cluster_choice Choice of Internal Standard cluster_performance Analytical Performance cluster_data Data Quality deuterated Deuterated Elaidic Acid isotope_effect Isotope Effect (Chromatographic Shift) deuterated->isotope_effect c13 13C-Labeled Elaidic Acid coelution Co-elution with Analyte c13->coelution matrix_correction Matrix Effect Correction isotope_effect->matrix_correction Imperfect coelution->matrix_correction Accurate accuracy Accuracy matrix_correction->accuracy precision Precision matrix_correction->precision reliability Reliability accuracy->reliability precision->reliability

Caption: Logical relationship between the choice of internal standard and the quality of quantitative data.

Conclusion and Recommendation

For the most demanding applications in pharmaceutical development and clinical research, where accuracy and reliability are non-negotiable, ¹³C-labeled elaidic acid is the superior internal standard . Its identical physicochemical properties to the native analyte ensure perfect co-elution, leading to more accurate and precise quantification by effectively compensating for matrix effects.

While deuterated elaidic acid presents a more cost-effective alternative, researchers must be cognizant of the potential for chromatographic shifts due to the isotope effect. If a deuterated standard is used, thorough method validation is crucial to ensure that any potential analytical inaccuracies are identified and minimized. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, the available budget, and the desired level of data quality.

References

A Comparative Guide to the Analysis of Elaidic Acid: Methodologies and Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a formal inter-laboratory comparison study for Elaidic acid-d9 is not publicly available, this guide provides a comprehensive overview of the analytical methodologies used for the quantification of elaidic acid. The performance data presented here, including precision and recovery, serves as a critical foundation for establishing robust and reproducible methods, which is the cornerstone of any successful inter-laboratory comparison. This guide is intended to assist researchers in selecting and implementing appropriate analytical techniques for their specific research needs.

Data Presentation: Performance of Analytical Methods for Elaidic Acid Analysis

The following tables summarize the performance characteristics of commonly employed analytical methods for the determination of elaidic acid. The data is compiled from various studies and provides a comparative overview of their sensitivity, precision, and accuracy.

Table 1: Performance of Gas Chromatography-based Methods

ParameterGCxGC-TOFMS[1][2]
**Linearity (r²) **0.9997
Limit of Detection (LOD) 2.20 µg/mL
Limit of Quantification (LOQ) 4.38 µg/mL
Intra-day Precision (RSD%) 1.8 - 8.9%
Inter-day Precision (RSD%) 3.9 - 8.1%
Recovery Not explicitly stated for elaidic acid, but the method is described as accurate.

Table 2: Performance of High-Performance Liquid Chromatography (HPLC) Method

ParameterReversed-Phase HPLC with UV Detection[3][4]
**Linearity (r²) **> 0.999
Limit of Detection (LOD) 1 mg/L
Limit of Quantification (LOQ) 3 mg/L
Repeatability (RSD%) 0.51%
Intermediate Precision (RSD%) < 1.0%
Recovery 94.5 - 98.7%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods reported in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) based Method

This protocol outlines a general procedure for the analysis of elaidic acid in food samples using comprehensive two-dimensional gas chromatography combined with time-of-flight mass spectrometry (GCxGC-TOFMS) after separation of trans fatty acids using a silver ion cartridge.[1][2]

a) Sample Preparation and Fatty Acid Methyl Ester (FAME) Derivatization:

  • Extract fat from the food sample using a chloroform and methanol (2:1, v/v) mixture.

  • Evaporate the solvent to dryness.

  • Place 20 mg of the extracted fat into a vial and add 2 mL of 0.5 M methanolic sodium hydroxide.

  • Heat the vial at 100°C for 5 minutes and then cool to room temperature.

  • Add 2 mL of BF3 reagent and heat at 100°C for another 5 minutes.

  • Add 2 mL of isooctane and a saturated sodium chloride solution, then vortex for 1 minute.

  • Transfer the isooctane (upper) layer containing the FAMEs to a new vial for analysis.

b) Silver Ion Cartridge Solid Phase Extraction (for cis/trans isomer separation):

  • Apply the total methylated lipids to a silver ion cartridge.

  • Elute the fatty acids using different ratios of acetone in hexane to separate the trans fatty acids from the cis fatty acids.

c) GCxGC-TOFMS Analysis:

  • Primary Column: SP-2560 (100 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Secondary Column: RTX-5 (1.5 m x 0.18 mm i.d., 0.18 µm film thickness)

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 45°C for 4 minutes.

    • Increase to 175°C at a rate of 13°C/min and hold for 27 minutes.

    • Increase to 215°C at a rate of 4°C/min and hold for 10 minutes.

  • Mass Spectrometry: Time-of-flight mass spectrometer.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of elaidic acid in oils and fats.[3][4]

a) Sample Preparation:

  • Prepare a stock standard solution of elaidic acid (1000 mg/L) by dissolving 100 mg of elaidic acid in 100 mL of n-hexane.

  • Prepare working standard solutions by diluting the stock solution with n-hexane.

  • For oil or fat samples, spike a known amount of the sample with elaidic acid standard and dissolve in n-hexane.

b) HPLC Analysis:

  • Column: C18 column (150 x 4.6 mm I.D., 5 µm particle size)

  • Mobile Phase: Acetonitrile/water (80:20, v/v) containing 0.1% acetic acid.

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 205 nm.

  • Injection Volume: 50 µL.

  • Elution: Isocratic.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the analysis of elaidic acid from a biological or food matrix.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification cluster_3 Results Sample Biological or Food Sample LipidExtraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->LipidExtraction Derivatization Derivatization to FAMEs (e.g., BF3/Methanol) LipidExtraction->Derivatization GC Gas Chromatography (GC) or Liquid Chromatography (HPLC) Derivatization->GC MS Mass Spectrometry (MS) or UV Detection GC->MS DataAnalysis Data Analysis (Quantification against Standards) MS->DataAnalysis Results Elaidic Acid Concentration DataAnalysis->Results

Caption: Experimental workflow for Elaidic acid analysis.

References

Cross-Validation of Elaidic Acid-d9 Quantification: A Comparative Guide to GC-MS and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Elaidic acid-d9, a deuterated form of elaidic acid, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive cross-validation of two predominant techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct comparative studies on this compound are limited, this guide synthesizes available data on elaidic acid and other deuterated fatty acids to present a thorough comparison of these methods.

This compound serves as an excellent internal standard for the quantification of its non-deuterated counterpart, elaidic acid, a trans fatty acid of significant interest in nutritional and clinical research. The use of a stable isotope-labeled internal standard is crucial for correcting sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and precision.[1]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of elaidic acid, which can be considered indicative of the performance for this compound.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 2.20 µg/mL (as methyl ester)[2]Typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) 4.38 µg/mL (as methyl ester)[2]0.1 - 0.5 ng/mL for similar fatty acid ethanolamides[3]
Linearity (Correlation Coefficient) > 0.999[2]> 0.99
Precision (RSD%) Intra-day: ≤ 9.97%; Inter-day: ≤ 9.06%[4]Within-run: < 15%; Between-run: < 15%
Accuracy (% Recovery) 91.1 - 98.4%[5]Typically 85 - 115%
Sample Derivatization Required (e.g., methylation)[6]Generally not required[7]
Throughput LowerHigher

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantification. Below are generalized protocols for GC-MS and LC-MS/MS analysis of fatty acids, incorporating this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for fatty acid analysis, providing excellent separation and sensitivity, though it requires derivatization.[6]

1. Sample Preparation and Lipid Extraction:

  • To a known volume or weight of the sample (e.g., plasma, tissue homogenate), add a precise amount of this compound internal standard solution.

  • Perform lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Vortex the mixture and centrifuge to separate the layers.

  • Collect the lower organic layer containing the lipids.

2. Saponification and Derivatization (Methylation):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add methanolic sodium hydroxide to saponify the lipids, converting fatty acid esters to free fatty acids.

  • Neutralize the solution and add a methylating agent, such as boron trifluoride in methanol (BF3-methanol).

  • Heat the mixture to convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with a nonpolar solvent like hexane.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: SP-2560 (100 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.[5]

  • Oven Temperature Program: Start at 45°C, hold for 4 min, ramp to 175°C at 13°C/min, hold for 27 min, then ramp to 215°C at 4°C/min and hold for 10 min.[5]

  • Injector: Split/splitless, operated in splitless mode.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Time-of-Flight (TOF) or Quadrupole.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Monitor the characteristic ions for the methyl ester of elaidic acid and this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and throughput without the need for derivatization, making it a powerful tool for fatty acid analysis.[7][8]

1. Sample Preparation and Lipid Extraction:

  • To a known volume or weight of the sample, add a precise amount of this compound internal standard solution.

  • Perform protein precipitation and lipid extraction using a solvent mixture such as acetonitrile or a combination of isopropanol and hexane.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant containing the lipids to a clean tube.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[7]

  • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium acetate.[9]

  • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium acetate.[9]

  • Gradient Elution: A suitable gradient to separate elaidic acid from other fatty acids.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both elaidic acid and this compound.

Method Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method for this compound quantification.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Decision MD1 Select Quantification Methods (e.g., GC-MS, LC-MS/MS) MD2 Optimize Instrument Parameters MD1->MD2 MD3 Develop Sample Preparation Protocol (with this compound IS) MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Linearity & Range MD3->V2 V4 Precision (Repeatability & Intermediate Precision) V1->V4 V3 Limit of Detection (LOD) & Limit of Quantification (LOQ) V2->V3 CV1 Analyze Identical Samples with Both Methods V3->CV1 V5 Accuracy (Recovery) V4->V5 V5->CV1 V6 Stability V6->CV1 CV2 Compare Quantitative Results CV1->CV2 CV3 Statistical Analysis (e.g., Bland-Altman plot) CV2->CV3 D1 Select Optimal Method CV3->D1

Workflow for Cross-Validation of Analytical Methods.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the general principle of using a deuterated internal standard in a quantitative mass spectrometry workflow.

cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_quant Quantification Analyte Elaidic Acid (Analyte) Spike Spike Known Amount of IS into Sample Analyte->Spike IS This compound (IS) IS->Spike Extract Extraction & Derivatization (for GC-MS) Spike->Extract MS GC-MS or LC-MS/MS Extract->MS Detect Detect Ion Signals for Analyte and IS MS->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Concentration Determine Analyte Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Principle of Quantification with an Internal Standard.

References

A Researcher's Guide to Selecting Odd-Chain Fatty Acid Standards: A Comparison of Elaidic Acid-d9 and Saturated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of fatty acids is paramount. The use of internal standards is a cornerstone of precise mass spectrometry-based analysis, correcting for variability during sample preparation and analysis. Among the available options, deuterated odd-chain fatty acids are frequently employed. This guide provides a comparative overview of Elaidic acid-d9 and other common odd-chain fatty acid standards, offering insights into their respective advantages and applications.

Performance Comparison of Deuterated Fatty Acid Standards

The selection of an appropriate internal standard is critical for the accuracy and robustness of quantitative assays. The ideal standard should mimic the analyte of interest in its chemical and physical properties but be distinguishable by mass. Here, we compare this compound, a monounsaturated trans-fatty acid standard, with two commonly used saturated odd-chain fatty acid standards: Pentadecanoic acid-d3 (C15:0-d3) and Heptadecanoic acid-d3 (C17:0-d3).

FeatureThis compoundPentadecanoic acid-d3Heptadecanoic acid-d3
Chemical Formula C18H25D9O2C15H27D3O2C17H31D3O2
Molecular Weight 291.52 g/mol 245.4 g/mol 273.5 g/mol
Structure C18:1, trans-Δ9 (unsaturated)C15:0 (saturated)C17:0 (saturated)
Purity Typically ≥98%≥99% deuterated forms (d1-d3)[1]≥99% deuterated forms (d1-d3)
Primary Application Internal standard for trans-fatty acid analysisInternal standard for saturated odd-chain fatty acid analysis[1]Internal standard for saturated odd-chain fatty acid analysis
Analytical Technique GC-MS, LC-MS/MSGC-MS, LC-MS/MS[1]GC-MS, LC-MS/MS
Oxidative Stability Lower (due to double bond)Higher (saturated)Higher (saturated)
Matrix Suitability Broad, particularly for studies involving hydrogenated oilsGeneral lipidomics, biomarker studies for dairy fat intakeGeneral lipidomics, biomarker studies for dairy fat intake

Experimental Protocols

Accurate quantification of fatty acids using deuterated internal standards requires a robust and validated experimental protocol. Below is a generalized protocol for the analysis of fatty acids in biological samples (e.g., plasma, tissues) using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction
  • Homogenization : Homogenize the biological sample (e.g., tissue) in an appropriate buffer. For liquid samples like plasma, this step may not be necessary.

  • Internal Standard Spiking : Add a known amount of the chosen deuterated internal standard (e.g., this compound, Pentadecanoic acid-d3, or Heptadecanoic acid-d3) to the sample at the beginning of the extraction process. This is a critical step to ensure that the standard undergoes the same sample processing as the analyte.

  • Lipid Extraction : Perform a lipid extraction using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1, v/v) or the Bligh and Dyer method.

  • Phase Separation : Centrifuge the sample to separate the organic and aqueous layers. The lipids will be in the organic (lower) phase.

  • Drying : Carefully collect the organic phase and dry it under a stream of nitrogen.

Saponification and Derivatization (for GC-MS)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

  • Saponification : Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and heat to hydrolyze the ester linkages, releasing the free fatty acids.

  • Acidification : Neutralize the solution with an acid, such as hydrochloric acid.

  • Extraction of Free Fatty Acids : Extract the free fatty acids from the acidified solution using a non-polar solvent like hexane.

  • Derivatization : Evaporate the solvent and derivatize the fatty acids to FAMEs using a reagent like BF3-methanol or by acid-catalyzed esterification.

LC-MS/MS Analysis

For LC-MS/MS, derivatization can sometimes be omitted, though it can improve chromatographic separation and ionization efficiency.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase.

  • Chromatography : Separate the fatty acids using a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile/isopropanol), often with an additive like formic acid to improve peak shape.

  • Mass Spectrometry : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard.

Key Considerations for Standard Selection

  • Analyte Similarity : The chosen internal standard should ideally have a similar chemical structure and retention time to the analyte of interest to ensure comparable extraction and ionization efficiencies. For the analysis of trans fatty acids, this compound is a more structurally appropriate standard than saturated odd-chain fatty acids.

  • Stability : Saturated fatty acid standards like Pentadecanoic acid-d3 and Heptadecanoic acid-d3 are chemically more stable and less prone to oxidation than unsaturated standards like this compound.[2] This is a crucial consideration during sample storage and preparation.

  • Biological Relevance : In studies investigating biomarkers of dairy intake or endogenous odd-chain fatty acid metabolism, C15:0 and C17:0 standards are more biologically relevant.

  • Commercial Availability and Purity : Ensure the selected standard is commercially available at a high purity to avoid interference from isotopic impurities.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the general steps involved in the quantification of fatty acids using a deuterated internal standard.

Fatty_Acid_Quantification_Workflow Workflow for Fatty Acid Quantification Using a Deuterated Standard cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Saponify Saponification Dry->Saponify GC-MS Path Analysis GC-MS or LC-MS/MS Analysis Dry->Analysis LC-MS/MS Path Derivatize Methylation to FAMEs Saponify->Derivatize Derivatize->Analysis Quantify Quantification based on Peak Area Ratio to IS Analysis->Quantify Result Final Concentration Quantify->Result

Workflow for fatty acid quantification.

In the context of signaling pathways, odd-chain fatty acids are metabolized differently from their even-chain counterparts. The final product of β-oxidation of odd-chain fatty acids is propionyl-CoA, which then enters the citric acid cycle after conversion to succinyl-CoA.

Odd_Chain_Fatty_Acid_Metabolism Simplified Metabolism of Odd-Chain Fatty Acids OCFA Odd-Chain Fatty Acid BetaOx β-Oxidation OCFA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA Citric Acid Cycle AcetylCoA->TCA Carboxylation Propionyl-CoA Carboxylase PropionylCoA->Carboxylation MethylmalonylCoA Methylmalonyl-CoA Carboxylation->MethylmalonylCoA Mutase Methylmalonyl-CoA Mutase MethylmalonylCoA->Mutase SuccinylCoA Succinyl-CoA Mutase->SuccinylCoA SuccinylCoA->TCA

Metabolism of odd-chain fatty acids.

References

Evaluating the Isotope Effect of Elaidic Acid-d9 on Chromatographic Retention: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chromatographic behavior of elaidic acid and its deuterated analog, elaidic acid-d9. Understanding the isotope effect on retention time is crucial for developing robust analytical methods, particularly when using deuterated compounds as internal standards in quantitative bioanalysis. This document presents supporting experimental data from analogous compounds, detailed experimental protocols, and visual diagrams to illustrate key concepts and workflows.

The Chromatographic Isotope Effect: A Brief Overview

Deuterium, a stable isotope of hydrogen, possesses a greater atomic mass. This seemingly subtle difference can lead to observable variations in the physicochemical properties of a molecule, including its chromatographic retention time. This phenomenon, known as the chromatographic isotope effect (CIE), arises from differences in van der Waals forces, bond polarity, and molecular volume between the protiated and deuterated forms of a compound. In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly weaker interactions with the nonpolar stationary phase, resulting in earlier elution compared to their non-deuterated counterparts. The magnitude of this retention time shift is typically influenced by the number and position of the deuterium atoms within the molecule.

Data Presentation: Comparative Chromatographic Data

AnalyteChromatographic MethodExpected Retention Time Shift for this compound vs. Elaidic acidRationale
Elaidic acid vs. This compoundReversed-Phase HPLCEarlier elution for this compoundDeuterated compounds are generally less retained on nonpolar stationary phases due to weaker van der Waals interactions.
Elaidic acid methyl ester vs. This compound methyl esterGas Chromatography (GC-MS)Earlier elution for this compound methyl esterStudies on other deuterated FAMEs have demonstrated a consistent inverse isotope effect, where the deuterated analog elutes slightly before the protiated form.

Experimental Protocols

Accurate evaluation of the isotope effect requires well-defined and reproducible chromatographic methods. Below are detailed protocols for the analysis of elaidic acid, which can be adapted for the comparative analysis of this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the separation and quantification of elaidic acid in various matrices.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Elaidic acid standard

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an 80:20 (v/v) ratio. Add 0.1% acetic acid to the mixture. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare stock solutions of elaidic acid and this compound in a suitable solvent such as n-hexane or methanol. Prepare working standards by diluting the stock solutions with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile/Water (80:20, v/v) with 0.1% Acetic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 205 nm or MS in negative ion mode.

  • Analysis: Inject the standard solutions of elaidic acid and this compound separately and as a mixture to determine their respective retention times and the resolution between them.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is commonly used for the analysis of fatty acids after conversion to their more volatile methyl ester derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-WAX or similar polar column)

Reagents:

  • Methanol

  • Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Elaidic acid and this compound standards

Procedure:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To a sample containing elaidic acid (and/or this compound), add 2 mL of 14% BF3 in methanol. b. Heat the mixture in a sealed vial at 60°C for 30 minutes. c. After cooling, add 1 mL of water and 2 mL of hexane. d. Vortex thoroughly and centrifuge to separate the layers. e. Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

  • Analysis: Inject the derivatized samples of elaidic acid and this compound to determine their retention times and mass spectra.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation start Elaidic Acid & This compound Mixture derivatization Derivatization (for GC-MS) (Methylation) start->derivatization Optional hplc RP-HPLC Analysis start->hplc gcms GC-MS Analysis derivatization->gcms retention_time Compare Retention Times (t_R Elaidic Acid vs. t_R this compound) hplc->retention_time gcms->retention_time isotope_effect Calculate Isotope Effect (α = t_R / t_R_d9) retention_time->isotope_effect

Caption: Experimental workflow for evaluating the isotope effect.

logical_relationship cluster_properties Physicochemical Properties cluster_interaction Chromatographic Interaction cluster_outcome Chromatographic Outcome deuteration Deuteration (H replaced by D) mass Increased Mass deuteration->mass bond Stronger C-D Bond deuteration->bond polarity Slightly Altered Polarity deuteration->polarity interaction Weaker van der Waals Interaction with Stationary Phase (RP-HPLC) polarity->interaction retention Shorter Retention Time (Inverse Isotope Effect) interaction->retention

Caption: Logical relationship of deuteration and its effect on retention.

signaling_pathway cluster_intake Dietary Intake cluster_metabolism Cellular Metabolism cluster_signaling Signaling & Cellular Response elaidic_acid Elaidic Acid incorporation Incorporation into Cell Membranes elaidic_acid->incorporation lipid_metabolism Alteration of Lipid Metabolism elaidic_acid->lipid_metabolism inflammation Pro-inflammatory Response incorporation->inflammation cholesterol Increased Cholesterol Synthesis lipid_metabolism->cholesterol apoptosis Induction of Apoptosis inflammation->apoptosis

Caption: Simplified signaling pathway involving elaidic acid.

Safety Operating Guide

Proper Disposal of Elaidic Acid-d9: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals, including isotopically labeled compounds like Elaidic acid-d9, is a critical component of ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the regulations established by the Resource Conservation and Recovery Act (RCRA) and your institution's specific hazardous waste program.[6] Prohibited disposal methods include discarding in the regular trash or pouring down the sewer system.[6][7]

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound waste must be managed as hazardous waste.[4]

  • Segregate Incompatible Chemicals: Store this compound waste separately from incompatible materials such as strong oxidizing agents, bases, and reducing agents to prevent violent reactions.[5][8] A physical barrier or secondary containment should be used to enforce segregation.[6]

2. Containerization and Labeling:

  • Select Appropriate Containers: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[6][9] It is often best to use the original container if it is in good condition.[8] Do not use food containers for storing hazardous waste.[8]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[9] Ensure the label is legible and securely attached to the container.

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart for liquids or one kilogram for solids.[10]

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[4][9] Regularly inspect the container for any signs of leakage or deterioration.[8]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) or a designated hazardous waste management office to schedule a pickup.[10]

  • Documentation: Complete any required waste pickup forms, providing accurate information about the waste composition.

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons[10]
Maximum Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)[10]
pH for Drain Disposal (if permissible) Between 5.5 and 10.5[7]
Container Fill Capacity Do not exceed 90%[11]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.

References

Personal protective equipment for handling Elaidic acid-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for the handling of Elaidic acid-d9 in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and maintaining the integrity of the research material.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the use of appropriate protective gear. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/Type SpecificationPurpose
Eyes & Face Safety Glasses with Side Shields or Safety Goggles, Face ShieldANSI Z87.1 compliantProtects against splashes and airborne particles. A face shield should be used when there is a significant risk of splashing.[1][2]
Hands Chemical-resistant glovesNitrileProvides protection against skin contact. Nitrile is recommended for handling fatty or oily substances.[1][2][3]
Body Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory N95 Respirator (or equivalent)NIOSH-approvedRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust.
Feet Closed-toe ShoesChemical-resistant materialProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This compound is a deuterated form of elaidic acid, a fatty acid that is a white crystalline solid at room temperature.[4][5] The primary hazards are skin and eye irritation.[5][6] Proper handling is crucial to prevent contamination and ensure user safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.[6]
  • Ensure an eyewash station and safety shower are readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.
  • This compound is light-sensitive; store it in amber vials or otherwise protected from light to prevent photodegradation.[7]
  • To prevent isotopic exchange and maintain the integrity of the deuterated compound, handle and store under an inert atmosphere, such as nitrogen or argon, and avoid exposure to moisture.[7][8]
  • When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure.
  • If creating a solution, methanol is a common solvent.[7] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[7]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][6] Seek medical attention if irritation persists.[6]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.
  • Inhalation: Move the individual to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention.
  • Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.
  • Do not mix with other waste streams unless compatible.

2. Container Management:

  • Use a container that is compatible with the chemical waste.
  • Keep the waste container securely closed when not in use.
  • Label the container with "Hazardous Waste" and the specific contents (this compound).

3. Final Disposal:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]
  • Do not dispose of this compound down the drain or in the regular trash.[9]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_equipment Gather Equipment and Reagents prep_workspace->prep_equipment handle_weigh Weigh Solid in Fume Hood prep_equipment->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent (e.g., Methanol) handle_weigh->handle_dissolve handle_store Store Solution Protected from Light and Moisture handle_dissolve->handle_store disp_collect Collect Waste in Labeled Container handle_store->disp_collect After Use disp_seal Seal Container disp_collect->disp_seal disp_transfer Transfer to EHS for Disposal disp_seal->disp_transfer

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。